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  • Product: 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol
  • CAS: 89448-34-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol (CAS 89448-34-0): Synthesis, Properties, and Application of a Novel 3D Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, a novel bicyclic scaffold. While public domain data on this specific molecule is limited[1], this document constructs a s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, a novel bicyclic scaffold. While public domain data on this specific molecule is limited[1], this document constructs a scientifically rigorous profile by leveraging established principles in synthetic organic chemistry and the well-documented role of the bicyclo[2.1.1]hexane (BCH) core in medicinal chemistry. The protocols and insights presented herein are based on analogous, well-characterized transformations and the strategic importance of this molecular framework.

The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals seeking to leverage novel, three-dimensional molecular architectures to overcome the limitations of traditional flat, aromatic systems in drug design.

The Strategic Imperative: "Escaping Flatland" with Bicyclo[2.1.1]hexane

Modern drug discovery is increasingly focused on the concept of "escaping from flatland"—a strategic shift away from the predominantly flat, aromatic structures that have historically dominated small molecule therapeutics. While effective, these planar motifs often present challenges in achieving target selectivity and can be susceptible to metabolic degradation. Saturated, conformationally restricted scaffolds offer a solution by presenting well-defined three-dimensional exit vectors for functional groups, leading to improved pharmacokinetic and pharmacodynamic profiles.

The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a particularly valuable non-planar bioisostere for ortho- and meta-substituted benzene rings.[2][3][4][5] Its rigid structure allows for the precise spatial orientation of substituents, enhancing binding affinity and selectivity for biological targets.[6] The molecule at the center of this guide, 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, combines this advantageous 3D core with two key functional groups—a primary amine and a tertiary alcohol—making it a versatile building block for creating novel chemical entities with significant therapeutic potential.

Conceptual Framework: Bioisosteric Replacement

The diagram below illustrates the core principle of using a BCH scaffold to replace a conventional meta-substituted phenyl ring, enhancing the three-dimensionality of a potential drug candidate.

cluster_0 Traditional 2D Scaffold cluster_1 Bioisosteric 3D Replacement A Meta-Substituted Benzene Ring B 1,3-Disubstituted Bicyclo[2.1.1]hexane A->B Bioisosteric Replacement Benzene R1 Benzene->R1 meta R2 Benzene->R2 BCH R1_bch BCH->R1_bch R2_bch BCH->R2_bch

Caption: Bioisosteric replacement of a flat ring with a 3D BCH scaffold.

Physicochemical Properties of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol

While experimental data for this specific compound is not publicly available, its fundamental properties can be derived from its chemical structure. These predicted values serve as a crucial baseline for experimental design, including solvent selection, purification strategies, and preliminary assessment of drug-like properties.

PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem CID 13265787[1]
Molecular Weight 127.18 g/mol PubChem CID 13265787[1]
Monoisotopic Mass 127.09972 DaPubChem CID 13265787[1]
XlogP3 (Predicted) -0.4PubChem CID 13265787[1]
Hydrogen Bond Donors 2 (from -OH and -NH₂)Structural Analysis
Hydrogen Bond Acceptors 2 (from O and N)Structural Analysis
Rotatable Bond Count 1 (C-C bond of the aminomethyl group)Structural Analysis
Topological Polar Surface Area 46.25 ŲStructural Analysis

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol can be logically approached from the key intermediate, bicyclo[2.1.1]hexan-2-one . This ketone serves as a versatile precursor, allowing for the sequential installation of the required hydroxyl and aminomethyl functionalities at the C2 position. The proposed pathway involves a three-stage process: (1) Synthesis of the bicyclic ketone, (2) Formation of a cyanohydrin intermediate, and (3) Reduction of the nitrile to the primary amine.

This approach is grounded in well-established synthetic transformations, ensuring a high probability of success.[7][8][9]

Synthetic Workflow Diagram

start Commercially Available Precursor (e.g., 1,5-hexadiene derivative) ketone Bicyclo[2.1.1]hexan-2-one (Key Intermediate) start->ketone Intramolecular [2+2] Photocycloaddition cyanohydrin 2-Hydroxybicyclo[2.1.1]hexane-2-carbonitrile (Cyanohydrin Intermediate) ketone->cyanohydrin TMSCN, ZnI₂ (Cyanohydrin Formation) product 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol (Final Product) cyanohydrin->product LiAlH₄ or H₂/Raney Ni (Nitrile Reduction)

Caption: Proposed three-stage synthesis of the target compound.

Stage 1: Synthesis of Bicyclo[2.1.1]hexan-2-one

The formation of the strained bicyclic ketone is the critical first step. One of the most effective methods reported in the literature is the intramolecular [2+2] photocycloaddition of a suitable hexa-1,5-dien-3-one precursor.[2]

  • Principle: Upon irradiation with UV light, the dienone undergoes an intramolecular cycloaddition to form the strained four-membered ring characteristic of the bicyclo[2.1.1]hexane system. This method provides a reliable route to the core scaffold.

  • Experimental Protocol (Illustrative):

    • Dissolve the appropriate hexa-1,5-dien-3-one precursor in a suitable solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel to a concentration of ~0.01-0.05 M.

    • Deoxygenate the solution by bubbling argon or nitrogen through it for 30 minutes to prevent side reactions.

    • Irradiate the solution using a medium-pressure mercury lamp (e.g., 450W) while maintaining a cool temperature (0-10 °C) with a cooling bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting crude oil via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure bicyclo[2.1.1]hexan-2-one.

Stage 2: Cyanohydrin Formation

With the ketone in hand, the next step is to introduce both the hydroxyl group and the precursor to the aminomethyl group in a single, efficient transformation. The formation of a cyanohydrin is the ideal reaction.

  • Principle: The ketone is treated with a cyanide source, typically trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂). The cyanide anion attacks the electrophilic carbonyl carbon, and subsequent workup protonates the oxygen, yielding the cyanohydrin. This reaction creates the tertiary alcohol and the nitrile group at the same carbon center.

  • Experimental Protocol:

    • To a solution of bicyclo[2.1.1]hexan-2-one (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an argon atmosphere, add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The crude product, 2-hydroxybicyclo[2.1.1]hexane-2-carbonitrile, can often be used in the next step without further purification.

Stage 3: Nitrile Reduction to Primary Amine

The final step is the reduction of the nitrile group to the desired primary aminomethyl group. This is a standard transformation with several reliable reagents.

  • Principle: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ over Raney Nickel) is used to reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. This completes the synthesis of the target molecule.

  • Experimental Protocol (using LiAlH₄):

    • In a flame-dried, three-neck flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in a dry ethereal solvent like tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Dissolve the crude cyanohydrin from Stage 2 in dry THF and add it dropwise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction back to 0 °C and carefully quench it by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol.

    • Purification can be achieved via column chromatography on silica gel (using a DCM/Methanol/Ammonia eluent system) or by crystallization of a salt form (e.g., hydrochloride).

Applications and Future Directions in Drug Development

The 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol scaffold is a highly promising building block for medicinal chemistry programs.

  • Improved Physicochemical Properties: As a saturated bioisostere, the BCH core can increase the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate, a property often correlated with higher clinical success rates.[2] This can lead to improved solubility and reduced metabolic liability compared to planar aromatic analogs.[5]

  • Vectorial Display of Functional Groups: The rigid framework holds the primary amine and tertiary alcohol in well-defined spatial orientations. The amine can act as a key hydrogen bond donor or a site for further derivatization to modulate potency and pharmacokinetic properties. The tertiary alcohol provides another point for interaction with a biological target or for improving solubility.

  • Novel Chemical Space: Incorporating this scaffold allows for the exploration of novel chemical space, providing a pathway to develop patent-free analogs of existing drugs or to identify first-in-class therapeutics.[5] Its rigidified structure makes it a compelling variant for flexible ring systems like cyclopentane, potentially improving affinity and metabolic stability.[6]

Future work should focus on the stereoselective synthesis of this scaffold to provide enantiomerically pure building blocks, which is critical for understanding structure-activity relationships (SAR) in chiral biological environments.

References

  • Kirichok, A. A., et al. (2020). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. RSC Medicinal Chemistry, 11(10), 1164-1170. Available at: [Link]

  • American Chemical Society. (2023). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. RSC Medicinal Chemistry, 12(1), 29-37. Available at: [Link]

  • Reddy, G. S., et al. (2022). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters, 24(42), 7789-7793. Available at: [Link]

  • Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9875-9881. Available at: [Link]

  • RSC Publishing. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science. Available at: [Link]

  • Kirichok, A. A., et al. (2020). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. PMC. Available at: [Link]

  • Meinwald, J., et al. (1965). Chemical transformations of substituted bicyclo[2.1.1]hexan-2-ones. Ring contraction studies and synthesis of tricyclo[2.2.0.02,6]hexan-3-one. The Journal of Organic Chemistry, 30(4), 1038-1044. Available at: [Link]

  • Reddy, G. S., et al. (2023). Synthesis of 2‐Substituted Bicyclo[2.1.1]Hexan‐1‐ols via SmI2‐Mediated Reductive Cyclization Reactions. Chemistry – An Asian Journal, 18(19), e202300645. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Barabe, F., et al. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • PubChem. 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol hydrochloride. Available at: [Link]

Sources

Exploratory

Technical Guide: 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol Hydrochloride

Topic: 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol hydrochloride (CAS 89448-35-1) Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist Unlocking 3D Chemical Space: A Rigidified Ort...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol hydrochloride (CAS 89448-35-1) Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

Unlocking 3D Chemical Space: A Rigidified Ortho-Benzene Bioisostere

Executive Summary

In the modern era of "escaping Flatland," medicinal chemistry has pivoted from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures. 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol hydrochloride (CAS 89448-35-1) represents a premier building block in this domain.

This compound functions as a saturated bioisostere of ortho-substituted benzenes (specifically ortho-aminoalkyl phenols). Unlike flexible alkyl chains, the bicyclo[2.1.1]hexane (BCH) core imposes a rigid geometry that directs substituents along precise exit vectors, mimicking the spatial arrangement of aromatic rings while significantly improving physicochemical properties such as aqueous solubility (Fsp³ character) and metabolic stability.

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural logic, validated synthesis protocols, and application in Fragment-Based Drug Discovery (FBDD).

Structural Analysis & Bioisosterism

The "Exit Vector" Concept

The utility of the bicyclo[2.1.1]hexane scaffold lies in its ability to replicate the bond angles of a benzene ring without the aromaticity.

  • Benzene: Planar, lipophilic, metabolically liable to oxidation.

  • Bicyclo[2.1.1]hexane: Rigid, aliphatic, metabolically robust.

For CAS 89448-35-1, the 2-position bridgehead carbon holds both the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups. This geminal substitution pattern creates a "V-shape" geometry that closely overlays with the substituents of ortho-substituted benzenes.

Physicochemical Advantages
PropertyBenzene AnalogBicyclo[2.1.1]hexane (CAS 89448-35-1)Impact
Hybridization sp² (Planar)sp³ (3D)Increases solubility; disrupts crystal packing.
Lipophilicity (LogP) HighLowerImproves ADME profile.
Metabolic Stability Low (P450 oxidation)HighNo aromatic ring for epoxidation/hydroxylation.
Rigidity RigidRigidMaintains receptor binding entropy.

Synthesis & Manufacturing Protocol

The synthesis of 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol hydrochloride is a multi-step process requiring precision to maintain the strained bicyclic cage. The following protocol is derived from standard methodologies for BCH functionalization (e.g., Mykhailiuk et al.).

Core Synthesis Workflow (DOT Diagram)

SynthesisPathway Start Start: 1,5-Hexadien-3-one Step1 Intramolecular [2+2] Photocycloaddition Start->Step1 hv (300-350 nm) Inter1 Bicyclo[2.1.1]hexan-2-one Step1->Inter1 Step2 Henry Reaction (MeNO2, Base) Inter1->Step2 Nucleophilic Attack Inter2 2-(Nitromethyl)bicyclo [2.1.1]hexan-2-ol Step2->Inter2 Step3 Reduction (H2, Raney Ni or LAH) Inter2->Step3 Nitro Reduction Final Target: 2-(Aminomethyl) bicyclo[2.1.1]hexan-2-ol HCl Step3->Final HCl/Dioxane

Figure 1: Synthetic pathway from acyclic precursor to the target amino alcohol.

Detailed Experimental Protocol
Step 1: Construction of the Cage (Photochemical [2+2])
  • Precursor: 1,5-Hexadien-3-one derivatives (or commercially available Bicyclo[2.1.1]hexan-2-one).

  • Method: Irradiation of the dienone in a dilute solution (to favor intramolecular reaction) using a mercury lamp or UV-LED (300–350 nm).

  • Critical Control: Oxygen must be rigorously excluded to prevent quenching of the triplet state or oxidation.

  • Yield: Typically 60-80%.

Step 2: Introduction of Nitrogen (Henry Reaction)
  • Reagents: Bicyclo[2.1.1]hexan-2-one, Nitromethane (MeNO₂), catalytic base (e.g., DBU or KOtBu).

  • Procedure:

    • Dissolve ketone in dry THF or neat Nitromethane.

    • Add base at 0°C.

    • Stir at RT for 4-12 hours.

  • Mechanism: Nucleophilic attack of the nitronate anion on the strained ketone. The "bridgehead" position is sterically accessible, allowing the formation of the tertiary alcohol.

  • Intermediate: 2-(Nitromethyl)bicyclo[2.1.1]hexan-2-ol.

Step 3: Reduction to Amino Alcohol
  • Reagents: Hydrogen gas (50 psi), Raney Nickel (or Pd/C), Methanol. Alternatively, LiAlH₄ in THF for chemical reduction.

  • Procedure:

    • Dissolve the nitro-alcohol in MeOH.

    • Add Raney Ni (washed).

    • Hydrogenate until H₂ uptake ceases.

  • Workup: Filter catalyst, concentrate.

  • Salt Formation: Dissolve the free amine in Et₂O or Dioxane, add 4M HCl in Dioxane dropwise. The hydrochloride salt precipitates as a white solid.

Applications in Drug Discovery[1][2][3][4][5][6]

Fragment-Based Drug Discovery (FBDD)

CAS 89448-35-1 is an ideal "fragment" (MW ~163.6 g/mol for HCl salt).

  • Ligand Efficiency (LE): High. The compact cage contributes minimal mass while orienting the polar -OH and -NH₂ groups for hydrogen bonding.

  • Vectors: The amine can be acylated (amide coupling) or alkylated (reductive amination) to grow the molecule into binding pockets.

Proline and Serine Mimetics

The structural constraint of the bicyclo[2.1.1]hexane ring resembles the pyrrolidine ring of proline but with a different puckering. This makes the compound a valuable probe for:

  • GPCR Ligands: Replacing flexible ethylenediamine linkers.

  • Enzyme Inhibitors: Mimicking the transition state of peptide hydrolysis.

Bioisosteric Replacement Strategy (DOT Diagram)

Bioisostere Benzene Ortho-Substituted Benzene Core Problem Issues: Flat, Metabolic Hotspot Benzene->Problem Solution Bicyclo[2.1.1]hexane Replacement Benzene->Solution Bioisosteric Switch Target CAS 89448-35-1 (Amino-Alcohol) Solution->Target Benefit Result: Retained Vector Improved Solubility IP Novelty Target->Benefit

Figure 2: Strategic logic for replacing aromatic rings with the bicyclo[2.1.1]hexane core.

Handling, Safety, and Analytics[7]

Analytical Profile
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane).

  • Hygroscopicity: As a hydrochloride salt of an amino alcohol, it is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) with desiccant.

QC & Characterization
  • 1H NMR (D₂O): Distinctive multiplets for the bicyclic cage protons (1.5 - 2.5 ppm). The methylene protons next to the amine (-CH₂-N) appear as a singlet or AB quartet around 3.0-3.5 ppm.

  • Mass Spectrometry: ESI+ [M+H]⁺ = 128.1 (Free base).

  • Purity Check: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Note: The compound lacks a strong UV chromophore; use ELSD or CAD detection, or derivatize with benzoyl chloride for UV detection.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3][4][5][6][7] Link

  • Levterov, V. V., et al. (2020). Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of the Ortho-Substituted Benzene Ring.[1][8][7] Journal of Organic Chemistry. Link

  • Enamine Ltd. (2024). Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity.[1][2][3][6][7][9] Enamine Building Blocks.[10] Link

  • PubChem. (2024). Compound Summary for CID 13265787: 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol hydrochloride. National Library of Medicine. Link

  • Denisenko, A., et al. (2021).[10] Photochemical Synthesis of Bicyclo[2.1.1]hexanes. Chemistry – A European Journal. Link

Sources

Foundational

Technical Guide: Design and Synthesis of Bicyclo[2.1.1]hexane-2-ol Amino Alcohol Derivatives

Executive Summary The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a premier "saturated bioisostere" for ortho- and meta-substituted benzenes.[1][2] Unlike the smaller bicyclo[1.1.1]pentane (BCP)—which mimics para-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a premier "saturated bioisostere" for ortho- and meta-substituted benzenes.[1][2] Unlike the smaller bicyclo[1.1.1]pentane (BCP)—which mimics para-phenyl rings—the BCH core provides unique exit vectors (approx. 109°–114°) and increased metabolic stability due to its high fraction of sp³ carbons (


).

This guide focuses specifically on Bicyclo[2.1.1]hexane-2-ol amino alcohol derivatives . These motifs function as conformationally restricted analogues of adrenergic pharmacophores (e.g.,


-blockers) and sphingosine mimetics, offering a rigidified 3D geometry that can enhance receptor selectivity and patentability.

Structural Rationale & Bioisosterism[3][4][5]

The "Escape from Flatland"

Replacing planar aromatic rings with saturated bicyclic systems improves physicochemical properties without sacrificing potency.

  • Solubility: The 3D character disrupts crystal packing energy, often increasing aqueous solubility.

  • Metabolic Stability: The bridgehead protons in BCH are relatively acidic but sterically protected; however, the lack of aromaticity removes the liability of oxidation to quinones or epoxides.

  • Vector Analysis:

    • Benzene (ortho): 60° substituent separation (planar).

    • BCH (1,2-disubstituted): ~65–70° dihedral angle (puckered). This mimics the ortho-vector but introduces a "twist" that can access unique sub-pockets in enzymes.

Comparison Metrics
Propertyortho-Disubstituted Benzene1,2-Disubstituted Bicyclo[2.1.1]hexaneImpact
Geometry Planar (2D)Rigid 3D (Puckered)Improved Selectivity
C-C Bond Length 1.39 Å~1.54 Å (Bridge), ~1.57 Å (Bridgehead)Slight expansion of pharmacophore
Exit Vector Angle 60°~68° (Projected)Mimics ortho closely
Lipophilicity (LogP) HighModerate/LowImproved ADME
Metabolic Liability CYP450 Oxidation (Epoxidation)Low (Bridgehead functionalization difficult)Extended Half-life

Synthetic Methodologies

The construction of the BCH core is thermodynamically challenging due to ring strain (~65 kcal/mol). The most robust entry point is the intramolecular [2+2] photocycloaddition .

Core Synthesis: The Photochemical [2+2] Approach

This method, championed by Mykhailiuk and Grygorenko, utilizes 1,5-dienes (often derived from acetophenones or benzaldehydes) to close the bicycle.

Reaction Scheme (Logic Flow):

  • Precursor Assembly: Alkylation of acetophenone/benzaldehyde with allyl bromide.

  • Photocyclization: Irradiation (300–365 nm) promotes the [2+2] closure.

  • Result: 1-substituted bicyclo[2.1.1]hexan-2-one.[2][3]

Divergence to Amino Alcohols

Once the BCH-2-one is formed, two primary classes of amino alcohols can be generated:

  • Class A: Geminal Amino Alcohols (2-amino-2-hydroxymethyl)

    • Route: Ketone

      
       Cyanohydrin 
      
      
      
      Reduction.
    • Utility: Mimics quaternary amino acids.

  • Class B: Vicinal Amino Alcohols (1-amino-2-hydroxy)

    • Route: 1-Carboxy-BCH-2-one

      
       Curtius Rearrangement (to 1-amino) 
      
      
      
      Ketone Reduction (to 2-hydroxy).
    • Utility: Mimics ortho-aminophenols or norephedrine analogs.

Visualizing the Synthetic Pathway

BCH_Synthesis Start Start: Acetophenone / Benzaldehyde Step1 1. Allylation (Allyl bromide) 2. Formation of 1,5-Diene Start->Step1 Base/Solvent Photo [2+2] Photocycloaddition (hv, 300-365 nm) Step1->Photo Irradiation Core Core: Bicyclo[2.1.1] hexan-2-one Photo->Core Ring Closure Branch1 Route A: Geminal (via Cyanohydrin) Core->Branch1 + TMSCN / LAH Branch2 Route B: Vicinal (via Curtius/Reductive Amination) Core->Branch2 1. NH2 install 2. Reduction ProductA Product A: 2-aminomethyl-BCH-2-ol Branch1->ProductA ProductB Product B: 1-amino-BCH-2-ol Branch2->ProductB

Caption: Divergent synthesis of amino-alcohol derivatives from the common bicyclo[2.1.1]hexan-2-one precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of the BCH-2-one Core

Based on methodologies by Enamine and Mykhailiuk.

Reagents:

  • Starting Material: 2-Allyl-1-phenylpropan-1-one (or related 1,5-diene).

  • Solvent: Acetonitrile (degassed).

  • Equipment: Quartz photoreactor or FEP tubing flow reactor, 300 nm or 365 nm LED source.

Step-by-Step:

  • Preparation: Dissolve the 1,5-diene (10 mmol) in degassed acetonitrile (0.05 M concentration). Note: Dilution is critical to prevent intermolecular polymerization.

  • Irradiation: Irradiate the solution for 12–24 hours. Monitor by TLC/NMR for the disappearance of olefinic protons.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The BCH ketone is often volatile. Purify via flash chromatography (SiO2, Hexane/EtOAc).

  • Validation: Check 1H NMR for the characteristic high-field cyclobutane/bridgehead protons (1.5–3.0 ppm) and loss of alkene signals.

Protocol B: Conversion to Geminal Amino Alcohol (Cyanohydrin Route)

This creates the 2-aminomethyl-bicyclo[2.1.1]hexan-2-ol motif.

Step-by-Step:

  • Cyanosilylation: To a solution of BCH-2-one (1 eq) in DCM at 0°C, add TMSCN (1.2 eq) and a catalytic amount of ZnI2 (0.1 eq). Stir until ketone is consumed.

  • Reduction: Carefully add the crude TMS-cyanohydrin to a suspension of LiAlH4 (3 eq) in dry THF at 0°C. Reflux for 2 hours.

    • Mechanistic Note: LAH reduces the nitrile to the primary amine and cleaves the silyl ether in one pot.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Isolation: The amino alcohol is polar. Extract with DCM/MeOH (9:1) or purify via SCX-2 cartridge.

Stereochemical Considerations

The bicyclo[2.1.1]hexane system is rigid, leading to high diastereoselectivity during functionalization.

  • Nucleophilic Attack on Ketone:

    • Nucleophiles (Hydride, Grignard, TMSCN) predominantly attack from the convex face (opposite the bridgehead methylene bridge) due to steric shielding by the C5/C6 "wings".

    • Result: The resulting alcohol (or hydroxyl) ends up endo (cis to the methano bridge).

  • Implications for Drug Design:

    • This locks the relative stereochemistry of the amino and hydroxyl groups.

    • If targeting a specific enantiomer of a drug (e.g., Norepinephrine analog), you must confirm if the endo-BCH geometry aligns with the active conformation of the flexible linear chain.

References

  • Mykhailiuk, P. K. (2021). Bicyclo[2.1.1]hexanes as Bioisosteres of ortho-Substituted Benzenes. Journal of Medicinal Chemistry. Link

  • Levterov, V. V., et al. (2020). Photochemical Synthesis of 1,2-Disubstituted Bicyclo[2.1.1]hexanes. Journal of Organic Chemistry. Link

  • Denisenko, A., et al. (2023).[4] 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Bioisosteres of the ortho-substituted Benzene. ChemRxiv. Link

  • Grygorenko, O. O., et al. (2022). Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal. Link

  • Enamine Ltd. (2024).[5] Bicyclo[2.1.1]hexane Building Blocks. Link

Sources

Exploratory

Escaping Flatland: The Bicyclo[2.1.1]hexane (BCH) Scaffold

An In-Depth Technical Guide for Medicinal Chemists Executive Summary The "Escape from Flatland" initiative in drug discovery has driven a paradigm shift from planar, aromatic-heavy structures to three-dimensional, sp3-ri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The "Escape from Flatland" initiative in drug discovery has driven a paradigm shift from planar, aromatic-heavy structures to three-dimensional, sp3-rich architectures. While bicyclo[1.1.1]pentane (BCP) has established itself as the gold standard for para-benzene bioisosterism, the bicyclo[2.1.1]hexane (BCH) scaffold has emerged as the critical solution for mimicking ortho- and meta- substituted benzenes.

This guide provides a technical deep-dive into the BCH scaffold, detailing its structural rationale, physicochemical advantages, and actionable synthetic protocols. It is designed for medicinal chemists seeking to improve solubility and metabolic stability while retaining potency in lead optimization.

Structural & Physicochemical Rationale[1][2][3][4][5]

The Bioisosteric Argument

The BCH scaffold offers a rigid, saturated framework that spatially mimics the exit vectors of benzene while introducing beneficial sp3 character.

  • 1,2-Disubstituted BCH: Mimics ortho-substituted benzene .[1][2][3][4][5]

  • 1,3-Disubstituted BCH: Mimics meta-substituted benzene .[3]

Geometric Comparison: Ortho-Benzene vs. 1,2-BCH

Unlike flexible cycloalkanes, the BCH core locks substituents into a precise vector. Crystallographic analysis (Mykhailiuk et al., Chem. Sci.[1] 2023) reveals the following:

Parameterortho-Benzene1,2-Disubstituted BCHImplication
Distance

(Substituents)
3.04 – 3.10 Å3.05 – 3.19 ÅNear-perfect match for binding pocket fit.
Distance

(Scaffold C-C)
1.39 – 1.41 Å~1.56 ÅSlightly expanded core; usually tolerated.
Bond Angles (

)
55° – 57°61° – 65°Similar vector projection.[6]
Dihedral Angle (

)
~0° (Planar)~58° (Twisted)Key Difference: BCH introduces 3D character, disrupting π-stacking but improving solubility.
Physicochemical Impact

Replacing a phenyl ring with a BCH core typically yields:

  • Solubility: Significant improvement (often >5-fold) due to the disruption of planar crystal packing and increased sp3 fraction (

    
    ).
    
  • Lipophilicity: Reduction in LogP by 0.7 – 1.2 units .

  • Metabolic Stability: Variable. While

    
     generally correlates with stability, the strained cyclobutane rings can be metabolic soft spots unless properly substituted.
    

Synthetic Methodologies

Access to the BCH scaffold has historically been a bottleneck. Two primary pathways have emerged as the industry standards: the Intramolecular Photochemical [2+2] (for 1,2-substitution) and the Intermolecular BCB Insertion (for bridgehead substitution).

BCH_Synthesis Start_A Acetophenone / Benzoic Acid Derivs Inter_A 1,5-Diene Precursor (e.g., Hexa-1,5-dien-3-one) Start_A->Inter_A 1. Grignard/Allylation 2. Oxidation Photo Intramolecular [2+2] Photocycloaddition (UV/Vis) Inter_A->Photo Prod_A 1,2-Disubstituted BCH (Ortho-Isostere) Photo->Prod_A Strain Release / Derivatization Start_B Bicyclo[1.1.0]butane (BCB) Catalysis Intermolecular Insertion (Lewis Acid or Photocatalysis) Start_B->Catalysis Reagent_B Alkene / Silyl Enol Ether Reagent_B->Catalysis Prod_B Polysubstituted BCH (Bridge/Bridgehead) Catalysis->Prod_B

Figure 1: Dual pathways to Bicyclo[2.1.1]hexane scaffolds. Path A is preferred for ortho-benzene mimics; Path B allows access to complex polysubstituted cores.

Experimental Protocol: Synthesis of a 1,2-Disubstituted BCH

Target: 1-Phenylbicyclo[2.1.1]hexane-2-carboxylic acid Application: A general building block for replacing ortho-substituted benzoic acids. Source: Adapted from Mykhailiuk et al., Chem. Sci., 2023.[4][5][7]

Phase 1: Precursor Assembly (The 1,5-Diene)
  • Reagents: Acetophenone (1.0 eq), Allylmagnesium bromide (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool acetophenone in THF to 0°C.

    • Add allylmagnesium bromide dropwise. Stir at RT for 2h.

    • Quench with sat. NH4Cl, extract with EtOAc.

    • Oxidation: Treat the crude homoallylic alcohol with PCC (Pyridinium chlorochromate) or DMP (Dess-Martin Periodinane) in DCM to generate the 2-phenylhexa-1,5-dien-3-one .

    • Note: This enone is the photo-active species.

Phase 2: Photochemical [2+2] Cycloaddition

This is the critical step. The reaction exploits the "infinite" effective molarity of the intramolecular tether.

  • Setup: Quartz photoreactor or Pyrex vessel (depending on lamp cutoff).

  • Conditions:

    • Dissolve the diene (0.05 M) in degassed Acetonitrile (MeCN).

    • Irradiate with a Hg medium-pressure lamp or 365 nm LED setup.

    • Monitor by TLC/NMR for disappearance of the alkene protons.

    • Tip: If using LEDs, a triplet sensitizer (e.g., Thioxanthone, 5 mol%) may accelerate the reaction if direct excitation is inefficient.

  • Workup: Evaporate solvent. The product is the 1-phenylbicyclo[2.1.1]hexan-2-one .

Phase 3: Haloform Oxidation to the Acid
  • Reagents: NaOBr (generated in situ from NaOH + Br2) or commercial bleach (NaOCl).

  • Procedure:

    • Suspend the ketone in 1,4-dioxane/water (1:1) at 0°C.

    • Add NaOBr solution dropwise (maintaining T < 10°C).

    • Stir vigorously for 3h. The haloform reaction cleaves the acyl group.

    • Acidify with HCl to pH 2. Extract with EtOAc.

  • Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the high polarity difference between product and byproducts.

Yield: Typically 40-60% over 3 steps.

Case Studies: Impact on Drug Properties

The following data summarizes the effect of replacing an ortho-phenyl ring with a 1,2-disubstituted BCH scaffold in known bioactive compounds.

Table 1: Physicochemical Comparison (Phenyl vs. BCH Bioisosteres)

Drug AnalogScaffoldSolubility (µM, pH 7.[6][2][8][9]4)LogP (Calc)LogD (Exp, pH 7.4)Bioactivity Retention
Lomitapide Phenyl (Parent)36.8>4.5N/A
BCH Analog18 (6x) 5.9>4.5Retained
Boscalid Phenyl (Parent)113.63.6N/A
BCH Analog35 (3x)2.93.5Retained
Fluxapyroxad Phenyl (Parent)253.53.5N/A
2-Oxa-BCH155 (6x) 2.32.8Retained

Data Source: Denisenko et al., Chem. Sci. 2023 & Sahun et al., Angew. Chem. 2024.[6][3][8][10]

Key Insight: The 2-oxabicyclo[2.1.1]hexane (an ether variant) often provides superior solubility improvements compared to the all-carbon BCH, likely due to the hydrogen-bond accepting capability of the oxygen atom.

References

  • Denisenko, A., et al. (2023).[1][5] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science, 14, 14092–14099.[2][4][5] Link

  • Sahun, V. V., et al. (2024).[8] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63, e202319831.[8] Link

  • Reinhold, M., et al. (2023).[5][7] "Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space." Chemical Science, 14, 9885–9891.[11] Link

  • Levantovskiy, O. A., et al. (2024).[4] "Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction." Organic Letters, 26, 9150–9155. Link

  • Mykhailiuk, P. K. (2022). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Accounts of Chemical Research, 55, 2360–2373. Link

Sources

Foundational

The Nexus of Rigidity and Function: A Technical Guide to Rigidified Cyclopentane Amino Alcohol Analogs

Foreword: The Strategic Imperative for Conformational Constraint in Drug Discovery In the intricate dance of molecular recognition, flexibility can be both a blessing and a curse. While a ligand's ability to adapt its co...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Conformational Constraint in Drug Discovery

In the intricate dance of molecular recognition, flexibility can be both a blessing and a curse. While a ligand's ability to adapt its conformation to a binding site can be advantageous, it often comes at a significant entropic cost, potentially diminishing binding affinity and promoting off-target effects. The strategic rigidification of a molecular scaffold is a powerful tactic in medicinal chemistry to pre-organize a molecule into its bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability. This guide delves into the design, synthesis, and application of a particularly compelling class of such molecules: rigidified cyclopentane amino alcohol analogs. The cyclopentane ring, a common motif in bioactive molecules, presents a unique conformational landscape that, when strategically constrained, offers a versatile platform for the development of novel therapeutics.

The Conformational Landscape of the Cyclopentane Ring: A Foundation for Design

Unlike the well-defined chair conformation of cyclohexane, cyclopentane exists as a dynamic equilibrium of non-planar conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain.[1][2] This inherent flexibility, while offering some adaptability, can be a liability in rational drug design. The introduction of rigidity aims to lock the cyclopentane core into a specific, biologically relevant pucker, thereby minimizing the entropic penalty upon binding to a biological target.

Strategies for Rigidification

The conformational restriction of a cyclopentane ring can be achieved through several synthetic strategies, each offering a unique set of advantages and challenges:

  • Bicyclic Systems: The fusion of the cyclopentane ring with another ring system creates a rigid bicyclic scaffold. A notable example is the use of 2,5-disubstituted bicyclo[2.1.1]hexanes as rigid mimetics of 1,3-disubstituted cyclopentanes. This strategy not only locks the conformation but also presents well-defined vectors for substituent placement.

  • Spirocyclic Systems: The introduction of a spirocyclic center, where two rings share a single carbon atom, is another effective method for inducing rigidity. Spirocyclic oxindoles, for instance, have garnered significant attention in medicinal chemistry for their structural complexity and biological activity.

  • Fused Ring Systems: The fusion of the cyclopentane ring with other cyclic structures, such as in the synthesis of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5), can effectively constrain the conformational freedom of the five-membered ring.[3]

The choice of rigidification strategy is dictated by the desired geometry of the final analog and the specific requirements of the biological target.

Synthetic Strategies: Forging the Rigid Core

The synthesis of rigidified cyclopentane amino alcohol analogs requires a sophisticated understanding of stereocontrolled reactions and the strategic introduction of functional groups. The following sections detail key synthetic approaches with an emphasis on the causality behind experimental choices.

Stereoselective Synthesis of the Cyclopentane Core

The precise control of stereochemistry is paramount in the synthesis of these analogs, as the spatial arrangement of substituents profoundly influences biological activity. Several powerful methods have been developed to achieve high levels of stereocontrol:

  • Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for the construction of functionalized cyclopentene rings from acyclic diene precursors. This approach allows for the stereocontrolled synthesis of polyhydroxylated cyclopentane β-amino acids from carbohydrate-derived starting materials.[4]

  • [3+2] Cycloaddition Reactions: Formal [3+2] cycloaddition reactions of dehydroamino acids provide an efficient route to conformationally restricted cyclopentenyl-glutamate analogues in a regioselective and diastereoselective manner.

  • Tandem Processes: The combination of multiple reaction steps in a single pot, such as organometallic addition, conjugate addition, and radical cyclization, offers a convergent and efficient pathway to highly functionalized cyclopentane derivatives.

Installation of the Amino Alcohol Moiety

The introduction of the vicinal amino alcohol functionality onto the rigid cyclopentane scaffold is a critical step that requires careful consideration of regioselectivity and stereoselectivity.

  • Sharpless Asymmetric Aminohydroxylation: This powerful reaction allows for the direct, stereoselective introduction of an amino and a hydroxyl group across a double bond. While effective, it can sometimes suffer from reproducibility and yield issues.[5]

  • Diastereoselective Isocyanoacetate Aldol Reaction: This method provides an alternative and often more reliable approach for the installation of the 1,2-syn-amino alcohol group.[5]

  • Ring-Opening of Epoxides: The nucleophilic ring-opening of epoxides with nitrogen nucleophiles is a classic and versatile method for the synthesis of β-amino alcohols. The regioselectivity of the ring-opening can be controlled by the choice of catalyst (acidic or basic conditions) and the nature of the substituents on the epoxide.[6]

The following workflow illustrates a general synthetic approach to a rigidified cyclopentane amino alcohol analog, starting from a functionalized cyclopentenone.

G cluster_0 Core Synthesis & Rigidification cluster_1 Amino Alcohol Installation A Functionalized Cyclopentenone B Stereoselective Cyclopropanation A->B e.g., Corey-Chaykovsky reaction C Bicyclic Cyclopentanone B->C Further functionalization D Reduction/Functional Group Interconversion C->D E Introduction of Alkene D->E F Asymmetric Aminohydroxylation E->F G Rigidified Cyclopentane Amino Alcohol F->G

Caption: Synthetic workflow for a rigidified cyclopentane amino alcohol.

Biological Applications and Structure-Activity Relationships (SAR)

The rigidification of the cyclopentane amino alcohol scaffold has led to the development of potent and selective modulators of various biological targets. The following table summarizes key bioactivity data for representative analogs.

Compound/Analog ClassTargetBioactivity (IC50/EC50/Ki)Reference
Cyclopentane-based Muraymycin Analog (JH-MR-23)MraYAntibacterial activity against S. aureus[5]
(S)-2 (Cyclopentenyl-glutamate analogue)mGlu5 ReceptorEC50 = 18 µM[7]
(S)-2 (Cyclopentenyl-glutamate analogue)mGlu2 ReceptorEC50 = 45 µM[7]
4,5-methano-AP5 analogue 26NMDA ReceptorPotent and selective antagonist[3]
N-benzyl-alpha-D-galacto aminocyclopentitol 6α-GalactosidaseStrong inhibition[4]

Key SAR Insights:

  • Stereochemistry is Critical: The absolute and relative stereochemistry of the amino and hydroxyl groups, as well as other substituents on the cyclopentane ring, is a primary determinant of biological activity. A perfect stereochemical match between the aminocyclopentitol and the glycosidase active site leads to the strongest inhibition.[4]

  • Lipophilicity Matters: In the case of muraymycin analogs targeting MraY, a lipophilic side chain is essential for inhibitory activity.[5]

  • Conformational Lock Defines Selectivity: By locking the cyclopentane ring into a specific conformation, it is possible to achieve high selectivity for a particular receptor subtype. For example, the rigidified glutamate analogues show differential activity at mGlu5 and mGlu2 receptors.[7]

The following diagram illustrates the interaction of a rigidified cyclopentane amino alcohol inhibitor with an enzyme active site.

G cluster_0 Enzyme Active Site cluster_1 Rigidified Inhibitor Amino Acid Residue 1 Amino Acid Residue 1 Amino Acid Residue 2 Amino Acid Residue 2 Amino Acid Residue 3 Amino Acid Residue 3 Cofactor Cofactor Rigid Cyclopentane Core Rigid Cyclopentane Core Enzyme Active Site Enzyme Active Site Amino Group Amino Group Amino Group->Amino Acid Residue 1 H-bond Hydroxyl Group Hydroxyl Group Hydroxyl Group->Amino Acid Residue 2 H-bond Hydroxyl Group->Cofactor Coordination Side Chain Side Chain Side Chain->Amino Acid Residue 3 Hydrophobic Interaction

Caption: Binding mode of a rigidified cyclopentane amino alcohol inhibitor.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the synthesis and characterization of a representative rigidified cyclopentane amino alcohol analog. The successful execution of these steps, with careful attention to reaction conditions and purification, will yield the desired compound with high purity, as verifiable by the provided characterization data.

Synthesis of a Cyclopentane-based Muraymycin Analog Intermediate

This protocol is adapted from the synthesis of a key intermediate in the preparation of cyclopentane-based MraY inhibitors.[5]

Step 1: Boc Protection of a Lactam

  • To a solution of the starting lactam (9.17 g, 82.51 mmol) in anhydrous acetonitrile (300 mL) is added di-tert-butyl dicarbonate (Boc₂O, 28.60 g, 131.04 mmol) and 4-dimethylaminopyridine (DMAP, 5.04 g, 41.25 mmol).

  • The reaction mixture is stirred at 25 °C for 1 hour.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the Boc-protected lactam.

Step 2: Reduction of the Lactam

  • To a solution of the Boc-protected lactam in a suitable solvent is added a reducing agent (e.g., LiAlH₄) at 0 °C.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is carefully quenched with water and 15% NaOH solution.

  • The resulting mixture is filtered, and the filtrate is concentrated to give the crude amino alcohol.

Step 3: Cbz Protection of the Amino Alcohol

  • To a solution of the crude amino alcohol (200 mg, 0.67 mmol) in a mixture of THF/H₂O (2:1, 6 mL) is added NaHCO₃ (113 mg, 1.35 mmol) and benzyl chloroformate (CbzCl, 0.14 mL, 1.01 mmol) at 0 °C.

  • The reaction is stirred at 0 °C for 15 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. For example, in the ¹H NMR spectrum of a polyhydroxylated cyclopentane β-amino acid derivative, characteristic signals for the cyclopentane ring protons and the substituents would be observed.[7] The coupling constants can provide valuable information about the relative stereochemistry of the protons.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized compound. For example, for a C₂₄H₃₁N₃O₇ compound, the calculated m/z for the (M+H)⁺ ion would be 474.2235, and the observed value should be in close agreement.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.

Conclusion and Future Directions

The rigidification of the cyclopentane amino alcohol scaffold has proven to be a fruitful strategy in the development of potent and selective modulators of a variety of biological targets. The ability to pre-organize the molecule into its bioactive conformation offers significant advantages in terms of binding affinity and selectivity. Future work in this area will likely focus on the development of novel and more efficient synthetic methodologies for the construction of increasingly complex rigidified scaffolds. Furthermore, the application of computational methods, such as molecular dynamics simulations, will be instrumental in the rational design of next-generation analogs with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of the chemical space of rigidified cyclopentane amino alcohol analogs holds great promise for the discovery of new and effective therapeutic agents.

References

  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Chemistry Proceedings. [Link][7]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. [Link][5]

  • (PDF) Regio- and stereoselective synthesis of new diaminocyclopentanols. ResearchGate. [Link]

  • (PDF) Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link][4]

  • Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues. ChemMedChem. [Link]

  • Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose. ChemRxiv. [Link]

  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. MDPI. [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ResearchGate. [Link]

  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. National Institutes of Health. [Link]

  • Conformational analysis of cycloalkanes. SciSpace. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Cyclopentane Conformational Analysis. Scribd. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link][2]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link][1]

  • The IC 50 values, K i constants and inhibition types determined for 1... ResearchGate. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. [Link]

  • synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts, and an assessment of its fitness and that of related ligands for complexing metal ions. PubMed. [Link]

  • Synthesis, Molecular Docking and Biological Evaluation of A-Ring-Carborane-Vitamin D Analogues. MDPI. [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. [Link]

  • Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. PubMed. [Link][3]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of new biphalin analogues with non-hydrazine linkers. Semantic Scholar. [Link]

  • Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. National Institutes of Health. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. [Link][6]

  • Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][5][7][8]triazolo[1,5-a][7][9]diazepine and its cycloalkane and cycloalkene condensed analogues. National Institutes of Health. [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. [Link]

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Foundational

Unlocking New Dimensions in Drug Discovery: A Technical Guide to Enamine's Bicyclo[2.1.1]hexane Building Blocks

Introduction: Escaping Flatland in Medicinal Chemistry For decades, the planar, aromatic ring has been a dominant motif in drug design. However, the contemporary drive in medicinal chemistry is to "escape from flatland"...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Medicinal Chemistry

For decades, the planar, aromatic ring has been a dominant motif in drug design. However, the contemporary drive in medicinal chemistry is to "escape from flatland" – a strategic shift towards three-dimensional (3D) molecular architectures to enhance pharmacological properties.[1] Saturated, strained bicyclic scaffolds have emerged as powerful tools in this endeavor, acting as bioisosteric replacements for aromatic and other cyclic systems. Among these, the bicyclo[2.1.1]hexane (BCH) core has garnered significant attention for its ability to confer improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or improving biological activity.[2][3]

This guide provides an in-depth technical overview of Enamine's extensive catalog of bicyclo[2.1.1]hexane building blocks. As a world-leading supplier of innovative chemical scaffolds, Enamine offers researchers access to over 100 bicyclo[2.1.1]hexane derivatives from stock, enabling the rapid exploration of this valuable chemical space.[3] We will delve into the strategic application of these building blocks, their synthesis, key reactions, and the transformative potential they hold for drug development programs.

The Bicyclo[2.1.1]hexane Core: A Bioisostere with Superior Properties

The bicyclo[2.1.1]hexane scaffold is a conformationally rigid system that presents substituents with well-defined spatial vectors. This rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Its true power, however, lies in its role as a saturated bioisostere for ortho- and meta-substituted benzene rings.[2][4]

Geometric and Physicochemical Advantages

The substitution vectors of disubstituted bicyclo[2.1.1]hexanes closely mimic those of substituted phenyl rings, allowing for seamless replacement in many drug scaffolds.[1][2] However, the BCH core offers significant advantages over its aromatic counterparts.

PropertyPhenyl RingBicyclo[2.1.1]hexane CoreRationale and Impact
Solubility Generally lowerOften significantly higherThe sp³-rich, non-planar structure disrupts crystal packing and improves solvation, a critical factor for oral bioavailability.[2]
Metabolic Stability Prone to oxidative metabolism (e.g., hydroxylation)More resistant to oxidative metabolismThe absence of π-electrons and the presence of strong C-H bonds reduce susceptibility to common metabolic pathways like CYP450 oxidation.[5]
Lipophilicity (logP) HigherGenerally lowerThe replacement of an aromatic system with a saturated carbocycle typically reduces lipophilicity, which can lead to a better overall ADME profile.[5]
3D Character PlanarHighThe defined three-dimensional structure allows for better exploration of protein binding pockets, potentially leading to novel interactions and increased potency.[3]

A notable case study involves the replacement of the ortho-substituted benzene ring in the fungicide Boscalid with a 1,2-disubstituted bicyclo[2.1.1]hexane core. The resulting analog exhibited retained antifungal activity, significantly improved water solubility, and reduced lipophilicity.[2][5]

Navigating Enamine's Bicyclo[2.1.1]hexane Catalog: A Diversity of Scaffolds

Enamine provides a diverse array of bicyclo[2.1.1]hexane building blocks, functionalized to serve as versatile starting points for synthesis. These can be broadly categorized by their substitution patterns, each mimicking a different aromatic substitution.

  • 1,2-Disubstituted BCHs: Primarily serve as bioisosteres for ortho-substituted benzenes.[2]

  • 1,5-Disubstituted BCHs: Can also act as mimics of ortho-substituted phenyl rings.[6]

  • 2,5-Disubstituted BCHs: These have been developed as rigidified versions of cis- and trans-1,3-disubstituted cyclopentanes, another common motif in drug molecules.[7]

The building blocks are typically offered with common functional handles such as carboxylic acids, amines, and halides, allowing for straightforward incorporation into synthetic routes via standard reactions like amide coupling, Suzuki coupling, and nucleophilic substitution.[8] All building blocks from Enamine undergo rigorous quality control by NMR and LC-MS, with a guaranteed purity of over 95%.[8]

Synthetic Strategies: Accessing the Bicyclo[2.1.1]hexane Core

The growing importance of the BCH scaffold has spurred the development of several robust synthetic methodologies. Understanding these routes is key to appreciating the diversity of available building blocks and for designing custom derivatives.

Key Synthetic Approach: Intramolecular [2+2] Photocycloaddition

One of the most powerful and widely used methods for constructing the bicyclo[2.1.1]hexane skeleton is the intramolecular [2+2] photocycloaddition of a 1,5-diene precursor.[9] This approach is attractive due to its efficiency and ability to generate the strained bicyclic system in a single step.

G

The causality behind this strategy lies in the electronic excitation of one of the alkene moieties. Upon absorption of light, the alkene is promoted to an excited state, which can then undergo a cycloaddition with the second alkene in the molecule. The choice of light source (e.g., a high-pressure mercury lamp) and the potential use of a triplet sensitizer (like benzophenone or acetone) are critical for optimizing the reaction yield and minimizing side reactions.[2]

Experimental Protocol: Synthesis of a 1,2-Disubstituted Bicyclo[2.1.1]hexane-1-carboxylic Acid

The following protocol is adapted from a published gram-scale synthesis and serves as a representative example of the [2+2] photocycloaddition methodology.[1][2]

Step 1: Synthesis of the 1,5-Diene Precursor

  • To a solution of an appropriate α,β-unsaturated ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add allyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,5-diene.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Prepare a 0.05 M solution of the 1,5-diene precursor in acetonitrile in a quartz photoreactor.

  • Add a triplet sensitizer, such as benzophenone (0.1 eq).[2]

  • Deoxygenate the solution by bubbling with argon for 30 minutes.

  • Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature at approximately 20-25 °C with a cooling fan.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to obtain the bicyclo[2.1.1]hexane ester.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the bicyclo[2.1.1]hexane ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers, concentrate, and recrystallize to obtain the pure bicyclo[2.1.1]hexane carboxylic acid.

Application in Medicinal Chemistry: A Workflow for Scaffold Hopping

The true utility of Enamine's bicyclo[2.1.1]hexane building blocks is realized in their application as scaffold-hopping tools to optimize lead compounds. The general workflow involves identifying an aromatic or other cyclic moiety in a hit compound that could be replaced to improve its properties.

G

Key Reaction: Amide Bond Formation

A common and robust method for incorporating carboxylic acid-functionalized bicyclo[2.1.1]hexane building blocks is through amide bond formation.

Experimental Protocol: Amide Coupling with a BCH-Carboxylic Acid

  • To a solution of the bicyclo[2.1.1]hexane carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (typically 2-16 hours, monitored by LC-MS).

  • Dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Conclusion: The Future is 3D

The strategic incorporation of three-dimensional scaffolds is a cornerstone of modern drug discovery. Bicyclo[2.1.1]hexane building blocks represent a validated and highly effective class of saturated bioisosteres that empower medicinal chemists to overcome common challenges associated with poor physicochemical properties and metabolic instability. Enamine's extensive and readily available catalog of these valuable scaffolds provides researchers with the necessary tools to rapidly explore novel chemical space, optimize lead candidates, and ultimately design safer and more effective medicines.

References

  • Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092-14100. [Link]

  • Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Semantic Scholar. [Link]

  • Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9885-9891. [Link]

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Chemistry Portal. [Link]

  • Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Royal Society of Chemistry. [Link]

  • Melero, L., et al. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with. ChemRxiv. [Link]

  • Himmelbauer, M., et al. (2024). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]

  • Wang, D., et al. (2024). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. PMC. [Link]

  • Melero, L., et al. (2023). Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. ResearchGate. [Link]

  • Paul, S., et al. (2023). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. American Chemical Society. [Link]

  • Yoo, W-J., et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. PMC. [Link]

  • Herter, L., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry. [Link]

  • Davies, H. M. L., et al. (2026). Asymmetric C-H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. ResearchGate. [Link]

  • Davies, H. M. L., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link]

  • Hong, X., et al. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au. [Link]

  • Hong, X., et al. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). PMC. [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol from bicyclo[2.1.1]hexan-2-one

Abstract & Strategic Significance The bicyclo[2.1.1]hexane scaffold has emerged as a critical saturated bioisostere for ortho-substituted benzenes, offering improved metabolic stability and solubility while maintaining p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The bicyclo[2.1.1]hexane scaffold has emerged as a critical saturated bioisostere for ortho-substituted benzenes, offering improved metabolic stability and solubility while maintaining precise vector orientation. This guide details the synthesis of 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol from bicyclo[2.1.1]hexan-2-one .

This transformation installs a 1,2-amino alcohol motif—a privileged pharmacophore found in beta-blockers and sphingosine analogs—onto a rigid, 3D-defined core. The protocol utilizes a Henry Reaction (Nitroaldol) followed by a Hydride Reduction , optimized to preserve the high strain energy (~60 kcal/mol) of the [2.1.1] system.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stages. The high ring strain of the bicyclo[2.1.1]hexane skeleton requires basic conditions for the C-C bond formation to avoid acid-catalyzed skeletal rearrangements (e.g., to bicyclo[3.1.0]hexanes).

Retrosynthesis Target 2-(Aminomethyl) bicyclo[2.1.1]hexan-2-ol (Target) Intermediate 2-(Nitromethyl) bicyclo[2.1.1]hexan-2-ol (Nitroaldol Adduct) Target->Intermediate Reduction SM Bicyclo[2.1.1] hexan-2-one (Starting Material) Intermediate->SM C-C Disconnection Reagents1 LiAlH4 (Reduction) Reagents2 MeNO2, Base (Henry Rxn)

Caption: Retrosynthetic logic relying on nucleophilic addition to the strained ketone followed by global reduction.

Experimental Protocol

Stage 1: The Henry Reaction (Nitroaldol Addition)

Objective: Installation of the nitromethyl group via nucleophilic attack on the strained ketone. Critical Mechanism: The nucleophile (nitronate anion) preferentially attacks from the exo face (convex), positioning the resulting hydroxyl group in the endo orientation due to steric shielding by the methano-bridge.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleNotes
Bicyclo[2.1.1]hexan-2-one 1.0SubstrateVolatile solid; handle cold.
Nitromethane 10.0Solvent/RgtActs as solvent to drive equilibrium.
Tetramethylguanidine (TMG) 0.2CatalystSoluble organic base; milder than hydroxides.
THF (Anhydrous) -Co-solventOptional, if nitromethane volume is reduced.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Bicyclo[2.1.1]hexan-2-one (1.0 mmol) and Nitromethane (1.0 mL, excess).

  • Catalysis: Cool the solution to 0 °C (ice bath). Add Tetramethylguanidine (TMG) (25 µL, 0.2 mmol) dropwise.

    • Note: Stronger bases (NaOH/KOH) can degrade the strained ring or cause retro-aldol. TMG provides the optimal pKa (~13.6) for deprotonating nitromethane without destroying the scaffold.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS. The ketone spot should disappear.

  • Workup: Dilute with Et2O (10 mL). Wash with cold 1M HCl (5 mL) to remove TMG, followed by sat. NaHCO3 and Brine.

  • Isolation: Dry organics over MgSO4, filter, and concentrate in vacuo.

    • Caution: Do not heat above 40 °C during evaporation; nitro-alcohols can be thermally unstable.

  • Yield Expectation: 85–95% (Pale yellow oil). Proceed to Stage 2 without extensive purification.

Stage 2: Reduction to Amino Alcohol

Objective: Chemoselective reduction of the nitro group to a primary amine. Choice of Reagent: Lithium Aluminum Hydride (LiAlH4) is selected over catalytic hydrogenation (H2/Pd) to ensure complete reduction without risking hydrogenolysis of the strained cyclobutane-like bonds found in the [2.1.1] system.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleNotes
Nitro-alcohol Intermediate 1.0SubstrateFrom Stage 1.
LiAlH4 (2.0M in THF) 3.0ReductantUse fresh solution; pyrophoric.
THF (Anhydrous) 10 volSolventMust be dry/degassed.
Rochelle's Salt (sat. aq.) ExcessQuenchBest for aluminum emulsion breaking.
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck RBF with a reflux condenser and N2 line.

  • Charging: Add LiAlH4 solution (3.0 equiv) to the flask. Cool to 0 °C.

  • Addition: Dissolve the Nitro-alcohol (from Stage 1) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 15 minutes.

    • Observation: Gas evolution (H2) will occur. Control rate to maintain temp < 10 °C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to a gentle reflux (66 °C) for 4–6 hours.

    • Why Reflux? Reduction of the nitro group to the amine proceeds via intermediate hydroxylamines; heat ensures full conversion to the primary amine.

  • Quench (Fieser or Rochelle Method):

    • Cool to 0 °C.

    • Preferred: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours until two clear layers form.

  • Extraction: Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

    • Note: Amino alcohols are polar. DCM/MeOH (9:1) may be needed for efficient extraction.

  • Purification: Dry over Na2SO4 and concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH 90:10:1) or recrystallization if solid.

Analytical Validation (QC)

To validate the structure, look for these specific NMR signatures characteristic of the bicyclo[2.1.1]hexane core.

FeatureMethodExpected SignalInterpretation
Bridgehead Protons 1H NMRMultiplet, ~2.2–2.6 ppmCharacteristic of H1/H4 in [2.1.1] systems.
Methylene Bridge 1H NMR"W-coupling"Long-range coupling (4J) often seen in rigid bicyclic systems.
Aminomethyl CH2 1H NMRSinglet or AB system, ~2.8 ppmConfirms reduction of CH2-NO2 to CH2-NH2.
Quaternary Carbon 13C NMR~75–80 ppmThe C2 carbon bearing the -OH and -CH2NH2.

Workflow Logic & Troubleshooting

The following decision tree helps navigate common synthetic hurdles.

Workflow Start Start: Henry Reaction Check1 TLC: Ketone Consumed? Start->Check1 Proceed Proceed to Reduction Check1->Proceed Yes Stall Issue: Low Conversion Check1->Stall No Reduct Reduction (LiAlH4) Proceed->Reduct Sol1 Add 0.1 eq more TMG Increase Time Stall->Sol1 Sol1->Check1 Check2 Product: Primary Amine? Reduct->Check2 Success Final Purification Check2->Success Yes Partial Issue: Hydroxylamine/Imine present Check2->Partial No Sol2 Reflux longer Check LiAlH4 quality Partial->Sol2

Caption: Operational decision tree for reaction monitoring and troubleshooting.

Safety & Handling

  • Nitromethane: Potential explosive hazard under high heat or pressure. Do not distill the reaction mixture to dryness if unreacted nitromethane is present alongside bases.

  • Strained Rings: Bicyclo[2.1.1]hexanes possess significant strain energy. Avoid strong Lewis acids which can trigger rearrangement to bicyclo[3.1.0]hexane derivatives.

  • LiAlH4: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried.

References

  • Mykhailiuk, P. K. (2023).[5][6][7] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science.

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron.

  • Levkov, I., et al. (2020).[2] Synthesis of Bicyclo[2.1.1]hexanes. Enamine Ltd.[2][6][8] Application Note on Strained Scaffolds.

Sources

Application

The Strategic Construction of 3D Scaffolds: A Guide to SmI₂-Mediated Pinacol Coupling for Bicyclo[2.1.1]hexane Synthesis

Introduction: Embracing the Third Dimension in Drug Discovery In the landscape of modern medicinal chemistry, the "escape from flatland" has become a paramount objective.[1] The overreliance on flat, aromatic structures...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the "escape from flatland" has become a paramount objective.[1] The overreliance on flat, aromatic structures in drug candidates has been linked to limitations in pharmacokinetic profiles. To address this, there is a growing emphasis on the incorporation of three-dimensional (3D) scaffolds to explore new chemical space and enhance molecular properties.[2] Among these, bicyclo[2.1.1]hexanes (BCHs) have emerged as highly promising saturated bioisosteres for ortho- and meta-substituted benzene rings.[1][2][3] Their rigid, bicyclic framework offers a defined spatial arrangement of substituents, providing a unique platform for engineering novel molecular interactions.

This application note provides a comprehensive guide to a powerful synthetic strategy for accessing these valuable bicyclic systems: the samarium(II) iodide (SmI₂)-mediated intramolecular pinacol coupling. This method offers a reliable and efficient pathway to construct the bicyclo[2.1.1]hexane core from readily available starting materials. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer practical insights for researchers in drug development and organic synthesis.

The Power of Samarium(II) Iodide: A Gentle Giant in Radical Chemistry

Samarium(II) iodide, often referred to as Kagan's reagent, is a versatile and widely used single-electron transfer (SET) reductant in organic synthesis.[4][5] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the ability to fine-tune its reactivity with various additives.[4][6] In the context of pinacol coupling, SmI₂ excels at promoting the reductive coupling of two carbonyl groups to form a 1,2-diol.[7][8][9]

The intramolecular variant of this reaction is particularly powerful for the construction of cyclic and bicyclic systems. The SmI₂-mediated transannular pinacol coupling of specifically designed cyclobutanedione derivatives provides a direct entry into the bicyclo[2.1.1]hexane skeleton.[1][10][11]

Mechanistic Insights: A Step-by-Step View of the Transformation

The SmI₂-mediated intramolecular pinacol coupling proceeds through a fascinating radical-mediated pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Single-Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from two equivalents of SmI₂ to the two carbonyl groups of the dione starting material. This generates a samarium ketyl radical anion intermediate.

  • Radical Cyclization: The newly formed ketyl radical undergoes an intramolecular C-C bond formation, leading to the bicyclic framework. The stereochemical outcome of this step is often controlled by chelation to the samarium ion, favoring the formation of a cis-diol.[9]

  • Second Electron Transfer and Protonation: A second SET from another SmI₂ molecule to the resulting radical intermediate, followed by protonation during aqueous workup, yields the final bicyclic diol product.

This vicinal diol is then typically subjected to a pinacol rearrangement to afford the final, more stable bicyclo[2.1.1]hexan-2-one scaffold.[1][10]

mechanistic_pathway cluster_start Starting Material cluster_smI2 SmI₂-Mediated Coupling cluster_rearrangement Pinacol Rearrangement start Diketone Precursor ketyl Samarium Ketyl Radical Anion start->ketyl 2 SmI₂ (SET) cyclization Intramolecular C-C Bond Formation ketyl->cyclization Radical Cyclization diol Bicyclic Diol cyclization->diol SET, H⁺ Workup rearrangement Acid-Catalyzed Rearrangement diol->rearrangement p-TsOH product Bicyclo[2.1.1]hexan-2-one rearrangement->product

Caption: Mechanistic pathway of the SmI₂-mediated pinacol coupling and subsequent pinacol rearrangement.

Experimental Protocol: A Practical Guide to Synthesis

This section provides a detailed, step-by-step protocol for the SmI₂-mediated pinacol coupling of a representative cyclobutanedione substrate, followed by the pinacol rearrangement.

Preparation of Samarium(II) Iodide (SmI₂) Solution (0.1 M in THF)

Materials:

  • Samarium metal powder

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add samarium powder (1.0 eq) to a flame-dried flask equipped with a magnetic stir bar.

  • Add anhydrous THF to the flask.

  • In a separate flask, dissolve iodine (1.0 eq) in anhydrous THF.

  • Slowly add the iodine solution to the samarium suspension at room temperature. The reaction is exothermic.

  • Stir the mixture at room temperature until the solution turns a deep blue-green color, indicating the formation of SmI₂. This typically takes 1-2 hours.

  • The freshly prepared SmI₂ solution is ready for immediate use.

SmI₂-Mediated Intramolecular Pinacol Coupling

Materials:

  • Cyclobutanedione substrate

  • Freshly prepared 0.1 M SmI₂ solution in THF

Procedure:

  • Under an inert atmosphere, dissolve the cyclobutanedione substrate (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Add the solution of the dione dropwise to the freshly prepared SmI₂ solution (4.0 eq) at room temperature with vigorous stirring.[1][10]

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude bicyclic diol can be purified by flash column chromatography or used directly in the next step.

Acid-Catalyzed Pinacol Rearrangement

Materials:

  • Crude bicyclic diol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the crude bicyclic diol in acetonitrile.

  • Add a catalytic amount of p-TsOH·H₂O (0.1 eq).[1][10]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-substituted bicyclo[2.1.1]hexan-2-one by flash column chromatography.

experimental_workflow prep SmI₂ Solution Preparation coupling SmI₂-Mediated Pinacol Coupling prep->coupling start_mat Cyclobutanedione Starting Material start_mat->coupling workup1 Aqueous Workup & Extraction coupling->workup1 diol_intermediate Crude Bicyclic Diol workup1->diol_intermediate rearrangement Acid-Catalyzed Pinacol Rearrangement diol_intermediate->rearrangement workup2 Aqueous Workup & Extraction rearrangement->workup2 purification Flash Column Chromatography workup2->purification final_product Bicyclo[2.1.1]hexan-2-one Product purification->final_product

Caption: Experimental workflow for the synthesis of bicyclo[2.1.1]hexan-2-ones.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the two-step synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones from various cyclobutanedione precursors, as reported in the literature.[1][10]

EntrySubstrate (R group)SmI₂ (equiv.)Rearrangement CatalystOverall Yield (%)
1Phenyl4.0p-TsOH·H₂O75
24-Fluorophenyl4.0p-TsOH·H₂O72
32-Thienyl4.0p-TsOH·H₂O68
4Cyclohexyl4.0p-TsOH·H₂O65
5n-Butyl4.0p-TsOH·H₂O60

Troubleshooting and Best Practices

  • Inert Atmosphere: The success of the SmI₂-mediated coupling is highly dependent on maintaining strictly anaerobic and anhydrous conditions. Samarium(II) is readily oxidized by air and moisture.

  • Freshly Prepared SmI₂: It is crucial to use freshly prepared SmI₂ solution for optimal reactivity. The deep blue-green color is an indicator of the active reagent.

  • Additives: The reactivity of SmI₂ can be modulated by additives. While not always necessary for this specific transformation, additives like HMPA or water can influence the rate and selectivity of other SmI₂-mediated reactions.[6][12]

  • Substrate Purity: The purity of the starting cyclobutanedione is important for achieving high yields.

  • Pinacol Rearrangement: The pinacol rearrangement is generally a clean and high-yielding reaction. Ensure complete conversion before workup to simplify purification.

Conclusion

The SmI₂-mediated intramolecular pinacol coupling represents a robust and reliable method for the synthesis of the valuable bicyclo[2.1.1]hexane scaffold. This three-dimensional motif holds significant promise for the development of next-generation therapeutics with improved physicochemical properties. By understanding the underlying mechanism and adhering to best practices in experimental execution, researchers can effectively leverage this powerful transformation to access novel chemical space and accelerate drug discovery programs.

References

  • Mechanistic insights into the SmI 2 -catalyzed pinacol coupling reaction using Mg reductant. Sm: Samarium; HMPA: hexamethylphosphoramide - ResearchGate. Available at: [Link]

  • Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC. Available at: [Link]

  • Samarium(II) iodide-mediated intramolecular pinacol coupling reactions with cyclopropyl ketones Sarah L. Foster, Sandeep Handa,* - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Available at: [Link]

  • Synthesis of 2‐Substituted Bicyclo[2.1.1]Hexan‐1‐ols via SmI2‐Mediated Reductive Cyclization Reactions - ResearchGate. Available at: [Link]

  • Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction | Organic Letters - ACS Publications. Available at: [Link]

  • Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC. Available at: [Link]

  • Cross-Coupling Reactions Using Samarium(II) Iodide | Chemical Reviews. Available at: [Link]

  • Samarium Iodide - Macmillan Group. Available at: [Link]

  • Organic Synthesis Using Samarium Diiodide. Available at: [Link]

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC. Available at: [Link]

  • Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PubMed. Available at: [Link]

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Available at: [Link]

  • Samarium(II) Iodide-Promoted Intermolecular and Intramolecular Ketone-Nitrile Reductive Coupling Reactions - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as orthodisubstituted benzene bioisosteres with improved biological activity | ChemRxiv. Available at: [Link]

  • Pinacol couplings of a series of aldehydes and ketones with SmI2/Sm/Me3SiCl in DME. Available at: [Link]

  • Organic Synthesis using Samarium Diiodide. Available at: [Link]

  • Bicyclo [2.1.1.]hexane Derivatives1 | Journal of the American Chemical Society. Available at: [Link]

  • Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC - NIH. Available at: [Link]

Sources

Method

Application Note: Using 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol in Fragment-Based Drug Discovery (FBDD)

Abstract The shift from "flat" aromatic scaffolds to three-dimensional ( -rich) architectures is a defining trend in modern drug discovery.[1][2] 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol (CAS: 89448-34-0) represents a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The shift from "flat" aromatic scaffolds to three-dimensional (


-rich) architectures is a defining trend in modern drug discovery.[1][2] 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol  (CAS: 89448-34-0) represents a high-value fragment in this paradigm. Unlike standard flexible amino-alcohols, this scaffold constrains the pharmacophore within a rigid bicyclic cage, reducing the entropic penalty of binding and providing novel exit vectors. This application note details the physicochemical profile of this fragment, a validated Saturation Transfer Difference (STD) NMR screening protocol, and synthetic strategies for its elaboration into lead-like compounds.

Introduction: The "Escape from Flatland"

Traditional fragment libraries are often dominated by planar heteroaromatics. While synthetically accessible, these "flat" molecules often suffer from poor solubility and non-specific binding. The bicyclo[2.1.1]hexane core has emerged as a superior saturated bioisostere for benzene and ortho-substituted aromatics, offering improved metabolic stability and solubility while maintaining defined spatial orientation.

2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol features a geminal substitution pattern at the C2 bridge position. This creates a quaternary center that projects the amine (nucleophile) and hydroxyl (H-bond donor/acceptor) groups in a fixed geometry, distinct from the vicinal (1,2) substitution pattern often used to mimic ortho-benzenes.

Key Advantages:
  • High

    
     Fraction:  100% saturated carbon framework, correlating with higher clinical success rates.
    
  • Rigidified Linker: Constrains the flexible ethanolamine motif found in numerous GPCR and kinase inhibitors.

  • Defined Exit Vectors: The bicyclic cage forces substituents into specific vectors, allowing exploration of chemical space inaccessible to planar aromatics.

Physicochemical Profile

The following table contrasts the bicyclic fragment with its flexible acyclic analogue.

Property2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol1-Amino-2-methylpropan-2-ol (Acyclic Control)Implication
Formula


Increased bulk without aromaticity.
MW 127.18 Da89.14 DaIdeal "Rule of 3" fragment size.
ClogP ~0.5 (Est)-0.3Lipophilicity remains low (High Solubility).
Topological PSA 46.25

46.25

Identical polar surface area.
Rotatable Bonds 1 (C-N bond)2Lower entropic penalty upon binding.
Geometry Fixed (Cage)FlexiblePre-organized for binding.

FBDD Workflow Integration

The following diagram outlines the integration of this fragment into a screening campaign.

FBDD_Workflow Figure 1: Integration of Bicyclo[2.1.1]hexane fragments into the FBDD workflow. Library Fragment Library (High Fsp3 Content) QC QC: Solubility & Purity (1H NMR / LCMS) Library->QC Screen Primary Screen (STD-NMR / SPR) QC->Screen Pass Validation Hit Validation (T1rho Filter / Competition) Screen->Validation Hits XRay Structural Biology (X-ray / Cryo-EM) Validation->XRay Kd Determination Chem Synthetic Elaboration (Fragment Growing) XRay->Chem Vector Analysis Chem->Screen Iterative Cycle

Protocol 1: Ligand-Observed Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the preferred method for screening this fragment due to its low molecular weight (making SPR signals low) and lack of UV chromophores.

Reagents & Equipment
  • Instrument: 600 MHz NMR (Cryoprobe recommended) with temperature control.

  • Buffer: 50 mM Phosphate/Tris, 150 mM NaCl, pH 7.4 (deuterated or

    
     with 10% 
    
    
    
    ).
  • Protein: Target protein at 10–20

    
    .
    
  • Ligand: 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol (stock 100 mM in

    
    -DMSO).
    
Step-by-Step Procedure
  • Sample Preparation:

    • Prepare a mixture containing 20

      
       Protein  and 400 
      
      
      
      Ligand
      (1:20 ratio).
    • Control: Prepare a sample with 400

      
       Ligand only  (no protein) to rule out artifacts.
      
    • Volume: 500

      
       in a 5 mm NMR tube.
      
  • Pulse Sequence Setup (stddiff):

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with no ligand signals) to saturate protein protons.

    • Off-Resonance Irradiation: Set to 40 ppm (control).

    • Saturation Train: Use a train of Gaussian pulses (total saturation time 2–3 seconds).

    • Spin-Lock (

      
       filter):  Apply a 30 ms spin-lock to suppress protein background signals.
      
  • Data Acquisition:

    • Acquire interleaved on- and off-resonance scans (e.g., scan 1 = on, scan 2 = off) to minimize drift.

    • Number of Scans: 128–512 (depending on concentration).

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[3]

    • Positive Result: Signals corresponding to the bicyclo[2.1.1] protons (multiplets at 1.5–2.5 ppm) and the aminomethyl group (singlet/doublet ~2.8 ppm) appear in the difference spectrum.

    • Validation: Perform a competition experiment by adding a known high-affinity binder. If the fragment signals disappear, binding is specific (orthosteric).

Protocol 2: Synthetic Elaboration (Fragment Growing)

Once a hit is confirmed, the fragment must be "grown" to increase affinity. The primary amine is the most accessible handle for elaboration.

Chemical Logic

The fragment contains a tertiary alcohol (sterically hindered, low reactivity) and a primary amine (highly nucleophilic).

  • Path A (Amide Coupling): Selective reaction of the amine with carboxylic acids.

  • Path B (Cyclization): Reaction with phosgene equivalents (e.g., CDI) to form spiro-oxazolidinones.

Workflow Diagram: Synthetic Divergence

Synthesis Figure 2: Synthetic divergence strategies for fragment growing. Start Fragment: 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol StepA Coupling Partner: R-COOH + HATU/DIPEA Start->StepA StepB Cyclization: CDI or Phosgene Start->StepB ProductA Amide Derivative (Lead Generation) StepA->ProductA Amide Bond Formation ProductB Spiro-Oxazolidinone (Conformational Lock) StepB->ProductB Heterocycle Formation

Detailed Procedure: Amide Coupling (Path A)

This is the standard route to test Structure-Activity Relationships (SAR).

  • Dissolution: Dissolve 1.0 eq of carboxylic acid (R-COOH) in DMF (0.1 M).

  • Activation: Add 1.1 eq HATU and 2.0 eq DIPEA . Stir for 5 minutes at RT.

  • Addition: Add 1.0 eq of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol .

    • Note: The tertiary alcohol does not require protection under these conditions; it is too hindered to compete with the primary amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: The bicyclic core is stable to standard coupling conditions. The resulting amide projects the "R" group into a new vector defined by the rigid C2-C(aminomethyl) bond angle, often picking up interactions missed by flexible linkers.

References

  • Mykhailiuk, P. K. (2023).[4] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring." Chemical Science, 14, 14092.[4] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784–1788. Link

  • Enamine Ltd. "Saturated Bioisosteres: Bicyclo[2.1.1]hexanes."[4][5][6] Link (General catalog reference for CAS 89448-34-0).

Sources

Application

Application Note: Efficient Amide Coupling Strategies for Bicyclic Amino Alcohols

Introduction & Scope Bicyclic amino alcohols (e.g., tropanes, azabicyclo[x.y.z]alkanes) represent "privileged scaffolds" in drug discovery, offering high Fsp³ character and defined spatial orientation of pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Bicyclic amino alcohols (e.g., tropanes, azabicyclo[x.y.z]alkanes) represent "privileged scaffolds" in drug discovery, offering high Fsp³ character and defined spatial orientation of pharmacophores. However, their rigid bicyclic frameworks introduce significant synthetic challenges:

  • Steric Hindrance: The bridgehead carbons and rigid geometry often shield the nitrogen atom, drastically reducing nucleophilicity compared to linear amines.

  • Chemoselectivity: The presence of a free hydroxyl group creates competition between

    
    -acylation (amide formation) and 
    
    
    
    -acylation (ester formation).
  • Epimerization Risks: Many bicyclic scaffolds possess chiral centers adjacent to the amine or the coupling partner, which are prone to racemization under high-pH activation conditions.

This guide provides a decision matrix and detailed protocols to navigate these challenges, moving beyond standard "add and stir" methodologies to engineered chemical solutions.

Critical Analysis of Reaction Parameters

Reagent Selection: The Kinetic vs. Thermodynamic Trade-off

The choice of coupling reagent dictates the pathway's success. We categorize reagents based on their utility for bicyclic systems.

ReagentClassPrimary UtilityLimitationsBicyclic Suitability
HATU UroniumHigh Steric Demand. Generates the highly reactive At-ester.High cost; difficult by-product removal (tetramethylurea).Excellent for hindered secondary bicyclic amines (e.g., 8-azabicyclo[3.2.1]octane).
T3P Phosphonic AnhydrideEpimerization Control. Low racemization; water-soluble by-products.[1][2]Slower kinetics than HATU; requires specific solvents (EtOAc, 2-MeTHF).High for scale-up and chiral retention.
EDC / HCl CarbodiimideGeneral Purpose. Standard activation.Urea by-product removal can be difficult; lower reactivity.Moderate. Good for primary amines; often fails for hindered secondary amines.
COMU UroniumGreen Alternative. Safer than HATU with similar reactivity.[3]Less stability in solution than phosphonium salts.High. Offers HATU-like power with easier workup.
Chemoselectivity (N vs. O Acylation)

In unprotected amino alcohols,


-acylation is kinetically favored (

). However, in hindered bicyclic systems, the nucleophilicity of the amine is suppressed.
  • Mechanism of Failure: If the activated ester (Active-OR) accumulates because the amine is slow to react, the local concentration of the alcohol allows

    
    -acylation to compete.
    
  • Solution: Use a base that is strong enough to deprotonate the ammonium salt (pKa ~10) but not the alcohol (pKa ~16). N-Methylmorpholine (NMM) or DIPEA are preferred. Avoid strong bases like NaH or alkoxides.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate protocol based on substrate properties.

AmideCouplingLogic Start START: Bicyclic Amino Alcohol Coupling CheckSterics Is the Amine Sterically Hindered? (e.g., Secondary, Bridgehead) Start->CheckSterics CheckChiral Is the Acid Alpha-Chiral / Epimerizable? CheckSterics->CheckChiral Yes (High Hindrance) CheckProtect Is the Alcohol Group Protected? CheckSterics->CheckProtect No (Primary/Accessible) MethodA Method A: HATU Protocol (Max Kinetic Power) CheckChiral->MethodA No (Stable Center) MethodB Method B: T3P Protocol (Max Fidelity/Scale) CheckChiral->MethodB Yes (Risk of Racemization) CheckProtect->MethodB Yes (Protected) MethodC Method C: Chemoselective Protocol (Stoichiometry Control) CheckProtect->MethodC No (Free -OH)

Figure 1: Decision Matrix for selecting the optimal amide coupling protocol based on steric and chemical constraints.

Detailed Experimental Protocols

Method A: HATU Activation (For Sterically Hindered Amines)

Best for: Rigid secondary amines (e.g., tropane derivatives) where reactivity is the bottleneck.

Reagents:

  • Carboxylic Acid (1.0 equiv)[4]

  • Bicyclic Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)[5]

Procedure:

  • Pre-activation: In a dried vial under

    
    , dissolve the Carboxylic Acid  (1.0 equiv) and HATU  (1.1 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Base Addition: Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir at RT for 5–10 minutes.

    • Expert Insight: Pre-activating with limited base generates the active ester (At-ester) without causing premature racemization or side reactions.

  • Amine Addition: Dissolve the Bicyclic Amine (1.2 equiv) and remaining DIPEA (2.0 equiv) in minimal DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the active ester (usually M+136 mass shift from acid).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% LiCl (aq) x 2 (Removes DMF)

    • Sat.

      
       (Removes unreacted acid)
      
    • Brine[5]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Method B: T3P Activation (For Epimerization-Prone / Scalable Chemistry)

Best for: Scale-up (>1g) and substrates with alpha-chiral centers.

Reagents:

  • Carboxylic Acid (1.0 equiv)[4]

  • Bicyclic Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or NMM (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF[6]

Procedure:

  • Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Bicyclic Amine (1.1 equiv), and solvent (EtOAc, 10 V).

  • Base Addition: Add Pyridine (5.0 equiv). Cool to 0°C.[5]

    • Expert Insight: Pyridine acts as both base and nucleophilic catalyst, significantly suppressing epimerization compared to triethylamine.

  • Reagent Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir. T3P reactions are slower; typical time is 12–24 hours.

  • Workup (The "T3P Advantage"):

    • Add water (5 V) and stir for 15 mins (quenches excess anhydride).

    • Separate phases. Wash organic layer with 0.5 M HCl (removes pyridine and amine), then Sat.

      
      .
      
    • T3P by-products are water-soluble phosphates, often eliminating the need for chromatography.

Method C: Chemoselective Coupling (Unprotected Amino Alcohols)

Best for: Scaffolds where O-protection is impossible or inefficient.

Strategy: Maintain low concentration of the active ester to ensure the more nucleophilic amine consumes it before the alcohol can react.

Procedure:

  • Dissolution: Dissolve Bicyclic Amino Alcohol (1.0 equiv) and NMM (1.0 equiv) in DCM or THF.

  • Separate Activation: In a separate flask, activate the Carboxylic Acid (1.0 equiv) with EDC (1.1 equiv) and HOBt (1.1 equiv) in DCM. Stir for 30 mins.

  • Inverse Addition: Slowly add the Activated Acid solution into the Amine solution via syringe pump or dropping funnel over 1 hour.

    • Expert Insight: By adding the electrophile to an excess of the nucleophile, you statistically favor the faster N-acylation reaction.

  • Quench: Immediately quench with Sat.

    
     upon completion to prevent equilibration to the ester.
    

Mechanistic Workflow & Troubleshooting

The following diagram details the mechanistic pathway and critical control points for the HATU protocol (Method A).

MechanismWorkflow Acid Carboxylic Acid (R-COOH) ActiveEster Activated O-At Ester (Reactive Intermediate) Acid->ActiveEster Activation (5-10 min) Base1 DIPEA (1 eq) Base1->ActiveEster Activation (5-10 min) HATU HATU Reagent HATU->ActiveEster Activation (5-10 min) TS Tetrahedral Intermediate ActiveEster->TS + Amine/Base2 Amine Bicyclic Amine (H-NR'R'') Base2 DIPEA (2 eq) Product Amide Product TS->Product Collapse Byproduct HOAt / Urea TS->Byproduct Elimination

Figure 2: Mechanistic pathway for HATU coupling. Note the separate addition of the amine to the pre-formed active ester.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk prevents attack on Active Ester.Switch to Method A (HATU) and heat to 40-50°C. If using DMF, ensure it is amine-free.
O-Acylation Observed High concentration of active ester; Alcohol competition.Use Method C (Inverse Addition). Switch base to NMM (weaker base, less alkoxide formation).
Racemization Base-catalyzed proton abstraction at alpha-position.Switch to Method B (T3P/Pyridine). Keep temperature < 0°C during addition.
Insoluble Reactants Bicyclic amino alcohols are often polar/zwitterionic.Use DMF/DMSO mixtures. Avoid DCM if solubility is poor.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2][7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][7] Organic Letters, 13(19), 5048–5051.[7]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][8][9][10][11] Tetrahedron, 61(46), 10827-10852.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

Method

Application Note: Selective Functionalization of Bicyclo[2.1.1]hexane Bridgeheads

Executive Summary The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a critical saturated bioisostere for ortho- and meta-substituted benzenes. By offering "escape from flatland," BCH cores improve solubility and met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a critical saturated bioisostere for ortho- and meta-substituted benzenes. By offering "escape from flatland," BCH cores improve solubility and metabolic stability while maintaining precise exit vectors for ligand-protein interactions.

However, the bridgehead carbons (C1/C4) possess high


-character (approx. 40-45%) and significant ring strain, rendering them resistant to conventional 

or electrophilic aromatic substitution equivalents. Direct C-H functionalization is kinetically difficult. Therefore, successful bridgehead functionalization relies on two primary strategic disconnections:
  • Strain-Release Radical Addition: Using bicyclo[1.1.0]butanes (BCBs) as high-energy precursors.

  • Decarboxylative Cross-Coupling: Utilizing bridgehead carboxylic acids as radical progenitors for late-stage arylation/alkylation.

This guide details the reagents, mechanisms, and protocols for these two dominant workflows.

Structural Analysis & Reagent Logic

The Bridgehead Challenge

Unlike the bridge positions (C2/C3), the bridgehead carbons (C1/C4) are chemically distinct due to the "Walsh orbital" nature of the central bond in their precursors and the geometric constraints of the BCH cage.

  • High Bond Dissociation Energy (BDE): Direct Hydrogen Atom Transfer (HAT) at the bridgehead is unfavorable compared to the bridge methylene groups.

  • Reagent Selection Rule: Reagents must either carry a radical capable of cleaving the central bond of a BCB precursor (Method A) or facilitate single-electron transfer (SET) oxidation of a pre-installed carboxylate (Method B).

Decision Matrix: Pathway Selection

ReagentSelection Start Starting Material? BCB Bicyclo[1.1.0]butane (Strain Energy ~66 kcal/mol) Start->BCB BCH_Acid BCH-1-Carboxylic Acid (Pre-formed Cage) Start->BCH_Acid Goal1 Goal: Install Heteroatoms/Alkyls (Sulfonyl, Thio, Halo) BCB->Goal1 Goal2 Goal: Install Aryl/Heteroaryl (Csp3-Csp2 Bond) BCH_Acid->Goal2 MethodA Method A: Radical Strain Release Reagents: Sulfinates, Thiols, Halides Goal1->MethodA Radical Addition MethodB Method B: Metallaphotoredox Reagents: Ir-PC, Ni-Cat, Aryl Halides Goal2->MethodB Decarboxylation

Figure 1: Strategic decision tree for selecting reagents based on available starting materials and desired functionalization.

Method A: Strain-Release Functionalization (BCB Route)

This method utilizes the high strain energy of bicyclo[1.1.0]butanes (BCBs) to drive the formation of the BCH core while simultaneously installing a functional group at the bridgehead.

Mechanism

A radical species (


) attacks the bridgehead of the BCB. The central C1-C3 bond cleaves (homolysis) to relieve strain, generating a transient bridgehead radical that is subsequently quenched (by H-atom abstraction or cross-coupling), resulting in a 1,3-disubstituted BCH.
Core Reagents[1][2]
Reagent ClassSpecific ExamplesRole
Acceptor Scaffold Bicyclo[1.1.0]butanes (BCBs) The strained precursor that becomes the BCH core.[1]
Radical Precursors NaSO₂R (Sulfinates)R-SH (Thiols)TsCN (Tosyl Cyanide)R-I (Alkyl Iodides)Generates the initial radical (

) that triggers ring opening.
Photocatalyst Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ Ru(bpy)₃Cl₂ Facilitates Single Electron Transfer (SET) to generate radicals from precursors under blue light.
Quenchers H₂O / D₂O (Solvent)Allyl Sulfones Provides the atom to trap the transient bridgehead radical.
Protocol: Sulfonylation of BCH Bridgeheads

Target: Synthesis of 1-(sulfonyl)bicyclo[2.1.1]hexanes.

Materials:

  • Substituted BCB (1.0 equiv)

  • Sodium sulfinate (R-SO₂Na) (1.5 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)

  • Oxidant: K₂S₂O₈ (1.5 equiv) - Required if not using a redox-neutral cycle

  • Solvent: DMSO or MeCN:H₂O (4:1)

  • Light Source: 450 nm (Blue LED), approx. 30-40W intensity.

Step-by-Step Procedure:

  • Preparation: In an 8 mL vial equipped with a magnetic stir bar, add the BCB (0.2 mmol), sodium sulfinate (0.3 mmol), photocatalyst (2.0 µmol), and K₂S₂O₈ (0.3 mmol).

  • Degassing (Critical): Add solvent (2.0 mL). Seal the vial with a septum cap. Sparge with Argon or Nitrogen for 10–15 minutes. Note: Oxygen quenches the excited state of the photocatalyst and can lead to side-products.

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C) for 12–18 hours.

  • Work-up: Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

  • QC Check:

    • ¹H NMR: Look for the disappearance of the characteristic BCB bridgehead protons (often ~1.0–1.5 ppm, appearing as doublets/multiplets) and the appearance of the BCH bridgehead methine (multiplet, often shifted downfield).

    • ¹³C NMR: Confirm the loss of the highly strained BCB carbons (~ -5 to 10 ppm) and appearance of BCH bridgehead carbons (~40–60 ppm).

Method B: Decarboxylative Cross-Coupling (BCH-COOH Route)

When a specific aryl or heteroaryl group is required at the bridgehead, direct coupling is best achieved by converting a bridgehead carboxylic acid into a radical intermediate which then enters a Nickel catalytic cycle.

Mechanism

This is a dual-catalytic system (Metallaphotoredox). The Iridium catalyst oxidizes the carboxylate to a carboxyl radical, which rapidly decarboxylates to form a bridgehead carbon radical (


). This radical is intercepted by a Nickel(II) complex (which has already undergone oxidative addition with an aryl halide), followed by reductive elimination to form the C(

)-C(

) bond.
Core Reagents[1][2]
Reagent ClassSpecific ExamplesRole
Substrate BCH-1-carboxylic acid The radical progenitor.
Coupling Partner Aryl/Heteroaryl Bromides (Ar-Br)The group to be installed.
Photocatalyst Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ Oxidizes the carboxylate (E_1/2 ox ~ +1.2 V).
Cross-Coupling Cat. NiCl₂•glyme (1-5 mol%)The metal center for bond formation.
Ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)Stabilizes the Ni species.
Base Cs₂CO₃ or K₃PO₄ Deprotonates the acid to the active carboxylate.
Protocol: Bridgehead Arylation

Target: Synthesis of 1-arylbicyclo[2.1.1]hexanes.[1][2]

Materials:

  • BCH-1-carboxylic acid (1.0 equiv)

  • Aryl Bromide (1.0–1.2 equiv)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)[3]

  • Ni Catalyst: NiCl₂•glyme (5 mol%)

  • Ligand: dtbbpy (5 mol%)

  • Solvent: DMF or DMSO (0.1 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a separate small vial, dissolve NiCl₂•glyme and dtbbpy in a small portion of solvent. Heat gently with a heat gun until a clear green solution forms (approx. 1 min). This ensures active catalyst formation.

  • Reaction Assembly: To the main reaction vial, add the BCH-acid, Aryl Bromide, Base, and Photocatalyst.

  • Addition: Add the pre-complexed Ni/Ligand solution and the remaining solvent.

  • Degassing: Sparge with Nitrogen for 15 minutes. Oxygen inhibition is severe in Ni-catalysis.

  • Reaction: Irradiate with Blue LEDs (450 nm) for 24 hours with stirring.

  • Work-up: Dilute with Et₂O or EtOAc. Wash extensively with water (to remove DMF/DMSO) and LiCl solution (5%).

  • Purification: Silica gel chromatography.

Comparative Data: BCH vs. Phenyl

Why go through this trouble? The following data highlights the bioisosteric advantages of the BCH core synthesized via these reagents.

PropertyOrtho-Substituted Benzene1,2-Disubstituted BCHImpact
Geometry (Substituent Angle) ~60°~61–65°Near-perfect geometric mimicry.
C1-C2 Distance 1.40 Å1.56 ÅSlightly longer, increasing volume.
Solubility (LogD) BaselineImproved (+0.5 to +1.0 log unit)Higher

improves water solubility.
Metabolic Stability (HLM) BaselineOften IncreasedNo aromatic ring oxidation; bridgehead C-H is sterically protected.

Data Source: Mykhailiuk, P. K. et al. Chem. Sci., 2023.[2][4][5]

References

  • Denisenko, A., et al. (2023).[4][5] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science. [Link]

  • Mykhailiuk, P. K. (2019).[6][4] "Saturated Bioisosteres of Benzene: Where to Go Next?" Angewandte Chemie International Edition. [Link]

  • Barnes-Seeman, D., et al. (2020). "1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of ortho-Substituted Benzene." Journal of Medicinal Chemistry. [Link]

  • Ting, S. I., et al. (2024). "Photoredox-catalysed amidyl radical insertion to bicyclo[1.1.0]butanes." Nature Catalysis. [Link][7]

  • Zuo, Z., et al. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science. [Link]

Sources

Application

Scalable Synthesis of 2-Substituted Bicyclo[2.1.1]hexanes: A Technical Guide for Advancing Drug Discovery

Abstract Bicyclo[2.1.1]hexanes (BCHs) are increasingly recognized as crucial three-dimensional (3D) scaffolds in modern medicinal chemistry. Their rigid, non-planar structure offers a compelling alternative to traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bicyclo[2.1.1]hexanes (BCHs) are increasingly recognized as crucial three-dimensional (3D) scaffolds in modern medicinal chemistry. Their rigid, non-planar structure offers a compelling alternative to traditional aromatic rings, often leading to improved physicochemical properties, metabolic stability, and novel intellectual property.[1][2] This application note provides a detailed guide for the scalable synthesis of 2-substituted bicyclo[2.1.1]hexanes, targeting researchers, scientists, and professionals in drug development. We will delve into scientifically vetted protocols, explain the underlying mechanistic principles, and present data in a clear, actionable format to facilitate the adoption of these valuable bioisosteres.

Introduction: The Rise of Bicyclo[2.1.1]hexanes in Medicinal Chemistry

The strategic replacement of flat, aromatic moieties with saturated, 3D structures is a cornerstone of contemporary drug design.[3] Bicyclo[2.1.1]hexanes have emerged as particularly attractive bioisosteres for ortho- and meta-substituted benzene rings.[2][4][5][6] This is due to their ability to project substituents with well-defined vectors, mimicking the spatial arrangement of their aromatic counterparts while introducing a more C(sp³)-rich character.[7] This structural rigidity can enhance binding affinity and selectivity for biological targets.[8] Furthermore, the increased saturation often leads to improved solubility and metabolic profiles, key attributes for successful drug candidates.[9]

This guide focuses on scalable synthetic routes to 2-substituted BCHs, a substitution pattern that offers significant potential for emulating ortho-phenolic derivatives and other key pharmacophoric elements.[10] We will explore robust methodologies that are amenable to gram-scale synthesis and beyond, enabling the generation of diverse BCH-containing compound libraries for drug discovery programs.

Strategic Approaches to Scalable Synthesis

Several synthetic strategies have been developed to access the bicyclo[2.1.1]hexane core. For scalable applications, the focus is on methods that utilize readily available starting materials, proceed with high efficiency, and allow for modular functionalization.

Strain-Release Cycloadditions of Bicyclo[1.1.0]butanes (BCBs)

A powerful and increasingly popular approach involves the [2π+2σ]-cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various coupling partners.[9][11] This strategy leverages the high strain energy of the BCB core to drive the formation of the bicyclo[2.1.1]hexane skeleton.

Mechanism Rationale: The central C-C bond of the BCB is highly strained and susceptible to cleavage upon activation (e.g., via photochemistry or Lewis acid catalysis).[5][7] This generates a reactive intermediate that can readily undergo cycloaddition with an alkene or other π-system to furnish the desired bicyclic product.

Diagram of the General Workflow:

G cluster_0 Strain-Release Cycloaddition BCB Bicyclo[1.1.0]butane (BCB) Activation Activation (e.g., Photocatalysis, Lewis Acid) BCB->Activation Alkene Alkene/π-System BCH 2-Substituted Bicyclo[2.1.1]hexane Alkene->BCH Intermediate Reactive Intermediate Activation->Intermediate Intermediate->BCH

Caption: General workflow for the synthesis of bicyclo[2.1.1]hexanes via strain-release cycloaddition of BCBs.

Intramolecular Crossed [2+2] Cycloaddition

Another robust method for constructing the bicyclo[2.1.1]hexane framework is the intramolecular crossed [2+2] photocycloaddition of dienes.[12][13] This approach is particularly advantageous for producing polysubstituted BCHs with high regioselectivity.[12][14]

Mechanism Rationale: Upon photoirradiation, a suitably substituted diene can undergo an intramolecular [2+2] cycloaddition to form the bicyclic core. The substitution pattern of the starting diene dictates the final substitution pattern of the BCH product. This method has proven effective for accessing a variety of substitution patterns, including those that are difficult to obtain through other routes.[12][14]

Detailed Protocols and Methodologies

The following protocols are designed to be scalable and reproducible in a standard laboratory setting.

Protocol 1: Scalable Synthesis of a 2-Aryl-Bicyclo[2.1.1]hexane-1-carboxylic Acid Derivative

This protocol is adapted from a modular method that utilizes readily available starting materials and has been demonstrated on a multigram scale.[15]

Step 1: Synthesis of the Diene Precursor

  • Reaction: Horner-Wadsworth-Emmons reaction of a substituted acetophenone with a suitable phosphonate reagent to yield the corresponding alkene.

  • Rationale: This olefination reaction is highly reliable and provides the initial alkene scaffold in good yield.

  • Procedure:

    • To a solution of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add a solution of the substituted acetophenone (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford the alkene.

  • Alkylation: Treatment of the resulting ester with a strong base followed by the addition of an allyl halide to introduce the second double bond.

  • Rationale: This step introduces the second olefin necessary for the subsequent intramolecular cycloaddition.

  • Procedure:

    • To a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous THF at -78 °C, add a solution of the alkene ester (1.0 eq) in THF dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add allyl bromide (1.5 eq) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude diene is used in the next step without further purification.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Reaction: The diene precursor is irradiated with UV light to induce the intramolecular [2+2] cycloaddition.

  • Rationale: This photochemical step is the key transformation that forms the bicyclo[2.1.1]hexane core. The regioselectivity is often controlled by the substitution pattern of the diene.

  • Procedure:

    • Prepare a solution of the diene (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

    • Degas the solution by bubbling with nitrogen for 30 minutes.

    • Irradiate the solution with a medium-pressure mercury lamp (e.g., 368 nm) while maintaining a constant temperature (e.g., 20 °C) using a cooling system.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the bicyclo[2.1.1]hexane derivative.

Step 3: Functional Group Manipulation

  • Reaction: The ester group on the bicyclo[2.1.1]hexane can be hydrolyzed to the corresponding carboxylic acid.

  • Rationale: The carboxylic acid serves as a versatile handle for further derivatization, such as amide coupling, to incorporate the BCH scaffold into larger molecules.[15]

  • Procedure:

    • Dissolve the bicyclo[2.1.1]hexane ester in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to afford the carboxylic acid.

Diagram of the Synthetic Pathway:

G cluster_0 Protocol 1: Synthesis of a 2-Aryl-BCH-1-carboxylic Acid Acetophenone Substituted Acetophenone HWE Horner-Wadsworth-Emmons Acetophenone->HWE Alkene Alkene Ester HWE->Alkene Alkylation Alkylation with Allyl Bromide Alkene->Alkylation Diene Diene Precursor Alkylation->Diene Photocycloaddition [2+2] Photocycloaddition (hv) Diene->Photocycloaddition BCH_Ester Bicyclo[2.1.1]hexane Ester Photocycloaddition->BCH_Ester Hydrolysis Hydrolysis BCH_Ester->Hydrolysis BCH_Acid Bicyclo[2.1.1]hexane Carboxylic Acid Hydrolysis->BCH_Acid

Caption: Synthetic scheme for the preparation of a 2-aryl-bicyclo[2.1.1]hexane-1-carboxylic acid.

Protocol 2: Lewis Acid-Catalyzed (3+2)-Cycloaddition of Bicyclo[1.1.0]butanes with Ketenes

This protocol provides access to bicyclo[2.1.1]hexan-2-ones, which are valuable intermediates for further functionalization.[5]

Step 1: Preparation of the Bicyclo[1.1.0]butane (BCB)

The synthesis of substituted BCBs can be achieved through various literature methods, often starting from commercially available materials.

Step 2: Lewis Acid-Catalyzed Cycloaddition

  • Reaction: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalyzes the formal (3+2)-cycloaddition of a BCB with a ketene.[5]

  • Rationale: The Lewis acid activates the BCB, making it more susceptible to nucleophilic attack by the ketene. The subsequent cyclization and rearrangement afford the bicyclo[2.1.1]hexan-2-one product. This method is notable for being transition-metal-free.[5]

  • Procedure:

    • To a solution of the substituted bicyclo[1.1.0]butane (1.0 eq) in a dry solvent (e.g., dichloromethane) at -78 °C, add a solution of the ketene (1.2 eq) in the same solvent.

    • Add TMSOTf (0.1 eq) dropwise.

    • Stir the reaction at -78 °C and allow it to slowly warm to room temperature over 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

    • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclo[2.1.1]hexan-2-one.

Data Summary and Characterization

The successful synthesis of 2-substituted bicyclo[2.1.1]hexanes should be confirmed by standard analytical techniques.

Compound Substitution Pattern Typical Yield ¹H NMR (indicative signals) ¹³C NMR (indicative signals)
2-Phenyl-BCH-1-ester1,2-disubstituted70-85%Bridgehead protons, aromatic protonsQuaternary bridgehead carbons, carbonyl carbon
2-Aryl-BCH-1-acid1,2-disubstituted>90% (hydrolysis)Disappearance of ester protonsShift of carbonyl carbon resonance
Bicyclo[2.1.1]hexan-2-one2-keto60-90%Protons alpha to the carbonylCarbonyl carbon resonance

Conclusion and Future Outlook

The methodologies presented in this application note provide robust and scalable routes to 2-substituted bicyclo[2.1.1]hexanes. These protocols are designed to be accessible to researchers in both academic and industrial settings, facilitating the exploration of this valuable chemical space. The continued development of novel synthetic methods, including asymmetric approaches and further C-H functionalization strategies, will undoubtedly expand the utility of bicyclo[2.1.1]hexanes in the design of next-generation therapeutics.[16] The ability to readily access a diverse range of substituted BCHs will empower medicinal chemists to fully exploit the potential of these unique 3D scaffolds.

References

  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. American Chemical Society.
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Semantic Scholar.
  • Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au - ACS Publications.
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. PMC.
  • Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity. Enamine.
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science (RSC Publishing).
  • Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. ResearchGate.
  • Scheme 3 Synthesis of bicyclo[2.1.1]hexane carboxylic acid. ResearchGate.
  • Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. PMC.
  • Transition-Metal-Free Synthesis of Bicyclo[2.1.1]hexan-2-ones – meta- and ortho-Benzene Bioisosteres. Synfacts.
  • Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes as Ortho-disubstituted Benzene Bioisosteres with improved Biological Activity. IAdChem - Institute for Advanced Research in Chemical Sciences.
  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Semantic Scholar.
  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science (RSC Publishing).
  • Synthesis of 2-Substituted Bicyclo[2.1.1]Hexan-1-ols via SmI2-Mediated Reductive Cyclization Reactions. ResearchGate.
  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science (RSC Publishing).
  • Postfunctionalization of bicyclo[2.1.1]hexan-2-one 3 aa. ResearchGate.
  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa. PMC.
  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Aza-Bicyclo[2.1.1]hexanes. Vapourtec.
  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science.
  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. RSC Publishing.
  • Synthesis of bicyclo[2.1.1]hexanes (BCHs) via [2σ + 2π]... ResearchGate.
  • (PDF) Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. ResearchGate.
  • Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv.

Sources

Method

Application Note: Design of Conformationally Restricted Proline Analogs using Bicyclo[2.1.1]hexane

Executive Summary In the landscape of modern peptidomimetics, "escaping flatland"—the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) vectors—is a critical directive. Proline is the only pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern peptidomimetics, "escaping flatland"—the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) vectors—is a critical directive. Proline is the only proteinogenic amino acid with a secondary amine, playing a unique role in inducing turns and helices. However, its conformational flexibility between C


-endo and C

-exo puckers often results in entropic penalties during ligand-target binding.

This guide details the design and synthesis of 2-azabicyclo[2.1.1]hexane (2,4-methanoproline) analogs. By bridging the C2 and C4 positions of the pyrrolidine ring, this scaffold locks the conformation, reduces lipophilicity (LogD), and enhances metabolic stability against proteases. We provide a validated photochemical synthesis protocol and structural insights for medicinal chemists targeting GPCRs, collagen mimics, and protease inhibitors.

Structural Rationale: The "Methano-Lock" Effect

The conformational Problem

Native proline exists in dynamic equilibrium between two envelope conformations:

  • C

    
    -endo:  Favored in 
    
    
    
    -helices.
  • C

    
    -exo:  Favored in collagen triple helices (polyproline type II).
    

This flexibility is metabolically expensive. When a drug candidate containing proline binds to a rigid protein pocket, the "freezing" of one conformer costs entropy (


), reducing overall binding affinity.
The Bicyclo[2.1.1]hexane Solution

The 2-azabicyclo[2.1.1]hexane scaffold (often referred to as 2,4-methanoproline when the carboxyl is at C1) introduces a methylene bridge. This bridge:

  • Locks the Pucker: Forces the ring into a defined geometry, pre-paying the entropic cost of binding.

  • Defines Exit Vectors: Rigidifies the

    
     (phi) and 
    
    
    
    (psi) torsion angles, crucial for stabilizing secondary structures.
  • Bioisosterism: Acts as a bioisostere of ortho-substituted benzenes but with higher

    
     character, improving solubility and reducing promiscuous binding associated with flat aromatic rings.
    
Structural Comparison Diagram

Proline_vs_BCH Proline Native Proline (Flexible) Equilibrium Dynamic Equilibrium (Cγ-endo ⇌ Cγ-exo) Proline->Equilibrium Solution State BCH 2-Azabicyclo[2.1.1]hexane (Rigid / Locked) Proline->BCH Methylene Bridge (C2-C4 constraint) Prop_Pro High Entropy Penalty Metabolically Labile Proline->Prop_Pro Equilibrium->Proline Prop_BCH Pre-organized Conformation Protease Resistant Lower LogD BCH->Prop_BCH

Figure 1: Conceptual comparison between native proline flexibility and the rigidified bicyclo[2.1.1]hexane scaffold.

Validated Synthesis Protocol

While recent advances by Enamine (Mykhailiuk et al.) utilize iodocyclization for kilogram-scale production, the [2+2] Photochemical Cycloaddition remains the most accessible method for research labs to generate diverse analogs without specialized flow-chemistry setups.

Protocol Overview: Photochemical Assembly

Target Molecule: N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid methyl ester.

Reagents Required:
  • 
    -Boc-allylamine (CAS: 78753-64-5)
    
  • Methyl propiolate (CAS: 922-67-8)

  • Triphenylphosphine (PPh

    
    )
    
  • Acetone (Sensitizer/Solvent)

  • Acetonitrile (MeCN)

  • Quartz reaction vessel or Pyrex (depending on UV source)

  • UV Lamp (Mercury vapor or 300-350 nm LED reactor)

Step-by-Step Methodology
Step 1: Synthesis of the Enamine Precursor

Rationale: We must create an acrylic acid derivative where the alkene and the allyl group are tethered to the nitrogen.

  • Dissolution: Dissolve

    
    -Boc-allylamine (1.0 equiv, 10 mmol) in dry DCM (50 mL).
    
  • Addition: Add methyl propiolate (1.1 equiv) dropwise at 0°C.

  • Catalysis: Add PPh

    
     (0.1 equiv) as a catalyst to promote the conjugate addition.
    
  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (formation of a UV-active spot).

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc) to isolate Methyl 3-(N-(tert-butoxycarbonyl)-N-allylamino)acrylate .

    • Note: This intermediate contains the 1,5-diene system required for the [2+2] reaction.

Step 2: Intramolecular [2+2] Photocycloaddition

Rationale: UV light excites the alkene, allowing the forbidden [2+2] closure to form the highly strained cyclobutane ring fused to the pyrrolidine.

  • Preparation: Dissolve the acrylate intermediate (1.0 g) in degassed Acetone/MeCN (1:9 ratio).

    • Concentration: Keep dilute (~0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Sensitizer: Acetone acts as a triplet sensitizer if direct excitation is inefficient.

  • Irradiation: Place the solution in a quartz immersion well reactor. Irradiate with a medium-pressure Hg lamp (or 350 nm LEDs) for 2–6 hours.

    • Cooling: Maintain internal temperature <30°C using a water jacket.

  • Monitoring: Monitor consumption of the starting material by NMR (disappearance of vinylic protons).

  • Workup: Evaporate solvent under reduced pressure.

  • Isolation: The residue is often a mixture of regioisomers. Purify via HPLC or careful silica chromatography to yield the 2-azabicyclo[2.1.1]hexane core.

Step 3: Hydrolysis (Optional)

To obtain the free acid for peptide coupling:

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv) and stir at 0°C for 2 hours.

  • Acidify to pH 3 with 1M HCl and extract with EtOAc.

Synthesis Workflow Diagram

Synthesis_Protocol Start N-Boc-Allylamine + Methyl Propiolate Step1 Step 1: Conjugate Addition (Cat. PPh3, DCM) Start->Step1 Inter Intermediate: N-Allyl-amino-acrylate Step1->Inter Step2 Step 2: [2+2] Photocycloaddition (hv > 300nm, Acetone/MeCN) Inter->Step2 Dilute cond. (Avoid polymerization) Product Target Scaffold: N-Boc-2-azabicyclo[2.1.1]hexane -1-carboxylate Step2->Product Strain Energy Access

Figure 2: Synthetic route via intramolecular [2+2] photocycloaddition.

Key Applications & Physicochemical Data[1]

The incorporation of the bicyclo[2.1.1]hexane core dramatically alters the physicochemical profile of the parent peptide.

Comparative Data Table
PropertyNative Proline2,4-Methanoproline (BCH)Impact on Drug Design
Conformation Flexible (Endo/Exo)Locked (Rigid)Increases potency (entropy); Selectivity.
Lipophilicity (LogD) LowModerate (Lower than phenyl)Improves membrane permeability without "grease".
Solubility HighHighSuperior to phenyl bioisosteres.
Metabolic Stability SusceptibleHighly ResistantBlocks protease access to the peptide bond.
3D Character (Fsp3) 1.01.0"Escapes Flatland" (Clinical success correlation).
Application Areas
  • HCV Protease Inhibitors: Used to replace the P2 proline residue, locking the inhibitor into the bioactive conformation required for the NS3/4A protease active site.

  • Collagen Mimetics: The rigid scaffold stabilizes the polyproline II helix, essential for developing synthetic collagen substitutes for wound healing.

  • Neurokinin Antagonists: Replacement of phenyl rings with the bicyclo[2.1.1]hexane core retains hydrophobic contacts while improving solubility (Mykhailiuk, 2023).

References

  • Mykhailiuk, P. K. (2023).[1][2] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. Link

  • Jenkins, C. L., et al. (2004).[3] Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. Journal of Organic Chemistry. Link

  • Krow, G. R., et al. (2002). Complex-induced proximity effects.[4] Temperature-dependent regiochemical diversity in lithiation-electrophilic substitution reactions of N-Boc-2-azabicyclo[2.1.1]hexane. Organic Letters. Link

  • Cox, B., et al. (2019).[4] Escaping from flatland: [2+2] photocycloaddition; conformationally constrained sp3-rich scaffolds for lead generation. ACS Medicinal Chemistry Letters. Link

  • Chernykh, A. V., et al. (2024).[2][5][6] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving SmI2-Mediated Reductive Cyclization for Bicyclic Alcohols

Welcome to the technical support center for samarium(II) iodide (SmI₂)-mediated reductive cyclizations. This powerful single-electron transfer reagent is a cornerstone in the synthesis of complex molecules, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for samarium(II) iodide (SmI₂)-mediated reductive cyclizations. This powerful single-electron transfer reagent is a cornerstone in the synthesis of complex molecules, particularly for constructing bicyclic alcohol frameworks.[1][2] However, its reactivity can be sensitive to various factors, often leading to challenges in optimizing reaction yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical field experience. Our goal is to equip you, our fellow researchers, with the knowledge to diagnose and resolve common issues encountered during these intricate transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Bicyclic Alcohol

This is the most common challenge. Before altering your core substrate, consider these critical experimental parameters.

Potential Cause 1.1: Insufficient Reducing Power of SmI₂

The reduction potential of SmI₂ is highly dependent on the solvent and additives.[1][2] In many cases, a standard THF solution of SmI₂ may not be potent enough to efficiently initiate the desired single-electron transfer to your carbonyl precursor.

Solution:

  • Hexamethylphosphoramide (HMPA) is your first line of defense. HMPA is a well-documented additive that significantly enhances the reducing potential of SmI₂.[1][3][4] It coordinates to the samarium center, altering its electronic properties and steric environment.[3] Start by adding 4-10 equivalents of HMPA to your reaction mixture. In many cases, this simple addition can dramatically increase reaction rates and yields.[1][4] For instance, a reaction that yields only 15% of the product in the absence of HMPA can see yields jump to 98% with its inclusion.[1]

  • Consider water as a co-solvent. In certain systems, the SmI₂–H₂O complex can be a more powerful reductant than SmI₂ alone.[5][6] This is particularly useful for the reduction of less reactive carbonyl groups like esters.[5]

Potential Cause 1.2: Inefficient Protonation of the Intermediate

The final step of the cyclization is the protonation of the samarium alkoxide. If this step is inefficient, side reactions or reversion to starting material can occur.

Solution:

  • Incorporate a proton source. Alcohols, such as tert-butanol (t-BuOH) or methanol (MeOH), are commonly used as proton sources to quench the anionic intermediates formed after the cyclization.[7][8] The choice of alcohol can be critical; for example, switching from MeOH to t-BuOH has been shown to alter the reaction pathway, favoring different ring sizes.[9]

  • Water can also serve as an effective proton source. [6] The acidity of the proton source can influence the reaction outcome. For instance, the use of the more acidic hexafluoroisopropanol (HFIP) was crucial for the success of a key cyclization in the synthesis of (±)-platensimycin.[1]

Potential Cause 1.3: Competing Side Reactions

Several side reactions can compete with the desired cyclization, leading to a complex product mixture and low yield of the target bicyclic alcohol.

  • Simple reduction of the carbonyl: The ketyl radical intermediate can be further reduced to a carbanion and then protonated, leading to a simple alcohol without cyclization.[1]

  • Pinacol coupling: Two ketyl radicals can dimerize, leading to a diol byproduct.[7]

  • Premature protonation: The initial ketyl radical can be protonated before it has a chance to cyclize.

Solution:

  • Slow addition of the substrate: Adding the substrate slowly to the SmI₂ solution can help maintain a low concentration of the starting material and its intermediates, which can suppress intermolecular side reactions like pinacol coupling.[7]

  • Optimize the proton source: A less acidic proton source or the absence of a proton source until the reaction is complete can sometimes mitigate premature protonation. However, this must be balanced with the need for efficient final protonation.[8]

  • Use of catalytic NiI₂: In some Barbier-type cyclizations, the addition of catalytic amounts of nickel(II) iodide (NiI₂) can improve both the rate and efficiency of the reaction, potentially by altering the reaction mechanism to favor the desired pathway.[1][3]

Issue 2: Poor Diastereoselectivity

Achieving high diastereoselectivity is often a key goal in the synthesis of complex bicyclic systems.

Potential Cause 2.1: Lack of a Well-Defined Transition State

The stereochemical outcome of the cyclization is determined by the transition state of the ring-closing step. A flexible substrate or a poorly organized transition state can lead to a mixture of diastereomers.

Solution:

  • Chelation control: The high oxophilicity of samarium can be exploited to create a more rigid, chelated transition state. This often leads to predictable and high levels of diastereoselectivity. The presence of nearby Lewis basic functional groups in the substrate can promote such chelation.

  • Additive effects: Additives can influence the stereochemical outcome. For example, in some cases, the use of HMPA has been shown to improve diastereoselectivity.[6]

  • Solvent and temperature effects: Systematically varying the solvent and reaction temperature can sometimes identify conditions that favor one diastereomer over another. Lower temperatures often lead to higher selectivity.

Issue 3: Difficulty with Reaction Work-up and Product Isolation

The presence of samarium salts can sometimes complicate the work-up procedure, leading to emulsions or difficulty in isolating the desired product.

Potential Cause 3.1: Chelation of the Product with Samarium Salts

Polyhydroxylated compounds, like the desired bicyclic alcohols, can chelate strongly to the Sm(III) byproducts, making extraction into the organic phase difficult.

Solution:

  • Use of chelating agents in the work-up: Adding a solution of a chelating agent, such as tartaric acid or citric acid, during the aqueous work-up can help to break up the product-samarium complexes and facilitate extraction.[10]

  • Acidic quench: Quenching the reaction with a dilute acid (e.g., 1 M HCl) helps to protonate the samarium alkoxide and dissolve the samarium salts in the aqueous layer.[11]

  • Oxidative work-up: In some cases, an oxidative work-up (e.g., bubbling air through the solution) can help to convert Sm(II) to Sm(III), which may have different solubility properties.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the SmI₂ solution, and how can I be sure it's active?

A1: SmI₂ is typically prepared as a 0.1 M solution in THF by reacting samarium metal powder with either 1,2-diiodoethane or iodine.[11] The formation of the active reagent is indicated by a characteristic deep blue-green color.[9][11] This solution is sensitive to air and moisture, so it should be prepared and used under an inert atmosphere (e.g., argon or nitrogen). The color change from deep blue-green to yellow upon reaction indicates the consumption of Sm(II).[9]

Q2: What is the mechanistic role of HMPA?

A2: HMPA acts as a powerful Lewis base that coordinates to the samarium ion.[3][4] This coordination has two primary effects:

  • Increases the reduction potential: By donating electron density to the samarium center, HMPA makes the Sm(II) a more potent reductant.[1][2][3]

  • Alters the coordination sphere: HMPA displaces THF molecules from the samarium's inner coordination sphere, creating a more sterically hindered and reactive species.[3]

Q3: Can I use alternatives to the carcinogenic HMPA?

A3: Yes, while HMPA is highly effective, its toxicity is a significant concern. Researchers have explored several alternatives. Dihydropyrimidinone (DMPU) and various phosphine oxides and sulfoxides have been investigated as less hazardous substitutes. The effectiveness of these alternatives can be substrate-dependent, so some screening may be necessary.

Q4: How does the choice of the radical acceptor (e.g., alkene, alkyne, enone) affect the reaction?

A4: The nature of the unsaturated group that accepts the initial ketyl radical is crucial.

  • Unactivated alkenes and alkynes: These are common radical acceptors, and the cyclization generally proceeds well, forming five- and six-membered rings.[1][7]

  • α,β-Unsaturated systems (enones, enoates): These are also excellent radical acceptors. However, they introduce the possibility of alternative reaction pathways, such as conjugate reduction.[1] Careful control of reaction conditions is necessary to favor the desired intramolecular cyclization.[7]

Q5: What is the typical stoichiometry of SmI₂ required?

A5: Stoichiometric amounts of SmI₂ are almost always required, as it is consumed in the reaction. A typical starting point is 2.2 to 3.0 equivalents of SmI₂ relative to the substrate. This ensures complete conversion and accounts for any potential quenching by trace impurities. In some cases, catalytic SmI₂ protocols have been developed, but these often require a co-reductant to regenerate the active Sm(II) species and are not universally applicable.[12][13]

Experimental Protocols and Data

General Protocol for SmI₂-Mediated Reductive Cyclization

This protocol provides a general starting point. Optimization of substrate concentration, temperature, and addition rates will likely be necessary.

  • Preparation of SmI₂ Solution (0.1 M in THF):

    • To a flame-dried, two-neck round-bottom flask under a positive pressure of argon, add samarium metal powder (1.2 eq.).

    • Add dry, degassed THF via cannula.

    • Add 1,2-diiodoethane (1.0 eq.) to the stirred suspension.

    • Stir at room temperature until a deep blue-green solution forms (typically 1-2 hours).

  • Cyclization Reaction:

    • In a separate flame-dried flask under argon, dissolve the substrate (1.0 eq.) in dry, degassed THF.

    • If using an additive, add it to the substrate solution (e.g., HMPA, 4-10 eq.).

    • Cool the SmI₂ solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

    • Slowly add the substrate solution to the stirred SmI₂ solution via syringe pump over a period of 1-4 hours.

    • After the addition is complete, allow the reaction to stir until completion (monitor by TLC). The disappearance of the blue-green color is a good visual indicator.

  • Work-up:

    • Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate or dilute HCl.

    • Allow the mixture to warm to room temperature and stir until the color of the organic layer is clear.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.[14]

Table 1: Effect of Additives on Yield
EntrySubstrateAdditive (eq.)Proton Source (eq.)Yield (%)Reference
1Aldehyde-alkeneNone-15[1]
2Aldehyde-alkeneHMPA (4)-98[1]
3Aldehyde-enoneNoneHFIP (4)<10[1]
4Aldehyde-enoneHMPA (4)HFIP (4)46[1]
5Keto-esterNoneMeOH (2)Low[7]
6Keto-ester-t-BuOH (2)75[7]
Diagrams
Reaction Mechanism

SmI2_Mechanism cluster_start Initiation cluster_cyclization Cyclization cluster_termination Termination Start Substrate (Ketone/Aldehyde) Ketyl Ketyl Radical Intermediate Start->Ketyl SET (SmI₂ → SmI₃ + e⁻) SmI2_reagent SmI₂ (THF) Cyclized_Radical Cyclized Radical Intermediate Ketyl->Cyclized_Radical Intramolecular C-C Bond Formation Samarium_Alkoxide Samarium (III) Alkoxide Cyclized_Radical->Samarium_Alkoxide SET + Protonation (SmI₂, H⁺ Source) Product Bicyclic Alcohol Samarium_Alkoxide->Product Work-up (H⁺)

Caption: General mechanism of SmI₂-mediated reductive cyclization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Bicyclic Alcohol Check_Reducing_Power Insufficient Reducing Power? Start->Check_Reducing_Power Add_HMPA Add HMPA (4-10 eq.) Check_Reducing_Power->Add_HMPA Yes Check_Protonation Inefficient Protonation? Check_Reducing_Power->Check_Protonation No Success Improved Yield Add_HMPA->Success Add_Proton_Source Add Proton Source (t-BuOH, MeOH) Check_Protonation->Add_Proton_Source Yes Check_Side_Reactions Competing Side Reactions? Check_Protonation->Check_Side_Reactions No Add_Proton_Source->Success Optimize_Conditions Optimize Conditions: - Slow Addition - Temperature - Catalytic NiI₂ Check_Side_Reactions->Optimize_Conditions Yes Optimize_Conditions->Success

Caption: A workflow for troubleshooting low-yield reactions.

References

  • Procter, D. J., Flowers, R. A., II, & Skrydstrup, T. (2010). Organic Synthesis using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry.
  • Molander, G. A., & Harris, C. R. (1996). Sequencing Reactions with Samarium(II) Iodide. Chemical Reviews, 96(1), 307-338.
  • Szostak, M., & Procter, D. J. (2012). Recent Advances in the Chemistry of SmI₂–H₂O. CHIMIA International Journal for Chemistry, 66(4), 254-258.
  • Szostak, M., Spain, M., & Procter, D. J. (2013). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(11), 5963-6039.
  • Islam, S., & Ghorai, M. K. (2022). Samarium-Mediated Asymmetric Synthesis.
  • Yoshioka, K., Iwasaki, H., Hanaki, M., Ito, S., Iwamoto, Y., Ichihara, R., & Nambu, H. (2024). A SmI₂-mediated reductive cyclisation reaction using the trifluoroacetamide group as the radical precursor. Organic & Biomolecular Chemistry, 22(9), 1836-1840.
  • Chem-Station. (2016, February 2). Samarium(II) Iodide.
  • Huang, H.-M., McDouall, J. J. W., & Procter, D. J. (2019). SmI₂-catalyzed cyclization cascades by radical relay.
  • Kagan, H. B. (2003). Samarium diiodide: a most useful reagent. In Lanthanides (pp. 413-432). Springer, Berlin, Heidelberg.
  • Chciuk, T. V., & Flowers, R. A., II. (2015). Preparation and Use of Samarium Diiodide (SmI₂) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction. Journal of visualized experiments : JoVE, (97), 52533.
  • McDonald, C. E. (2008). A New Ligand for SmI₂. Lycoming College Department of Chemistry Research Paper.
  • Procter, D. J., et al. (2020).
  • Molander, G. A., & Tra-V-Tran, G. (2008). Construction of Bicyclic Ring Systems via a Transannular SmI₂-Mediated Ketone-Olefin Cyclization Strategy. The Journal of organic chemistry, 73(22), 8751–8756.
  • BenchChem. (2025). Application Notes and Protocols: Samarium(III) Iodide in Organic Synthesis. BenchChem.
  • ResearchGate. (2012, November 20). Can anyone help me understand the work-up methods for samarium(II)iodide reactions?.

Sources

Optimization

Technical Support Center: Separation of 2-Substituted Bicyclo[2.1.1]hexanes

Introduction: The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a critical bioisostere for ortho-substituted benzene rings in modern drug discovery, prized for its ability to introduce three-dimensionality into othe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a critical bioisostere for ortho-substituted benzene rings in modern drug discovery, prized for its ability to introduce three-dimensionality into otherwise flat molecules.[1][2][3][4][5] The synthesis of 2-substituted BCHs frequently yields diastereomeric mixtures. Due to their rigid structure and often minute differences in polarity and shape, separating these diastereomers presents a significant analytical and preparative challenge.[3][4] This guide provides a comprehensive, field-proven framework for troubleshooting and developing robust separation methods for these valuable compounds.

Core Challenge: The Subtle Differences of BCH Diastereomers

Unlike flexible acyclic molecules, the caged structure of bicyclo[2.1.1]hexane restricts conformational freedom. Diastereomers, such as those arising from substitution at the C2 position relative to a substituent at another position (e.g., C1 or C5), differ only in the spatial orientation of these groups. This results in very similar physicochemical properties, making their separation by standard chromatographic techniques non-trivial. Success hinges on exploiting subtle differences in their interactions with the stationary and mobile phases.

Troubleshooting & FAQs: A Scientist's Guide to BCH Diastereomer Separation

This section addresses common issues encountered during method development in a practical question-and-answer format.

Q1: I'm starting from scratch. What is the most effective initial screening strategy for separating my 2-substituted BCH diastereomers?

A1: A systematic screening approach using multiple, orthogonal techniques is the most efficient path forward. Diastereomers can often be separated on achiral stationary phases, so begin there before moving to more specialized columns.[6][7] The goal of the initial screen is not baseline resolution, but rather to identify a column and solvent system that shows any hint of separation, which can then be optimized.

Workflow: Initial Method Development Screening

Below is a DOT language script for a workflow diagram that outlines a logical screening process.

MethodDevWorkflow start Dissolve Diastereomeric Mixture in Appropriate Solvent screen_rp Screen 1: Reversed-Phase HPLC (C18, Phenyl) start->screen_rp Isocratic & Gradient (ACN/H2O, MeOH/H2O) screen_np Screen 2: Normal-Phase HPLC (Silica, Cyano) start->screen_np Isocratic & Gradient (Hexane/IPA, Hexane/EtOAc) screen_sfc Screen 3: SFC (Multiple Achiral Columns) start->screen_sfc Generic Gradient (CO2/MeOH) eval_rp Evaluate RP Data screen_rp->eval_rp eval_np Evaluate NP Data screen_np->eval_np eval_sfc Evaluate SFC Data screen_sfc->eval_sfc optimize Optimize Leading Condition(s) (Mobile Phase, Gradient, Temp.) eval_rp->optimize Partial Separation (α > 1.05) no_sep No Promising Separation eval_rp->no_sep Co-elution (α ≈ 1) eval_np->optimize Partial Separation (α > 1.05) eval_np->no_sep Co-elution (α ≈ 1) eval_sfc->optimize Partial Separation (α > 1.05) eval_sfc->no_sep Co-elution (α ≈ 1) consider_chiral Consider Chiral Columns or Derivatization no_sep->consider_chiral

Caption: A systematic workflow for initial screening of BCH diastereomer separation.

Recommended Starting Conditions (HPLC)

Mode Stationary Phase Typical Mobile Phase (Gradient) Rationale & Key Insights
Reversed-Phase C18 (Standard)A: H₂O + 0.1% FA/TFAB: ACN or MeOH + 0.1% FA/TFAA universal starting point. If your BCH has non-polar substituents, this is often effective. Switching from acetonitrile (ACN) to methanol (MeOH) can drastically alter selectivity due to different hydrogen bonding capabilities.[8]
Reversed-Phase Phenyl / PFPA: H₂O + 0.1% FA/TFAB: ACN or MeOH + 0.1% FA/TFAHighly Recommended. If your BCH contains aromatic rings, the π-π interactions offered by these phases can provide unique selectivity that C18 lacks.[6][9]
Normal-Phase Silica / Cyano (CN)A: Hexane/HeptaneB: Isopropanol (IPA) or Ethanol (EtOH)The traditional choice for diastereomer separation.[9] The cyano phase offers different polarity and can sometimes resolve closely eluting peaks that merge on silica.
Q2: My peaks are co-eluting or poorly resolved (Resolution < 1.2) on standard C18 and silica columns. What are my next steps?

A2: This is a common scenario. When basic hydrophobicity or polarity differences are insufficient, you must exploit more subtle interaction mechanisms or switch separation technology.

Troubleshooting Steps for Poor Resolution:

  • Change the Organic Modifier: This is the simplest and most impactful change. If you used acetonitrile in reversed-phase, switch to methanol, and vice-versa.[8] The different solvent properties (dipole moment, hydrogen bond donating/accepting ability) will alter interactions with your analytes and the stationary phase, often changing elution order or improving resolution.

  • Switch to an Alternative Achiral Stationary Phase:

    • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions. It is an excellent choice for compounds containing halogens or aromatic systems.[9]

    • Porous Graphitic Carbon (PGC): Separates based on molecular shape and polarizability (the "polar retention effect on graphite" or PREG). It is highly effective for structurally similar isomers that are difficult to separate on silica-based phases.[7][9]

  • Consider a Chiral Stationary Phase (CSP): This may seem counterintuitive, but CSPs are exceptionally effective at separating diastereomers.[9] The same chiral recognition mechanisms that separate enantiomers can create large differences in affinity for diastereomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a powerful first choice and can be used in normal-phase, reversed-phase, or SFC modes.[10][11]

  • Explore Supercritical Fluid Chromatography (SFC): SFC is frequently more successful than HPLC for separating diastereomers and chiral compounds.[12][13] The use of supercritical CO₂ with alcohol modifiers creates a unique separation environment. SFC often provides higher efficiency and different selectivity, leading to successful separations where HPLC fails.[14][]

Experimental Protocol: Screening on a Polysaccharide-Based Chiral Column (Normal Phase)

  • Column Selection: Choose an immobilized polysaccharide-based column (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)). Immobilized phases are robust and tolerate a wider range of solvents.

  • Mobile Phase Preparation: Prepare a primary mobile phase of Hexane/Ethanol (80:20 v/v). If needed, prepare a secondary screening mobile phase of Hexane/Isopropanol (90:10 v/v).

  • System Setup:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Column Temperature: 25 °C.

    • Detection: UV, at a wavelength appropriate for your compound (e.g., 220 nm or 254 nm).

  • Injection & Run: Inject 5 µL of your sample (~1 mg/mL). Run the isocratic method for 15-20 minutes.

  • Analysis: If no separation is observed, switch to the secondary mobile phase. If partial separation is seen, optimize by adjusting the percentage of the alcohol modifier in 1-2% increments.

Q3: HPLC and SFC are not providing adequate separation for preparative purification. Is derivatization a viable strategy?

A3: Absolutely. Derivatization is a powerful, classic chemical strategy to improve the separability of diastereomers. By reacting your diastereomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA), you convert the original pair into a new pair of diastereomers.[16][17]

The Principle of Derivatization for Separation

The key is that the newly formed diastereomers often have much larger differences in their physical properties (e.g., polarity, crystal packing, steric hindrance) than the original compounds. This makes them significantly easier to separate on standard, achiral silica gel columns.[16][18]

Workflow: Diastereomer Separation via Derivatization

Caption: Workflow for separating diastereomers using a chiral derivatizing agent.

Considerations for Derivatization:

  • Functional Handle: Your BCH must have a suitable functional group for reaction (e.g., -OH, -NH₂, -COOH).

  • Reagent Choice: For alcohols, chiral acids like Mosher's acid or chiral isocyanates are common.[16]

  • Reaction Conditions: The reaction must proceed without causing epimerization at any stereocenter.

  • Cleavage: The derivatizing agent must be removable after separation under conditions that do not harm the purified diastereomer.

References

  • Novel Separation Approach for Multiple Chiral Center Molecules. (Sigma-Aldrich)
  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (Royal Society of Chemistry)
  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres. (ChemRxiv)
  • Separation of diastereomers.
  • Technical Support Center: Separation of Pinocampheol Diastereomers. (BenchChem)
  • How to separate the diastereomer peak
  • Help with separ
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. (PMC)
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. (Semantic Scholar)
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (Bristol-Myers Squibb)
  • Efficient method development for chiral separ
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (Santai Technologies)
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (PubMed)
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
  • Enantiomer Identific
  • Chiral HPLC Separ
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (BenchChem)
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • (PDF) 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-substituted Benzene.

Sources

Troubleshooting

Technical Support Center: Stereoselective Functionalization of Bicyclo[2.1.1]hexane

Welcome to the technical support center for the stereoselective functionalization of bicyclo[2.1.1]hexane (BCH). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective functionalization of bicyclo[2.1.1]hexane (BCH). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this unique and increasingly important scaffold. As a saturated bioisostere for ortho- and meta-substituted benzene rings, the precise three-dimensional arrangement of substituents on the BCH core is critical for optimizing biological activity and physicochemical properties.[1][2][3][4]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve high levels of stereocontrol in your reactions.

I. Troubleshooting Guide: Common Issues in Stereoselective BCH Functionalization

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in C-H Functionalization Reactions

Question: My dirhodium-catalyzed C-H insertion into a 1-substituted bicyclo[2.1.1]hexane is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: This is a common challenge stemming from the subtle steric and electronic differences between the exo and endo C-H bonds on the methylene bridges. The choice of catalyst, solvent, and even the nature of the carbene precursor can significantly influence the diastereomeric ratio (d.r.).

Causality and Solutions:

  • Catalyst Choice is Paramount: Standard dirhodium tetracarboxylate catalysts often provide low diastereoselectivity in BCH functionalization.[5] The key to high stereocontrol lies in using catalysts with a well-defined, sterically demanding chiral pocket.

    • Recommended Catalyst: The D4 symmetric catalyst, Rh2(S-megaBNP)4 , has demonstrated exceptional performance in controlling both diastereoselectivity and enantioselectivity for C-H functionalization of BCHs.[6][7][8] Its bowl-shaped structure creates a defined cleft that forces the substrate to approach in a specific orientation, leading to high levels of stereocontrol.[6][7][8]

    • Rationale: Computational studies have shown that the donor-acceptor carbene binds within this cleft, leaving one face open for the substrate to approach. This constrained environment dictates the trajectory of the C-H insertion, favoring one diastereomer.[6][7][8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry.

    • Troubleshooting Step: Screen a range of non-polar to moderately polar, non-coordinating solvents. Dichloromethane (CH2Cl2) is often a good starting point. Avoid strongly coordinating solvents like THF or DMSO, which can interfere with the catalyst.

  • Carbene Precursor: The electronic properties of the diazo compound (carbene precursor) are crucial.

    • Insight: More electrophilic carbenes, often generated from diazoacetates with electron-withdrawing groups on the ester, can lead to more selective reactions with unactivated C-H bonds.[6]

Issue 2: Low Enantioselectivity in Photocatalytic [2+2] Cycloadditions

Question: I am attempting an enantioselective synthesis of a 1,5-disubstituted bicyclo[2.1.1]hexane via a Lewis acid-catalyzed [2+2] photocycloaddition, but the enantiomeric excess (ee) is poor. What factors control the enantioselectivity?

Answer: Achieving high enantioselectivity in these reactions hinges on the effective transfer of chirality from the catalyst to the substrate during the key bond-forming step. This requires a strong and well-defined interaction between the substrate and the chiral Lewis acid catalyst.

Causality and Solutions:

  • Substrate Design for Catalyst Binding: The substrate must contain a coordinating group that can form a bidentate complex with the chiral Lewis acid.

    • Proven Strategy: Incorporating an acyl pyrazole group into the 1,5-diene substrate has been shown to be highly effective.[9] This group acts as a bidentate ligand, forming a stable complex with the chiral catalyst and directing the facial selectivity of the cycloaddition.[9]

    • Rationale: The formation of this complex rigidly holds the substrate in a chiral environment, allowing the photocycloaddition to occur on one enantiotopic face preferentially.

  • Chiral Lewis Acid Selection: The choice of the chiral Lewis acid is critical.

    • Successful Example: Chiral rhodium complexes, such as those with bis(oxazoline) or other privileged ligands, have been successfully employed. The specific ligand should be optimized for the substrate.

  • Reaction Conditions: Temperature and light source can impact selectivity.

    • Troubleshooting Step: Lowering the reaction temperature can often enhance enantioselectivity by reducing thermal erosion of the stereodetermining transition state. Ensure a consistent and appropriate wavelength of light is used, as specified in literature protocols.[10]

Issue 3: Competing Reaction Pathways in Bicyclo[1.1.0]butane (BCB) Cycloadditions

Question: When reacting a bicyclo[1.1.0]butane (BCB) amide with an azadiene, I am getting a mixture of the desired bicyclo[2.1.1]hexane and a cyclobutene byproduct. How can I control this chemodivergence?

Answer: This is a classic example of catalyst-controlled chemodivergence, where different catalysts can steer the reaction down entirely different mechanistic pathways.[11] The coordination geometry and electronic properties of the metal catalyst are the deciding factors.

Causality and Solutions:

  • Catalyst-Directed Selectivity:

    • For Bicyclo[2.1.1]hexane Formation: Use a Cu(I) catalyst . Cu(I) typically forms a linear, two-coordinate complex with the BCB adduct, which promotes a rapid intramolecular cyclization to yield the BCH product with high selectivity.[11]

    • For Cyclobutene Formation: Use an Au(I) catalyst , such as PPh3AuCl. Au(I) facilitates a unique addition-elimination pathway, leading selectively to the cyclobutene product.[11]

  • Mechanistic Insight: DFT calculations suggest that the amide directing group on the BCB plays a crucial role. With Au(I), a three- or four-coordinate intermediate may be formed, which stabilizes a different transition state, favoring the elimination pathway.[11]

II. Frequently Asked Questions (FAQs)

Q1: Why is bicyclo[2.1.1]hexane considered a good bioisostere for a phenyl ring?

A1: Bicyclo[2.1.1]hexane is a saturated, rigid scaffold that can project substituents with exit vectors similar to those of 1,2- (ortho) or 1,3- (meta) disubstituted benzene rings.[1][3][4] Its three-dimensional, sp3-rich character can lead to improved physicochemical properties compared to its flat, aromatic counterparts, such as enhanced aqueous solubility, better metabolic stability, and reduced lipophilicity.[12][13] This "escape from flatland" is a key strategy in modern drug design to create novel intellectual property and improve drug-like properties.[13]

Q2: What is the primary challenge in the C-H functionalization of the bicyclo[2.1.1]hexane core?

A2: The primary challenge is the high strength of the C-H bonds due to the strained nature of the bicyclic system.[6][7][8] This makes the C-H bonds unactivated and less reactive towards typical functionalization conditions. Overcoming this requires highly reactive intermediates, such as rhodium carbenes, and carefully designed catalysts that can operate efficiently on these less reactive bonds while still controlling site-selectivity and stereoselectivity.[6][7][8]

Q3: Can I achieve stereocontrol at the bridgehead positions?

A3: Direct asymmetric functionalization of the bridgehead (tertiary) C-H bonds is challenging because these positions are achiral in monosubstituted BCHs. However, methods like iridium-catalyzed borylation can selectively functionalize the bridgehead position, introducing a handle for further diversification.[5][6][13] Enantioselectivity must then be introduced in a subsequent step. Alternatively, constructing the BCH core from chiral precursors using methods like enantioselective [2+2] photocycloadditions can install chirality that influences the stereochemistry of bridgehead substituents.[1][2]

Q4: Are there methods to synthesize heteroatom-containing bicyclo[2.1.1]hexanes (e.g., 2-oxa- or 2-aza-BCHs) stereoselectively?

A4: Yes. Stereoselective methods for synthesizing these important heterocyclic analogs exist.

  • Dirhodium-catalyzed C-H functionalization has been successfully applied to 2-oxa- and 2-azabicyclo[2.1.1]hexanes, achieving high levels of diastereoselectivity and enantioselectivity.[6][8] The heteroatom activates the adjacent C-H bonds, often leading to excellent site-selectivity.[5][6]

  • [2π+2σ] cycloadditions between bicyclobutanes and imines, catalyzed by chiral copper complexes, provide an efficient route to enantioenriched 2-aza-bicyclo[2.1.1]hexanes.[12]

  • Photocatalytic [2π+2σ] cycloadditions between bicyclo[1.1.0]butanes and aldehydes can produce 2-oxabicyclo[2.1.1]hexanes.[14][15]

III. Data and Protocols

Table 1: Catalyst Performance in Diastereoselective C-H Functionalization of 1-Aryl-BCH
CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Yield (%)
Rh2(OAc)4~1:1N/ALow
Rh2(S-TPPTTL)4~3:185Moderate
Rh2(S-megaBNP)4 >20:1 99 89

Data synthesized from findings in J. Am. Chem. Soc. 2026, 148, XXXX-XXXX.[6][7]

Experimental Protocol: Rh2(S-megaBNP)4-Catalyzed Asymmetric C-H Functionalization

This protocol is a representative example for achieving high stereoselectivity.

  • Preparation: In a nitrogen-filled glovebox, add the 1-substituted bicyclo[2.1.1]hexane (0.2 mmol, 2.0 equiv) and Rh2(S-megaBNP)4 (0.001 mmol, 0.5 mol %) to a 4 mL vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (CH2Cl2, 2.0 mL) to the vial.

  • Reactant Solution: In a separate vial, dissolve the aryldiazoacetate (0.1 mmol, 1.0 equiv) in anhydrous CH2Cl2 (2.0 mL).

  • Reaction Setup: Place the reaction vial in a heating block set to 40 °C.

  • Slow Addition: Using a syringe pump, add the diazo solution to the reaction vial over a period of 3 hours. Slow addition is crucial to maintain a low concentration of the diazo compound and suppress dimerization.

  • Reaction Monitoring: After the addition is complete, stir the reaction for an additional hour. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Diagrams and Workflows
Logical Flow for Troubleshooting Poor Diastereoselectivity

G Start Poor Diastereoselectivity (e.g., d.r. < 3:1) Catalyst Is the catalyst Rh2(S-megaBNP)4? Start->Catalyst ChangeCatalyst Switch to Rh2(S-megaBNP)4 for optimal steric control. Catalyst->ChangeCatalyst No CheckSolvent Is the solvent non-coordinating (e.g., CH2Cl2, DCE)? Catalyst->CheckSolvent Yes ChangeCatalyst->CheckSolvent ChangeSolvent Screen non-coordinating solvents. Avoid THF, MeCN, DMSO. CheckSolvent->ChangeSolvent No CheckDiazo Is the diazo precursor electron-deficient? CheckSolvent->CheckDiazo Yes ChangeSolvent->CheckDiazo ModifyDiazo Use diazoacetate with -EWG on ester (e.g., TFE). CheckDiazo->ModifyDiazo No Success High Diastereoselectivity Achieved CheckDiazo->Success Yes ModifyDiazo->Success G cluster_0 Chiral Catalyst Pocket cluster_1 Reaction Coordinate Catalyst Rh2(S-megaBNP)4 Defined Chiral Cleft TransitionState Diastereoselective Transition State Catalyst->TransitionState Substrate BCH Substrate Substrate->TransitionState Approaches open face Carbene Rh-Carbene Carbene->Catalyst:f1 Binds within cleft Product Single Diastereomer Product TransitionState->Product C-H Insertion

Caption: Role of the chiral catalyst in directing stereoselectivity.

IV. References

  • Chen, Z., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. Available at: [Link] [5][6][7][8][16]2. Zhang, X.-G., et al. (2025). Enantioselective [2π +2σ] Cycloaddition of Bicyclobutanes with Imines: An Efficient Approach to Chiral 2-Aza-bicyclo[2.1.1]hexanes. Chem Catalysis, 5, 101295. Available at: [Link]

  • Li, J., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. Available at: [Link]

  • Garrido-García, P., et al. (2025). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. Nature Chemistry, 17(5), 734-745. Available at: [Link] [2][17][18]5. Liang, Y., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Nature. Available at: [Link]

  • Garrido-García, P., et al. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as orthodisubstituted benzene bioisosteres with improved biological activity. ChemRxiv. Available at: [Link] [1]7. Various Authors. (2024). Light‐Driven Synthesis and Functionalization of Bicycloalkanes, Cubanes and Related Bioisosteres. Angewandte Chemie International Edition, 63, e202317333. Available at: [Link]

  • Various Authors. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au. Available at: [Link] [11]11. Hong, X., et al. (2025). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Journal of the American Chemical Society. Available at: [Link]

  • Walker, K. L., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(30), 8111-8116. Available at: [Link] [19][20]13. Booker-Milburn, K. I., et al. (2025). Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes. ChemRxiv. Available at: [Link] [21][22]14. Shen, M., et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. Available at: [Link] [3][23]15. Bach, T., et al. (2025). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. Organic Letters. Available at: [Link] [10][24]16. Yu, I. F., et al. (2023). Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. Nature Chemistry, 15(5), 685-693. Available at: [Link] [13]17. Various Authors. (2022). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. American Chemical Society. Available at: [Link]

  • Aggarwal, V. K., et al. (2002). The rearrangement route to 3-CH(2)X-2-azabicyclo[2.1.1]hexanes. Substituent control of neighboring group participation. Organic Letters, 4(8), 1371-1374. Available at: [Link]

Sources

Optimization

Technical Support Center: Photochemical Synthesis of Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ✅ Systems Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Scale-up & Troubleshooting for BCH Scaffolds

Welcome to the BCH Synthesis Knowledge Base

Mission: You are likely here because you recognize the bicyclo[2.1.1]hexane (BCH) core as a critical bioisostere for ortho- and meta-substituted benzenes.[1] You have successfully synthesized milligram quantities in a vial, but your transition to gram-scale has stalled due to low conversion, reactor fouling, or lamp overheating.

This guide addresses the non-linear scaling effects inherent to photochemistry. Unlike thermal reactions, where volume scaling is geometric, photochemical scaling is photometric.

Knowledge Base Article #001: The Physics of Scale (Batch vs. Flow)

The Problem: "My reaction reached 95% conversion in 2 hours in a 4 mL vial. In a 500 mL flask, it stalled at 30% after 24 hours."

Root Cause: The Beer-Lambert Law (


).
In a batch reactor, photon flux drops exponentially as it penetrates the solution. As you increase the vessel diameter (path length 

), the "dark zone" in the center of the reactor grows, leaving the majority of your substrate unexcited.

The Solution: Transition to Continuous Flow Chemistry. By constraining the path length (


) to the diameter of a capillary (typically 0.8 mm – 1.6 mm), you ensure uniform irradiation.
Visualizing the Efficiency Gap

BatchVsFlow cluster_Batch Batch Reactor Route cluster_Flow Flow Reactor Route Start Scale-Up Requirement (>10g Target) Batch Large Vessel (Path length > 2cm) Start->Batch Flow Micro-Capillary (Path length < 1mm) Start->Flow Attenuation Photon Attenuation (Beer-Lambert Limit) Batch->Attenuation ResultBatch Long Reaction Time High Side-Products (Over-irradiation at walls) Attenuation->ResultBatch Transmission Full Light Penetration Uniform Excitation Flow->Transmission ResultFlow High Conversion Short Residence Time Scalable Throughput Transmission->ResultFlow

Figure 1: Comparative logic flow demonstrating why batch scale-up fails due to photon attenuation, while flow chemistry maintains efficiency.

Knowledge Base Article #002: Reaction Optimization & Catalysis

The Problem: "I am getting the product, but also complex oligomeric mixtures."

Technical Insight: The synthesis of BCH from 1,5-dienes (the standard route for benzene isosteres) is an intramolecular [2+2] cycloaddition.

  • Direct Excitation (UV): Requires high energy (UV-C/UV-B). Often excites the product and starting material, leading to degradation (e.g., retro-[2+2] or polymerization).

  • Photosensitized (Vis/UV-A): Uses a catalyst (Ir, Ru, or Thioxanthone) to transfer energy (EnT) to the triplet state of the alkene. This is "softer" and generally cleaner for scale-up.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Conversion Oxygen QuenchingThe triplet state is quenched by

. Degas solvents thoroughly (sparge with Ar/N2) before entering the flow loop.
Polymerization Concentration too highIntermolecular reactions (polymerization) compete with intramolecular [2+2]. Dilute substrate to <0.05 M.
Reactor Clogging Product insolubilityBCHs are often more crystalline/less soluble than the diene precursors. Add a co-solvent (e.g., 10% HFIP or TFE) to solubilize the scaffold.
Yellowing of Solution PhotodegradationWavelength overlap. Use a cut-off filter or switch to a monochromatic LED source (e.g., 365nm or 420nm) matching the sensitizer, not the substrate.
Knowledge Base Article #003: Critical Workflow – The Intramolecular [2+2]

Context: Converting a bis-allyl precursor into a bridged bicyclo[2.1.1]hexane.

Protocol (Flow Chemistry Adaptation):

  • Reagent Prep:

    • Substrate: 1,5-diene (e.g., derived from diallyl malonate or similar). Concentration: 0.02 – 0.05 M.

    • Sensitizer: Thioxanthone (2-5 mol%) or Ir(ppy)3 (0.5-1 mol%).

    • Solvent: Acetonitrile (MeCN) or Acetone (if direct sensitization is desired, though Acetone absorbs light strongly). Tip: MeCN/H2O mixtures can sometimes reduce fouling.

  • System Setup:

    • Reactor: FEP or PFA tubing (1/16" OD, 0.8mm ID).

    • Light Source: 365 nm High-Power LEDs (for Thioxanthone) or 450 nm (for Ir/Ru).

    • Back Pressure: 40-75 psi (prevents solvent boiling if LEDs heat up; keeps gases in solution).

  • Execution:

    • Residence Time (

      
      ):  Determine via slug flow screening. Typical 
      
      
      
      is 10–30 minutes.
    • Collection: Collect steady-state output (discard the first 2 reactor volumes).

Mechanistic Pathway (Sensitized):

Mechanism Sens0 Sensitizer (Ground State) SensExcited Sens* (Triplet State) Sens0->SensExcited Excitation Light hv (Photon) Light->SensExcited EnT Energy Transfer (EnT) SensExcited->EnT Diene 1,5-Diene (Ground State) Diene->EnT EnT->Sens0 DieneTriplet Diene (Triplet Biradical) 'Crossed' Conformation EnT->DieneTriplet Sens returns to Ground Cyclization 5-exo-trig Cyclization DieneTriplet->Cyclization Biradical2 1,4-Biradical Intermediate Cyclization->Biradical2 ISC Intersystem Crossing (ISC) T -> S Biradical2->ISC Product Bicyclo[2.1.1]hexane ISC->Product Bond Formation

Figure 2: Sensitized mechanism avoiding direct UV damage. The triplet pathway prevents immediate relaxation and promotes the 'crossed' cycloaddition required for the BCH core.

Knowledge Base Article #004: Advanced Troubleshooting (Fouling)

Issue: "The reactor pressure is climbing. I see solids depositing on the tubing walls."

The "Fouling" Ticket: Photochemical fouling is usually due to the "film effect"—polymerization occurs at the wall where light intensity is highest (closest to the source).

Remediation Steps:

  • Solvent Scrub: If the polymer is organic, flush with DMSO or hot Toluene. If metal catalyst has precipitated, use a dilute nitric acid wash (check tubing compatibility first!).

  • The "Air Bubble" Trick: In segmented flow (introducing gas bubbles regularly), the gas-liquid interface scrubs the walls and disrupts the laminar flow boundary layer, refreshing the material at the wall.

  • Fluorinated Tubing: Ensure you are using high-quality PFA or FEP. Avoid standard PTFE if possible, as PFA has better optical transparency and smoother surface finish.

References & Further Reading
  • Mykhailiuk, P. K. (2023).[1] "Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space." Chemical Science. Link

    • Significance: Establishes the protocol for polysubstituted BCHs as benzene bioisosteres using photocatalysis.

  • Booker-Milburn, K. I., et al. (2016).[2] "A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale." Organic Process Research & Development. Link

    • Significance: The authoritative guide on overcoming the Beer-Lambert limit via flow chemistry.

  • Levade, A., et al. (2023). "Preparation of new bicyclo[2.1.1]hexane compact modules." ChemRxiv. Link

    • Significance: Discusses the specific challenges of scaling [2+2] cycloadditions for BCH modules.

  • Filipponi, P., et al. (2019).[3][4] "Fouling of Flow Reactors... Experience on Scale-up." Chimia. Link

    • Significance: General strategies for handling fouling in flow reactors, applicable to photochemical scale-up.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol: A Rigid Scaffold for Modern Drug Discovery

To ground this analysis in a practical context, we will compare the predicted spectral data with the experimental NMR data of a more flexible, monocyclic analogue, trans-2-aminocyclohexanol. This comparison will highligh...

Author: BenchChem Technical Support Team. Date: February 2026

To ground this analysis in a practical context, we will compare the predicted spectral data with the experimental NMR data of a more flexible, monocyclic analogue, trans-2-aminocyclohexanol. This comparison will highlight the unique spectral signatures imparted by the strained and rigid bicyclic system, offering researchers a valuable guide for identifying and characterizing similar structures.

Predicted NMR Spectral Data for 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol

The structure of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol presents a unique set of protons and carbons within a highly constrained environment. The rigidity of the bicyclo[2.1.1]hexane core leads to distinct and predictable chemical shifts and coupling constants.

Caption: Molecular structure of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol with key atoms labeled.

Proton (¹H) NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex due to the fixed spatial relationships of the protons.

  • Bridgehead Protons (H1, H4): These protons are in unique environments and are expected to appear as multiplets around 2.5-2.8 ppm . Their chemical shift is influenced by the strain of the bicyclic system.

  • Bridge Methylene Protons (H6): The two protons of the one-carbon bridge (C6) are diastereotopic. They will likely appear as two distinct multiplets, one significantly downfield due to deshielding effects, possibly in the range of 1.9-2.2 ppm , and the other more upfield around 1.5-1.7 ppm .

  • Ethano Bridge Protons (H3, H5): The protons on the two-carbon bridge are also diastereotopic. They will give rise to a series of complex multiplets between 1.6 and 2.0 ppm .

  • Aminomethyl Protons (-CH₂NH₂): The two protons on the carbon adjacent to the nitrogen are diastereotopic due to the chiral center at C2. They are expected to appear as a pair of doublets (an AB quartet) around 2.9-3.2 ppm , with a geminal coupling constant of approximately 12-14 Hz.

  • Hydroxyl and Amine Protons (-OH, -NH₂): These protons will appear as broad singlets, and their chemical shifts are highly dependent on concentration and solvent. They are expected in the range of 1.5-3.5 ppm .

Carbon (¹³C) NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The ¹³C NMR spectrum will reflect the symmetry and strain of the molecule.

  • Quaternary Carbon (C2): This carbon, bonded to the hydroxyl and aminomethyl groups, will be significantly deshielded, with a predicted chemical shift in the range of 70-75 ppm .

  • Bridgehead Carbons (C1, C4): These carbons are in a strained environment and are expected to have chemical shifts around 40-45 ppm .

  • Bridge Methylene Carbon (C6): The one-carbon bridge is typically shielded and should appear around 38-42 ppm .

  • Ethano Bridge Carbons (C3, C5): These carbons will likely have chemical shifts in the range of 30-35 ppm .

  • Aminomethyl Carbon (-CH₂NH₂): The carbon of the aminomethyl group is expected to have a chemical shift in the region of 45-50 ppm .

Comparative Analysis: The Flexible Analogue

To contextualize the predicted data, we will compare it to the experimental data for trans-2-aminocyclohexanol hydrochloride. This molecule features the same key functional groups but on a conformationally flexible cyclohexane ring. In its stable chair conformation, the substituents are expected to be in a diequatorial orientation to minimize steric strain.

Table 1: Comparison of NMR Data

Assignment 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol (Predicted) trans-2-Aminocyclohexanol·HCl (Experimental) *[1]Commentary on Differences
¹H NMR (ppm)
H-C-O~1.8-2.0 (part of multiplet)3.12-3.16The rigid bicyclic system locks the H-C-O proton into a specific orientation, while in the cyclohexane, this proton is axial and significantly deshielded.
H-C-N~2.5-2.8 (bridgehead)2.45-2.52In the bicyclic compound, the aminomethyl group is on a quaternary carbon. In the analogue, the proton is directly attached to the carbon bearing the amino group.
-CH₂-NH₂2.9-3.2 (AB quartet)N/AThe target compound has an additional methylene group.
Ring CH, CH₂1.5-2.8 (multiple multiplets)1.1-2.0 (multiple multiplets)The bicyclic protons are spread over a wider range due to fixed, strained bond angles. The cyclohexane protons fall into a more typical aliphatic range.
¹³C NMR (ppm)
C-O~70-75 (quaternary)~75The chemical shift of the carbon bearing the oxygen is similar, but the substitution pattern is different.
C-N~40-45 (bridgehead)~58The environment of the carbon attached to the nitrogen function is vastly different, leading to a significant chemical shift difference.
-CH₂-NH₂~45-50N/A
Ring CH, CH₂~30-45~24, 25, 32, 35The carbons of the bicyclo[2.1.1]hexane core are generally more deshielded due to ring strain compared to the cyclohexane carbons.

The comparison highlights how the rigid, strained framework of the bicyclo[2.1.1]hexane system significantly influences the electronic environment of the nuclei, leading to distinct chemical shifts compared to the more conventional cyclohexane system.

Experimental Protocols for NMR Characterization

To ensure the acquisition of high-quality, reproducible NMR data for compounds of this class, a standardized protocol is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 analysis analysis proc4->analysis Spectral Analysis & Structure Elucidation

Caption: A generalized workflow for acquiring and processing NMR spectra.

Detailed Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrum should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

    • A standard single-pulse experiment is used.

    • Key parameters include a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds.

    • Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

    • A wider spectral width (e.g., 220 ppm) is required.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using an appropriate software package.

    • The processing involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

    • For ¹H NMR spectra, the integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

This rigorous approach ensures that the obtained NMR data is accurate and reliable for structural elucidation and comparison. By understanding the predicted spectral features of novel scaffolds like 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol and comparing them with well-characterized analogues, researchers can confidently navigate the exciting and challenging terrain of modern drug discovery.

References

  • PubChem. Compound Summary for CID 12228413, (1R,2S)-2-aminocyclohexan-1-ol hydrochloride. [Online] Available at: [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 2-Substituted Bicyclo[2.1.1]hexan-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The bicyclo[2.1.1]hexane scaffold has emerged as a critical three-dimensional bioisostere for ortho- and meta-substituted benzene rings in modern d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.1.1]hexane scaffold has emerged as a critical three-dimensional bioisostere for ortho- and meta-substituted benzene rings in modern drug discovery, offering a pathway to escape from the "flatland" of aromatic systems and improve physicochemical properties.[1] This guide provides a comprehensive overview of the synthesis, crystallization, and comparative X-ray crystallographic analysis of 2-substituted bicyclo[2.1.1]hexan-2-ol derivatives. By understanding the subtle interplay between the C2-substituent and the resulting solid-state architecture, researchers can gain valuable insights for the rational design of novel therapeutics with enhanced properties. This document outlines detailed experimental protocols, presents a comparative analysis of crystallographic data, and explains the causality behind experimental choices, empowering researchers to leverage this valuable scaffold in their drug development programs.

Introduction: The Significance of the Bicyclo[2.1.1]hexane Scaffold

The rigid, non-planar structure of the bicyclo[2.1.1]hexane (BCH) core provides a unique conformational constraint that can improve metabolic stability, aqueous solubility, and target-binding affinity of drug candidates.[2] Specifically, 1,2-disubstituted BCHs have been successfully employed as saturated bioisosteres of ortho-substituted benzenes.[3] The introduction of a hydroxyl group at the C2 position, alongside another substituent, offers a key handle for further functionalization and for establishing crucial hydrogen-bonding interactions with biological targets. X-ray crystallography provides the definitive three-dimensional structure of these molecules, revealing precise bond lengths, angles, and intermolecular interactions that govern their solid-state properties and inform structure-activity relationship (SAR) studies.

Synthetic Strategies for 2-Substituted Bicyclo[2.1.1]hexan-2-ol Derivatives

The synthesis of 2-substituted bicyclo[2.1.1]hexan-2-ol derivatives typically proceeds through a common intermediate, bicyclo[2.1.1]hexan-2-one. This key intermediate can be accessed via several synthetic routes, with the intramolecular [2+2] photocycloaddition of 1,5-dienes being a prominent method.[4]

Synthesis of Bicyclo[2.1.1]hexan-2-one

A reliable method to synthesize the bicyclo[2.1.1]hexan-2-one precursor involves a SmI2-mediated pinacol coupling followed by an acid-catalyzed pinacol rearrangement.[5]

Experimental Protocol: Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones [5]

  • Pinacol Coupling: A solution of the corresponding 1,3-dione (1.0 equiv) in anhydrous THF is added to a solution of SmI2 (4.0 equiv) in THF at room temperature under an inert atmosphere. The reaction is stirred for 30 minutes.

  • Pinacol Rearrangement: To the crude bicyclic diol from the previous step, a solution of p-toluenesulfonic acid monohydrate (0.1 equiv) in acetonitrile is added. The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired 1-substituted bicyclo[2.1.1]hexan-2-one.

Synthesis of 2-Substituted Bicyclo[2.1.1]hexan-2-ols

With the ketone in hand, a variety of substituents can be introduced at the C2 position via nucleophilic addition reactions, such as Grignard or organolithium reagents.

Experimental Protocol: Synthesis of 2-Aryl-bicyclo[2.1.1]hexan-2-ol

  • Grignard Reaction: To a solution of bicyclo[2.1.1]hexan-2-one (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the corresponding aryl magnesium bromide (1.2 equiv) in THF is added dropwise.

  • Reaction Monitoring and Quenching: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with saturated aqueous NH4Cl.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the 2-aryl-bicyclo[2.1.1]hexan-2-ol.

Crystallization of 2-Substituted Bicyclo[2.1.1]hexan-2-ol Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The presence of the hydroxyl group provides a handle for hydrogen bonding, which can facilitate crystallization. A systematic approach to screening various crystallization conditions is recommended.

General Crystallization Workflow

The following workflow provides a structured approach to crystallizing novel bicyclo[2.1.1]hexan-2-ol derivatives.

Caption: General workflow for crystallization and X-ray analysis.

Recommended Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.[6]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, inducing crystallization.[7] Common solvent/anti-solvent pairs include DCM/pentane and ethyl acetate/hexane.

  • Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is allowed to cool slowly to room temperature, or below, to induce crystallization.[6]

Comparative Crystallographic Analysis

While a systematic study on a series of 2-substituted bicyclo[2.1.1]hexan-2-ol derivatives is not yet available in the literature, we can compile and compare data from related structures to provide valuable insights. The following table presents a comparison of key crystallographic parameters for representative bicyclo[2.1.1]hexane derivatives, including a hypothetical 2-phenyl-bicyclo[2.1.1]hexan-2-ol to illustrate the expected structural features.

Compound/DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Features & Intermolecular Interactions
1-Carboxy-bicyclo[2.1.1]hexane MonoclinicP2₁/c6.8510.239.87108.2Carboxylic acid dimer formation via hydrogen bonding.
1-Carboxy-2-phenyl-bicyclo[2.1.1]hexane MonoclinicP2₁/n11.547.6813.1295.6Hydrogen-bonded dimers; potential π-π stacking from phenyl rings.
Hypothetical: 2-Phenyl-bicyclo[2.1.1]hexan-2-ol MonoclinicP2₁/c~9-12~7-10~12-15~90-110O-H···O hydrogen bonding between hydroxyl groups forming chains or dimers. Potential C-H···π interactions involving the phenyl ring.
Hypothetical: 2-Methyl-bicyclo[2.1.1]hexan-2-ol OrthorhombicP2₁2₁2₁~7-10~8-12~10-1490O-H···O hydrogen-bonded chains. Absence of aromatic interactions leads to potentially different packing motifs compared to the phenyl derivative.

Note: The data for the hypothetical compounds are estimations based on related structures and are intended for illustrative purposes.

Influence of the 2-Substituent on Crystal Packing

The nature of the substituent at the C2 position is expected to have a profound impact on the crystal packing of these derivatives:

  • Hydrogen Bonding: The primary and most influential interaction will be the hydrogen bonds formed by the hydroxyl group. These can lead to the formation of chains, dimers, or more complex networks, which will be a dominant factor in the overall crystal packing.

  • Aromatic Substituents (e.g., Phenyl): The presence of an aromatic ring introduces the possibility of π-π stacking and C-H···π interactions. These weaker, yet significant, interactions can direct the packing of the molecules in the crystal lattice, often leading to more densely packed structures.

  • Alkyl Substituents (e.g., Methyl): Simple alkyl substituents will primarily influence packing through van der Waals interactions. The absence of strong directional interactions, other than the hydroxyl group's hydrogen bonding, may result in less predictable packing arrangements compared to their aromatic counterparts.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the key steps involved in determining the crystal structure of a 2-substituted bicyclo[2.1.1]hexan-2-ol derivative.

G cluster_0 Experimental Phase cluster_1 Computational Phase A Single Crystal Selection & Mounting B Data Collection on Diffractometer A->B Crystal quality check C Data Reduction & Integration B->C Raw diffraction images D Structure Solution (e.g., Direct Methods) C->D hkl file E Structure Refinement D->E Initial structural model F Validation & Analysis (CIF file generation) E->F Refined structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The X-ray crystallography of 2-substituted bicyclo[2.1.1]hexan-2-ol derivatives provides invaluable structural information for the design of novel drug candidates. While a comprehensive comparative study is still needed, the available data on related systems, coupled with established synthetic and crystallographic methodologies, offers a solid foundation for researchers in this field. The interplay between the hydroxyl group's hydrogen-bonding capabilities and the steric and electronic nature of the C2-substituent dictates the final solid-state architecture. A systematic approach to synthesis, crystallization, and structural analysis will undoubtedly accelerate the development of next-generation therapeutics based on this promising three-dimensional scaffold.

References

  • Crystal structure analysis and sublimation thermodynamics of bicyclo derivatives of a neuroprotector family. (2014). PubMed. Available at: [Link]

  • Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. (n.d.). PMC. Available at: [Link]

  • Hsu, C.-W., et al. (2024). Synthesis of 2‐Substituted Bicyclo[2.1.1]Hexan‐1‐ols via SmI2‐Mediated Reductive Cyclization Reactions. ResearchGate. Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • How to Grow Crystals. (n.d.). Available at: [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Herter, L., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. (n.d.). PMC. Available at: [Link]

  • Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science. Available at: [Link]

  • Bicyclo[2.1.1]hexan-2-ol, 2-ethenyl-. (n.d.). PubChem. Available at: [Link]

  • (2R)-bicyclo[2.1.1]hexan-2-ol. (n.d.). PubChem. Available at: [Link]

  • Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. (2025). Organic Letters. Available at: [Link]

  • Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. (2025). PMC. Available at: [Link]

  • Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. (2025). ResearchGate. Available at: [Link]

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. (2023). RSC Publishing. Available at: [Link]

  • Herter, L., et al. (2026). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ResearchGate. Available at: [Link]

  • Bicyclo[2.1.1]hexane. (n.d.). NIST WebBook. Available at: [Link]

  • Preparation of spherically agglomerated crystals of aminophylline. (n.d.). Available at: [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023). Nature Chemistry. Available at: [Link]

  • Paul, S., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Semantic Scholar. Available at: [Link]

  • Comparative study of the X-ray crystallography temperature, synthesis method, optical properties, NCI-RDG, and Hirshfeld surface. (n.d.). Scientia Iranica. Available at: [Link]

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. (n.d.). Chemical Science. Available at: [Link]

Sources

Comparative

The Bicyclo[2.1.1]hexane Scaffold: A Comparative Guide to In Vitro Metabolic Stability

In the relentless pursuit of novel therapeutics with improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] The bicyclo[2.1.1]hexane (BCH) core has emerged as a promising saturated bioisostere for ortho- and meta-substituted phenyl rings, offering a unique conformational rigidity that can enhance target engagement and optimize physicochemical properties.[2][3] This guide provides a comprehensive comparison of the in vitro metabolic stability of BCH-containing compounds, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

The Rationale for Bioisosteric Replacement: Beyond Flatland

The phenyl ring, while a cornerstone of medicinal chemistry, often introduces metabolic liabilities. Aromatic rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[2] Saturated bioisosteres like the BCH scaffold are designed to mimic the exit vectors of substituted phenyl rings while presenting a non-aromatic, sp³-rich core that can fundamentally alter a molecule's metabolic fate.[3][4] The rigid structure of the BCH scaffold can also improve binding affinity and selectivity by locking the molecule in a more favorable conformation for its biological target.[4]

The decision to replace a phenyl ring with a BCH scaffold is rooted in the quest for superior drug-like properties. This substitution can influence a range of parameters, including:

  • Solubility: Increased sp³ character often correlates with improved aqueous solubility.[5]

  • Lipophilicity: BCH analogs can exhibit reduced lipophilicity compared to their aromatic counterparts.[6]

  • Metabolic Stability: The primary focus of this guide, this property is highly dependent on the specific chemical context, as we will explore.

Comparative Analysis of In Vitro Metabolic Stability

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. In vitro assays using human liver microsomes (HLM) are a standard industry practice to assess Phase I metabolic liabilities, primarily mediated by CYP enzymes. The intrinsic clearance (CLint) is a key parameter derived from these assays, with lower values indicating greater metabolic stability.

The impact of incorporating a BCH scaffold on metabolic stability is not always straightforward and is highly dependent on the surrounding molecular architecture.[6][7] In some cases, the BCH moiety can act as a metabolic shield, blocking oxidation at or near the site of substitution. In other instances, the scaffold itself can become a site of metabolism.

Case Studies: BCH Scaffolds vs. Phenyl Rings

Here, we compare the in vitro metabolic stability of several compounds where an ortho-substituted phenyl ring was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane core. The data is presented as intrinsic clearance (CLint) in human liver microsomes.

Parent Compound Parent CLint (μL/min/mg) BCH Analog BCH Analog CLint (μL/min/mg) Outcome of BCH Substitution Reference
Conivaptan31BCH-Conivaptan12Improved Stability [6][7]
Boscalid26BCH-Boscalid29Slightly Decreased Stability[6][7]
Fluxapyroxad28BCH-Fluxapyroxad35Decreased Stability[3]
Lomitapidet₁/₂ data indicates decreased stabilityBCH-Lomitapidet₁/₂ data indicates decreased stabilityDecreased Stability [6][7]
Bixafent₁/₂ data indicates decreased stabilityBCH-Bixafent₁/₂ data indicates decreased stabilityDecreased Stability [6][7]

Note: For Lomitapide and Bixafen, the original data was presented as half-life (t₁/₂), which showed a two- to three-fold decrease in stability for the BCH analogs.[6][7]

As the data illustrates, the replacement of a phenyl ring with a BCH scaffold can have varied effects. In the case of Conivaptan, a significant improvement in metabolic stability was observed.[6][7] However, for the agrochemicals Boscalid and Fluxapyroxad, and the pharmaceutical Lomitapide, the introduction of the BCH core led to a decrease in metabolic stability.[3][6][7] This highlights the importance of empirical testing for each new chemical series, as the overall metabolic profile is a result of the interplay of the entire molecular structure with metabolizing enzymes.

Potential Metabolic Pathways of the Bicyclo[2.1.1]hexane Scaffold

While specific metabolite identification studies for a wide range of BCH-containing drugs are not yet prevalent in the literature, we can infer likely metabolic pathways based on the well-established principles of drug metabolism for saturated carbocycles. The primary route of metabolism for such scaffolds is oxidation, catalyzed by cytochrome P450 enzymes.[8]

Hydroxylation of unactivated C-H bonds is a common metabolic transformation.[8] In the case of the bicyclo[2.1.1]hexane core, the bridgehead carbons and the methylene bridges present potential sites for hydroxylation. The regioselectivity of this oxidation will be influenced by the steric and electronic environment imposed by the substituents on the scaffold.

Logical Relationship of Metabolic Oxidation

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism BCH_Drug BCH-containing Drug CYP450 Cytochrome P450 Enzymes BCH_Drug->CYP450 Substrate Binding Hydroxylated_Metabolite Hydroxylated Metabolite(s) CYP450->Hydroxylated_Metabolite Oxidation (Hydroxylation) UGTs UGTs, SULTs, etc. Hydroxylated_Metabolite->UGTs Substrate for Conjugation Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Excretion Excretion Conjugated_Metabolite->Excretion Increased Water Solubility Facilitates Elimination UGTs->Conjugated_Metabolite Conjugation Reaction

Caption: Generalized metabolic pathway for BCH-containing compounds.

Experimental Protocols

Accurate and reproducible in vitro metabolic stability data is paramount for making informed decisions in drug discovery. Below are detailed, step-by-step protocols for assessing the metabolic stability of bicyclo[2.1.1]hexane-containing compounds using human liver microsomes and hepatocytes.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay is a high-throughput method to evaluate Phase I metabolic stability.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compound (BCH-containing molecule)

  • Positive control compounds (e.g., Dextromethorphan, Verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Quenching solution: Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), then dilute with phosphate buffer to the final desired concentration (typically 1 µM). The final organic solvent concentration should be low (<1%) to avoid inhibiting enzymatic activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsomal solution (final protein concentration typically 0.5 mg/mL) to the wells of a 96-well plate.

    • Add the test compound or control compound solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative controls (time zero).

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the reaction mixture to a collection plate containing 3-5 volumes of the ice-cold acetonitrile quenching solution with an internal standard.

    • The 0-minute time point sample is taken immediately after the addition of the NADPH solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL) * 1000

HLM Stability Assay Workflow

Start Start Prepare_Reagents Prepare Reagents (Microsomes, Compound, NADPH) Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Time_Points Quench Quench Reaction (Ice-cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate End End Calculate->End

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound (BCH-containing molecule)

  • Positive control compounds (e.g., 7-hydroxycoumarin for Phase II, midazolam for Phase I)

  • Quenching solution: Ice-cold acetonitrile with an internal standard

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Preparation and Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Plate the hepatocytes in collagen-coated plates at an appropriate density and allow them to attach for a few hours in a 37°C, 5% CO₂ incubator.

  • Incubation:

    • Prepare the test and control compound solutions in pre-warmed incubation medium.

    • Remove the plating medium from the attached hepatocytes and add the compound-containing medium to initiate the assay.

    • Incubate the plates at 37°C with 5% CO₂.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the incubation in replicate wells by adding the ice-cold acetonitrile quenching solution.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described in the HLM assay protocol.

  • Data Analysis:

    • The data analysis for calculating the half-life and intrinsic clearance is similar to the HLM assay, with the CLint value being normalized to the number of hepatocytes (e.g., µL/min/10⁶ cells).

Conclusion and Future Perspectives

The bicyclo[2.1.1]hexane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing novel, three-dimensional drug candidates. As this guide demonstrates, replacing a traditional phenyl ring with a BCH core can have a profound, albeit not always predictable, impact on a compound's in vitro metabolic stability. While in some instances stability is enhanced, in others it is diminished, underscoring the necessity for empirical evaluation within each chemical series.

The provided protocols offer a robust framework for conducting these critical in vitro assessments. Future work in this area should focus on detailed metabolite identification studies to elucidate the specific sites of metabolic attack on the BCH scaffold. A deeper understanding of these metabolic pathways will enable more rational design of next-generation BCH-containing compounds with optimized pharmacokinetic profiles, ultimately accelerating the discovery of safer and more effective medicines.

References

  • Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092-14099. Available from: [Link]

  • Groves, J. T. (2016). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Journal of Biological Chemistry, 291(33), 16899-16907. Available from: [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 844-851. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Semantic Scholar. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available from: [Link]

  • RSC Publishing. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. Available from: [Link]

  • American Chemical Society. (n.d.). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Available from: [Link]

  • American Chemical Society. (n.d.). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Available from: [Link]

  • Stepan, A. F., et al. (2021). Late-Stage Saturation of Drug Molecules. Journal of the American Chemical Society, 143(16), 6086-6094. Available from: [Link]

Sources

Validation

Comparative vector analysis of bicyclo[2.1.1]hexane and cyclopentane

Executive Summary In the optimization of saturated heterocycles, the cyclopentane ring is a ubiquitous scaffold, ranking as the 18th most common ring in FDA-approved drugs. However, its utility is frequently compromised...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of saturated heterocycles, the cyclopentane ring is a ubiquitous scaffold, ranking as the 18th most common ring in FDA-approved drugs. However, its utility is frequently compromised by conformational flexibility (pseudorotation between envelope and half-chair conformers), which incurs an entropic penalty upon binding and exposes multiple methylene sites to metabolic oxidation (CYP450).

Bicyclo[2.1.1]hexane (BCH) has emerged as a superior, rigidified bioisostere. Specifically, 2,5-disubstituted bicyclo[2.1.1]hexanes act as conformationally locked mimics of 1,3-disubstituted cyclopentanes .[1] This guide provides a technical vector analysis, physicochemical comparison, and experimental protocols for transitioning from cyclopentane to BCH scaffolds in drug discovery.

Geometric & Vector Analysis

The primary driver for replacing cyclopentane with BCH is vector rigidity . While cyclopentane allows substituents to sweep through a range of dihedral angles, BCH locks these vectors into a distinct "book-shape" geometry.

Conformational Dynamics
  • Cyclopentane: Exists in a dynamic equilibrium. The energy barrier between the envelope and half-chair conformations is low (<1 kcal/mol), resulting in a "floppy" scaffold. Substituents at the 1,3-positions can adopt pseudo-diaxial or pseudo-diequatorial orientations depending on the ring pucker.

  • Bicyclo[2.1.1]hexane: The methylene bridge (C5/C6) locks the C1-C4 boat-like cyclohexane conformation. This creates a defined distance and angle between substituents, effectively "freezing" the bio-active conformation of a corresponding cyclopentane.

Vector Overlay Data

The following table summarizes the geometric relationship between the two scaffolds, specifically comparing the 2,5-BCH system to the 1,3-cyclopentane system (based on crystallographic and DFT data).

Parameter1,3-Disubstituted Cyclopentane2,5-Disubstituted Bicyclo[2.1.1]hexaneImpact
Conformation Flexible (Envelope/Half-Chair)Rigid (Locked Boat/Book)BCH reduces entropic penalty of binding (

).
C-C Bond Distance ~1.54 Å (Average)1.56 Å (Bridgehead-Bridge)Minimal impact on bond lengths.
Substituent Angle (

)
Variable (109° - 140° sweep)Fixed (~118° projected)BCH mimics the anti-conformation of cyclopentane.
Exit Vector Alignment PromiscuousDefinedBCH improves selectivity by preventing "induced fit" in off-target proteins.
Vector Analysis Workflow

The following diagram illustrates the computational logic for assessing vector fidelity between a lead (cyclopentane) and a mimic (BCH).

VectorAnalysis Input Input: Lead Molecule (Cyclopentane Core) ConfSearch Conformational Search (PM6/DFT) Input->ConfSearch BioActive Identify Bioactive Conformer ConfSearch->BioActive Lowest Energy Overlay Vector Overlay (2,5-BCH vs 1,3-CP) BioActive->Overlay Align Substituents RMSD Calculate RMSD (Exit Vectors) Overlay->RMSD Decision Go/No-Go Decision RMSD->Decision RMSD < 0.5 Å

Figure 1: Computational workflow for validating BCH as a vector mimic. The critical step is overlaying the exit vectors of the 2,5-BCH onto the specific bioactive conformer of the 1,3-cyclopentane.

Physicochemical & Metabolic Profile[2][3]

Beyond geometry, the BCH scaffold alters the physicochemical landscape of the molecule.

Metabolic Stability (Microsomal Stability)

Cyclopentane rings are notorious for oxidative metabolism . The secondary carbons (CH2) are electronically similar and accessible, leading to indiscriminate hydroxylation by CYP450 enzymes.

  • BCH Advantage: The bridgehead protons (C1/C4) are tertiary and chemically distinct. While tertiary C-H bonds are usually reactive, the strain of the bicyclic system and the steric bulk of the bridge often retard oxidation rates compared to the open methylene chains of cyclopentane.

  • Experimental Note: In comparative studies (e.g., Conivaptan analogs), BCH substitution has shown up to a 2-fold increase in intrinsic clearance (

    
    ) stability in human liver microsomes (HLM) compared to flexible cycloalkanes.
    
Lipophilicity and Solubility
PropertyTrend (Cyclopentane

BCH)
Mechanism
LogP (Lipophilicity) Neutral / Slight DecreaseBCH is more compact (lower surface area) but retains high hydrocarbon character.
Solubility IncreasedThe "3D-ness" of BCH disrupts crystal lattice packing energy more effectively than the flatter cyclopentane envelope, improving aqueous solubility.
sp3 Character MaintainedUnlike phenyl bioisosteres (which flatten the molecule), BCH retains high

, correlating with better clinical success rates.

Experimental Protocols

Synthesis of 2,5-Disubstituted Bicyclo[2.1.1]hexane

Rationale: Accessing the 2,5-substitution pattern (critical for 1,3-cyclopentane mimicry) is more challenging than the 1,2-pattern.[1] The following protocol utilizes a photochemical [2+2] cycloaddition, the gold standard for this scaffold.

Protocol: Photochemical [2+2] Cycloaddition

  • Reagents: 2-substituted-1,5-hexadiene precursor, Acetophenone (sensitizer), Acetonitrile (solvent).

  • Setup: Quartz reaction vessel, Mercury vapor lamp (UV source).

  • Procedure:

    • Dissolve the diene (1.0 equiv) and Acetophenone (0.2 equiv) in degassed Acetonitrile (0.05 M).

    • Irradiate at

      
       nm for 4–12 hours. Monitor by TLC/NMR for disappearance of alkene protons.
      
    • Critical Step: Maintain temperature

      
       using a water-cooled jacket to prevent polymerization.
      
  • Workup: Evaporate solvent. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    
    -NMR must show disappearance of vinylic protons (5.0–6.0 ppm) and appearance of bridgehead protons (2.0–3.0 ppm).
    
Microsomal Stability Assay (Comparative)

Rationale: To quantifiably demonstrate the metabolic superiority of BCH over cyclopentane.

Protocol Steps:

  • Preparation: Prepare 10 mM stock solutions of the Cyclopentane analog (Control) and BCH analog (Test) in DMSO.

  • Incubation:

    • Dilute to 1

      
       in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min into cold Acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Decision Framework: When to Use BCH?

Use the following logic flow to determine if your project should transition from Cyclopentane to Bicyclo[2.1.1]hexane.

DecisionTree Start Current Scaffold: 1,3-Disubstituted Cyclopentane Q1 Is the molecule metabolically labile? Start->Q1 Q2 Is the bioactive conformation known? Q1->Q2 Yes Action_Stay Maintain Cyclopentane (Or try 1,3-cyclobutane) Q1->Action_Stay No (If potent) Q3 Does the bound state match the 'Anti' conformation? Q2->Q3 Yes Action_Model Perform Vector Analysis (See Figure 1) Q2->Action_Model No Action_BCH PRIORITY SYNTHESIS: 2,5-BCH Analog Q3->Action_BCH Yes Q3->Action_Stay No (Syn required)

Figure 2: Decision matrix for scaffold hopping. BCH is most effective when the target requires an 'anti' substituent orientation and increased metabolic stability.

References

  • Paul, S., Adelfinsky, D., & Brown, M. K. (2023).[2][3] "2,5-Disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants." Chemical Science, 14, 8070–8075.[2] Link

  • Denisenko, A., et al. (2023).[4][5][6][7] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science, 14, 14092-14099.[6] Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Now?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Levterov, V. V., et al. (2018). "Synthesis of Bicyclo[2.1.1]hexanes: A New Class of Saturated Bioisosteres." Journal of Organic Chemistry. Link

Sources

Comparative

Comparative Guide: NMR Shifts of Bicyclo[2.1.1]hexane Bridgehead Carbons

This guide provides an in-depth technical analysis of the H and C NMR chemical shifts of bicyclo[2.1.1]hexane bridgehead carbons , contrasting them with relevant bioisosteres like bicyclo[1.1.1]pentane and bicyclo[2.2.1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H and 

C NMR chemical shifts of bicyclo[2.1.1]hexane bridgehead carbons
, contrasting them with relevant bioisosteres like bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane (norbornane).

Executive Summary

Bicyclo[2.1.1]hexane is increasingly utilized in drug discovery as a saturated bioisostere for ortho-substituted benzenes. Its unique "book-like" geometry creates distinct magnetic environments for its bridgehead and bridge carbons. This guide characterizes the NMR signature of the bridgehead carbons (C1/C4), distinguishing them from the ethano-bridge (C2/C3) and methano-bridge (C5/C6) signals.

Key Insight: The bridgehead carbons of bicyclo[2.1.1]hexane exhibit a chemical shift intermediate between the highly strained bicyclo[1.1.1]pentane and the relaxed bicyclo[2.2.1]heptane, reflecting a gradient of


-character and ring strain.

Comparative Data Analysis

The following table synthesizes experimental chemical shift data for the parent hydrocarbons. Note the dramatic shielding of the bridgehead carbon in the highly strained [1.1.1] system compared to the [2.1.1] and [2.2.1] systems.

Table 1: Bridgehead vs. Bridge Chemical Shifts (ppm in CDCl )
StructureStrain Energy (kcal/mol)Bridgehead

C (

)
Bridgehead

H (

)
Bridge

C (

)
Bridge

H (

)
Bicyclo[1.1.1]pentane ~654.0 – 10.0 ~2.5050.0 – 55.0~1.90
Bicyclo[2.1.1]hexane ~4039.0 – 42.0 ~2.20 – 2.4026.0 (2-bridge)38.0 (1-bridge)1.30 – 1.600.80 – 1.00
Bicyclo[2.2.1]heptane ~2636.8 2.2030.1 (2-bridge)38.7 (1-bridge)1.10 – 1.50
  • Bicyclo[1.1.1]pentane: The bridgehead carbon is exceptionally shielded (

    
     ~4-10 ppm) due to the high 
    
    
    
    -character of the C-H bond and the "inverted" geometry of the bridgehead-bridgehead bond.
  • Bicyclo[2.1.1]hexane: The bridgehead shift (

    
     ~40 ppm) normalizes closer to typical alkane values but remains distinct due to the rigidity of the cyclobutane rings.
    
  • Bicyclo[2.2.1]heptane: The bridgehead (

    
     36.8 ppm) is well-characterized, serving as the standard reference for bridged systems.
    

Detailed Spectral Analysis of Bicyclo[2.1.1]hexane

Structural Assignments

The bicyclo[2.1.1]hexane skeleton possesses


 symmetry (for the unsubstituted parent).
  • C1/C4 (Bridgehead): Equivalent. Quaternary-like in connectivity but tertiary in substitution.

  • C2/C3 (Ethano-bridge): The "wings" of the book. These carbons are part of the two cyclobutane rings.

  • C5/C6 (Methano-bridge): The "spine" of the book. This carbon is often the most shielded proton environment due to anisotropy from the C-C bonds of the wings.

Substituent Effects (Derivatives)

When functionalized at the bridgehead (C1), the symmetry breaks, and shifts change predictably.

  • 1-Phenylbicyclo[2.1.1]hexane:

    • C1 (Bridgehead): Deshields to ~59.2 ppm (alpha-effect of phenyl).

    • C4 (Bridgehead): Remains near ~38-40 ppm .

    • H-Bridgehead: The remaining bridgehead proton (H4) typically resonates at 2.65 ppm .

  • 1-Aza-bicyclo[2.1.1]hexane (Derivatives):

    • Nitrogen insertion deshields adjacent carbons significantly (

      
       > 60 ppm).
      

Mechanistic Insights & Causality

Strain and Hybridization

The chemical shifts are governed by the fractional


-character  of the C-H bonds.
  • Rule: As ring strain increases, the C-C bonds utilize more ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -character to accommodate the tighter angles (e.g., ~60° in cyclopropane/strained bridges). Consequently, the C-H bonds gain 
    
    
    
    -character.
  • Effect: Higher

    
    -character in C-H bonds generally leads to larger 
    
    
    
    coupling constants and often increased shielding (upfield shifts) for Carbon-13 in specific geometries (like the bridgehead of [1.1.1]pentane).
Gamma-Gauche Effect

In bicyclo[2.1.1]hexane, the "2-bridge" carbons (C2/C3) experience steric compression relative to the "1-bridge" (C5), influencing their relative shifts. The bridgehead carbons sit at the nexus of these effects, integrating the magnetic anisotropy of both the cyclobutane and cyclopentane subunits.

Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition for Strained Rings
  • Solvent: CDCl

    
     (Standard).[1] For volatile parents (like bicyclo[1.1.1]pentane), use C
    
    
    
    D
    
    
    or sealed tubes to prevent evaporation.
  • Concentration: 10–20 mg per 0.6 mL solvent.

  • Pulse Sequence:

    • 
      H:  30° pulse angle, 1s relaxation delay (d1).
      
    • 
      C:  Power-gated decoupling (e.g., zgpg30), d1 = 2.0s.
      
    • DEPT-135: Critical for distinguishing the CH (bridgehead) from CH

      
       (bridge) signals.
      
      • Bridgehead (CH): Positive phase (Up).

      • Bridge (CH

        
        ):  Negative phase (Down).
        
Protocol 2: Assignment Workflow
  • Acquire 1D Proton: Identify the integration ratio (2:4:4 for parent).

  • Acquire HSQC: Correlate protons to carbons.

    • Check: Does the carbon at ~40 ppm correlate to the proton at ~2.2 ppm? -> Bridgehead Confirmed.

  • Acquire COSY: Verify the connectivity between the Bridgehead H and the Bridge H (W-coupling is often observed in rigid bicyclic systems).

Visualizations

Figure 1: Structural Hierarchy and Chemical Shift Trends

This diagram illustrates the relationship between ring strain and the bridgehead carbon chemical shift.

G cluster_0 High Strain / High s-character cluster_1 Intermediate Strain cluster_2 Relaxed / Normal BCP Bicyclo[1.1.1]pentane Bridgehead C: ~5-10 ppm (Shielded) BCH_211 Bicyclo[2.1.1]hexane Bridgehead C: ~40 ppm (Deshielded) BCP->BCH_211 Decreasing Strain Increasing p-character in C-H Norbornane Bicyclo[2.2.1]heptane Bridgehead C: ~36.8 ppm (Standard) BCH_211->Norbornane Normalization of Geometry

Caption: Correlation between ring strain and bridgehead


C chemical shift across bicyclic series.
Figure 2: Assignment Logic Flow

A decision tree for assigning the C1/C4 bridgehead signals in substituted bicyclo[2.1.1]hexanes.

Logic Start Unknown Bicyclo[2.1.1]hexane Derivative Step1 Run DEPT-135 / HSQC Start->Step1 Decision Signal Phase? Step1->Decision CH_Signal CH (Positive/Up) Possible Bridgehead Decision->CH_Signal CH2_Signal CH2 (Negative/Down) Bridge Carbon Decision->CH2_Signal Check_Shift Chemical Shift Range? CH_Signal->Check_Shift Range_35_45 35-45 ppm Likely Unsubst. Bridgehead Check_Shift->Range_35_45 Range_55_70 55-70 ppm Substituted Bridgehead (e.g., -Ph, -N, -O) Check_Shift->Range_55_70

Caption: Workflow for distinguishing bridgehead carbons from bridge methylenes using DEPT and chemical shift logic.

References

  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo[2.1.1]hexane Derivatives. Journal of the American Chemical Society, 84(9), 1594–1597. Link

  • Stothers, J. B., & Tan, C. T. (1977).

    
    C nuclear magnetic resonance studies. 64. The 
    
    
    
    C spectra of a variety of bicyclo[3.2.1]octanols... and bicyclo[2.1.1] systems. Canadian Journal of Chemistry, 55(6), 841–848. Link
  • Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092–14099. Link

  • Wiberg, K. B., & McMurdie, N. (1991). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Journal of the American Chemical Society.
  • Lippmaa, E., Pehk, T., & Belikova, N. A. (1976). Carbon-13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives.[2] Organic Magnetic Resonance, 8(2), 74–79. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol

The structure of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, featuring a strained bicyclic system, a primary amine, and a tertiary alcohol, necessitates a cautious approach to its disposal. The amino group can impart corros...

Author: BenchChem Technical Support Team. Date: February 2026

The structure of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, featuring a strained bicyclic system, a primary amine, and a tertiary alcohol, necessitates a cautious approach to its disposal. The amino group can impart corrosive properties, while the alcohol functional group suggests potential flammability. The overall principle is to treat this compound as hazardous chemical waste.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Given the functional groups present, 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol should be handled with the assumption that it may be flammable, corrosive, and potentially harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential vapors that could cause serious eye irritation or damage.[1][2][3]
Hand Protection Nitrile or other chemically resistant glovesProvides a barrier against skin contact, which could lead to irritation or absorption of the chemical.[1][4]
Body Protection A standard laboratory coatProtects clothing and skin from accidental spills.[1]
II. Spill Management

Accidents happen. A well-defined spill response plan is crucial for mitigating risks.

In case of a spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.[2][3]

  • Contain: For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the substance.[5][6] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbent material into a designated, sealable container for hazardous waste.[2][6] Use non-sparking tools if the compound is determined to be flammable.[4][5][6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials and rinsate as hazardous waste.[1]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

III. Disposal Protocol: A Step-by-Step Approach

The cardinal rule for the disposal of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol is: Do not discharge it down the drain or into the environment. [1][4] This compound must be managed as hazardous waste through a licensed disposal service.

The following workflow diagram illustrates the decision-making process and steps for proper disposal.

DisposalWorkflow start Start: Have 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol Waste waste_collection 1. Waste Segregation & Collection start->waste_collection labeling 2. Container Labeling waste_collection->labeling storage 3. Secure Temporary Storage labeling->storage pickup 4. Schedule Waste Pickup storage->pickup decontamination 5. Decontaminate Empty Containers pickup->decontamination end End: Compliant Disposal decontamination->end

Caption: Disposal workflow for 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealable container for waste 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol.[1]

  • The container must be made of a material compatible with the chemical.

  • Crucially, do not mix this waste with other waste streams, such as halogenated solvents or strong acids, unless explicitly permitted by your institution's EHS office.[1][7][8]

Step 2: Container Labeling

  • Clearly label the waste container with "Hazardous Waste."[1]

  • Include the full chemical name: "2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol."

  • Add any other information required by your local regulations and institutional policies.

Step 3: Secure Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA).[9]

  • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[4][6]

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[7]

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[1][10]

Step 5: Decontamination of Empty Containers

  • Empty containers that held 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol must be decontaminated before being discarded as non-hazardous waste.

  • Thoroughly triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[8][11]

  • The rinsate from all rinses must be collected and disposed of as hazardous waste along with the chemical.[1][7][11]

  • After decontamination, deface or remove the original label.[7][11] The container can then be disposed of according to your institution's guidelines for non-hazardous laboratory waste.[1]

IV. First Aid Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][2][3][4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
V. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, where specific disposal data is scarce, a conservative approach based on established principles is essential. By adhering to the procedures outlined in this guide—from wearing appropriate PPE to proper waste segregation and professional disposal—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and EHS office for guidance.

References

  • SDS US - CRC Industries. CRC Industries. Available at: [Link]

  • 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol hydrochloride. PubChem. Available at: [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Bicyclo[2.1.1]hexan-2-ol, 2-ethenyl-. PubChem. Available at: [Link]

  • Hazardous Waste Disposal Guide - Northwestern University. Northwestern University Research Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center. Available at: [Link]

  • Hazardous Waste Disposal Guide - Northwestern University. Northwestern University Office for Research Safety. Available at: [Link]

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Handling

Personal protective equipment for handling 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol

Definitive Safety Protocol: Handling 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling Hazard Identification: A Structurally-Informed Assess...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Safety Protocol: Handling 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

Hazard Identification: A Structurally-Informed Assessment

The primary reactive centers of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol are the primary aminomethyl group (-CH₂NH₂) and the tertiary alcohol (-OH). The strained bicyclo[2.1.1]hexane core is relatively stable but the exocyclic functional groups dictate the compound's primary hazards.

Based on extensive data for similar small molecule amines and aminoalcohols, the following hazards should be assumed:

  • Severe Skin Corrosion and Burns: Primary amines are frequently corrosive and can cause severe skin burns upon contact.[1][2][3][4][5]

  • Serious Eye Damage: Direct contact with droplets or aerosols can cause irreversible eye damage.[1][3][4][5][6]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.

  • Harmful if Swallowed or Absorbed: The compound may be toxic if it enters the bloodstream through ingestion or dermal absorption.[1][7]

The Risk Assessment & Control Workflow

Effective laboratory safety is not merely a checklist of equipment; it is a dynamic process of hazard identification, risk evaluation, and control implementation. The selection of Personal Protective Equipment (PPE) is a critical final step that follows the implementation of primary engineering controls.

Risk_Assessment_Workflow cluster_0 Planning & Assessment cluster_1 Implementation of Controls cluster_2 Operational Cycle A Identify Compound (2-(Aminomethyl)bicyclo [2.1.1]hexan-2-ol) B Assess Hazards by Analogy (Corrosive, Irritant, Toxic) [Ref: Amines, Aminoalcohols] A->B C Evaluate Exposure Routes (Dermal, Ocular, Inhalation) B->C D Primary Engineering Control (Chemical Fume Hood) C->D E Select Personal Protective Equipment (Gloves, Goggles, Coat, Apron) D->E F Implement Safe Work Procedures (Handling, Disposal) E->F G Conduct Experiment F->G H Review & Refine Protocol G->H H->A For New Experiments

Caption: Risk assessment workflow for handling novel chemical entities.

Primary Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the primary method for exposure mitigation must be established.

Chemical Fume Hood: All handling of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[8] This is the most critical step to prevent respiratory exposure to any aerosols or potential vapors.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect from direct contact in the event of a spill or splash. The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection

Due to the high risk of severe eye damage, protection must be comprehensive.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are required to protect against splashes from any angle.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during transfers of larger volumes (>50 mL) or when reacting the material under pressure or with vigorous agitation.[6][9]

Hand Protection

The selection of appropriate gloves is critical due to the presumed corrosive nature of the amine functional group. Standard thin nitrile gloves are often inadequate for direct or prolonged contact with corrosive amines and should not be relied upon for primary protection.[6]

Glove MaterialSplash ProtectionImmersion / Extended UseRationale
Nitrile (Disposable) FairNot RecommendedSuitable for incidental contact only. Must be changed immediately upon any sign of contamination. Provides poor resistance to many corrosive chemicals.[6][9]
Neoprene GoodRecommendedOffers good resistance to a broad range of chemicals including acids, bases, and alcohols. Provides better protection against corrosive amines than nitrile.[10]
Butyl Rubber Very GoodHighly RecommendedProvides excellent resistance to a wide variety of corrosive chemicals, including many amines and alcohols.[10]

Operational Directive: For tasks with a high risk of exposure, such as cleaning up spills or initial transfers, double-gloving with a disposable nitrile inner glove and a heavier-duty neoprene or butyl outer glove is the recommended best practice. Always consult the glove manufacturer's specific chemical resistance data before use.[11]

Body Protection
  • Laboratory Coat: A standard, long-sleeved lab coat must be worn and fully buttoned.

  • Chemical-Resistant Apron: A rubber or neoprene apron worn over the lab coat is required when handling quantities greater than 100 mL or when a significant splash hazard exists.[6][8]

  • Full-Body Protection: For large-scale operations, chemical-resistant coveralls may be necessary.

  • Footwear: Fully enclosed, liquid-resistant shoes are mandatory.

Operational and Disposal Plan

Safe Handling and Emergency Procedures
  • Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.

  • Transfers: Conduct all transfers of the material within a chemical fume hood. Use appropriate tools (e.g., spatulas, cannulas) to avoid generating dust or aerosols.

  • Skin/Eye Contact:

    • Skin: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3][4]

    • Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][12]

  • Spill Response: For a small spill (<100 mL) inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it into a sealed container, and treat as hazardous waste.

Waste Disposal Protocol

Proper disposal is critical to ensure regulatory compliance and environmental safety.

  • Waste Segregation: All waste containing 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12] Do not mix with other waste streams.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health & Safety (EHS) department.[12]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and pipette tips, must be disposed of in the designated solid hazardous waste container.[8]

  • Container Decontamination: Empty containers that held the material must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[12]

  • Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal by a licensed contractor.[12][13]

References

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  • Glove Guide - Chemical Compatibility. University of South Florida [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE3648HczXn-OGhBXdrYrWWVLZM1FlRPIHBjQqRcScI1oNkDk2q_XdDtAf1SCp5-gSUoNSSctWqDv0fPm1eN4zDD5ezFGQkpQMRmvFMDS10UQ5GyAdy-bVckrDSNCHfmKT6TUio1l-SbGM8Vd4PA7flL6hfEKs-syqcltTNYV-ymtRtQciSvTYzFdxoU3g6tA=]
  • SAFETY DATA SHEET - Unnamed Compound. Sigma-Aldrich [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpxX2CpTkWBcT9XRgrazC2stYykqnGLJ-HwshQAuGxjF8dT-Vz55s35ec0Nm7BuDwPLdHQfGQTLqlR33Tj6xmoGPO12uQzo0zsugfzPJFPKnWTsZPDAQHu5anciRsizW48AIztPGJQUWWVmijle88=]
  • Chemical Resistance Guide for Gloves – Quick Tips. BHHC Safety Center [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdXZklORx9-Ya39uQ-2lVRvLaQP0XGx58E6ViXGEdTuKcabOgQoFoojWK5yD5Fj7VWoBk1wDAb2DyKAuwBZt-sVc1XjrpdybwBEMYtv9YvVwCQcE5u9oATiOpUihtE86tr4zDwvFYnPhLKIAn0K2yqtpd9hlKLKLcFKipmAF_eanqUHfQ5Og5B6Pc1iALtm8g4]
  • SAFETY DATA SHEET - 1,3-Bis(aminomethyl)cyclohexane. FUJIFILM Wako Chemicals [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkmSrNwXuKgsc6QPCzSz8nTxf4X5cSJFR63azBy307gAStVLcJi2EXpFxNiCFh0jkCxvqEZQIFs5mysm4M3MLi00mTKVcbw2INxa4yDVTOwMtwYe8qk6WUrMcFleBSwFVsVPPtVVweuiOQ_K7f2P95RtNtORjiOg==]
  • SAFETY DATA SHEET - 2-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. Enamine [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbz_fbRAQO_fNEQMg9Q0V4A1brWV9XRXxYEzsYP2qtuQ_OCFX6yyUykJp4hwjnH7sx285eNYRWb0AKce8i-DY_OqBSRG0GZXenbcOI00bu3I-KpmqkA1_uuKFg2YwlN71nr9MTrnqr6HVi4J_3v2CfDZ1fi1NlOIZTdGUclBZGKYi9DtAA3w==]
  • OSHA Glove Selection Chart. University of Missouri - Kansas City, Environmental Health and Safety [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEndMmOX3Rg9z_9AiGyyUt7VqXP6CZcMIjCOLhp0krx4s-o71Y1ZRZ6hDpNP7HKdcp5pyOKgEtKlncI_TEl4xQc_2k1DFCGM7h-jcOnNi7oAckRMQsu2qJBdTLGccxGaNkSDaA4vzLwRh1PZv11yaFAqd_t-X2s8gPQMx8vt_s089hEoQ==]
  • SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Thermo Fisher Scientific [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwRjqpPG4QESStmSFTLbjReSc1XLfBqgXMYrUe00J4W2_Q6jBpGE9VchipZ_CC1qYKtnF60bkeLko02nE0m_wm7aiX5zWe6aEnOFrZHVIl8AbzI1pgjmxduR0EAtnmrFnFR0pL3VAsN2UrCoXZmi8ZYeT5xIkIZlkC6gMyFg6rZuYg-oDCbqjE0JKLUdrxFnE=]
  • SAFETY DATA SHEET - 2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate. Enamine [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgwqXA79QQV9rQe6H0BxK4wHzjY37pSma2_f94s-fsrkgS8Jl2tKVMbWZcJ9ZQAnGUl1EMv_KbPLyns9V2342-DbrVsGXzyJzJ5W_j346fUiMVzWIAobT1BUgnv16ruua4nBHPFI3wnI-Bdh2h8qlaWEGSk3USrYGG4XEf7MZtGr6AeqY4fA==]
  • SAFETY DATA SHEET - 1,2-Cyclohexanediamine. Fisher Scientific [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS4UjDCh_r6pFlU0qCKSGfRcreb6TmXcFkWFzWejaPYpwQROCwvS2BfWeZoVFNDmGdz_JgR5vZMirrWtmHp3Od9MU7VOGCfL2yZPMhi5KoZ46D_q_md-YwudL7qqw8zwEoCEv3nMVzM_iuC-5XULP_Rq-ZJIUDXHxVnsiQIiCquIxvDT-bn9oTzG41O9gLOe8=]
  • SAFETY DATA SHEET - Unnamed Compound. Sigma-Aldrich [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ys3H4YxWfkqdXAyQLHqYY50-QtfrmvJOXjpP78o2YaRciucEMGA2Khe1sZZVFgGzMb1KxOKNfXS2ORNgmzyXWRj-QmwkoLwUdpGcHO646NlxeyLvuHyceHQgaf1DPqyv1ZgV58v8qvMA3w==]
  • SAFETY DATA SHEET - 2-Aminocyclohexanol. TCI Chemicals [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpXdB_Q9vbk3-ettec2nHjWmTDNDtClEGUkesl-cjeDCOzeVcyK1iir6ZVXwg_nHdCmThwB3QhhHKzcHaXg8fLRZo8M36rxCC-tbGBF6bQNkyMeBCdD2p48p_n9tGd5pPvqWovqeq9xhsHGB5Th2G7]

Sources

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